Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)15-12-18-14-7-5-4-6-13(14)15/h4-7,12,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBQPYPBAVBBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660874 | |
| Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947498-87-5 | |
| Record name | tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this molecule, delineating its chemical properties, synthesis, and its emerging role as a versatile scaffold for the development of novel therapeutic agents. The indole and piperazine moieties are privileged structures in pharmacology, and their combination in this molecule offers a unique framework for designing compounds with a wide range of biological activities. This guide will delve into the known biological landscape of indolylpiperazine derivatives, offering insights into their potential as antibacterial and cytotoxic agents, thereby providing a foundational resource for researchers in the field.
Introduction: The Significance of the Indolylpiperazine Core
The indole nucleus is a cornerstone in drug design, present in a plethora of natural and synthetic bioactive compounds. Its ability to mimic the structure of tryptophan allows it to interact with a variety of biological targets. Similarly, the piperazine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties and engage in crucial binding interactions. The fusion of these two pharmacophores in this compound creates a molecule of considerable interest for the development of new chemical entities with therapeutic potential. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen provides a strategic handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₇H₂₃N₃O₂ | - |
| Molecular Weight | 301.39 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from synthetic procedures of related compounds.[1] |
| CAS Number | Not definitively assigned. | - |
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through several established synthetic methodologies in organic chemistry. The choice of a specific route often depends on the availability of starting materials and the desired scale of the reaction.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards two primary synthetic strategies: the formation of the C-N bond between the indole ring and the piperazine moiety.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Protocols
Two plausible and commonly employed methods for the synthesis are the Mannich reaction and the Buchwald-Hartwig amination.
3.2.1. Mannich Reaction
The Mannich reaction provides a straightforward approach to introduce the piperazine moiety at the C3 position of the indole ring.
-
To a solution of indole (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add formaldehyde (1.1 eq.) and Tert-butyl piperazine-1-carboxylate (1.0 eq.). The choice of solvent can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product. A series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles have been synthesized using a similar Mannich reaction.[2]
Caption: Workflow for the Mannich reaction synthesis.
3.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a versatile method for synthesizing N-aryl piperazines. This approach would typically involve the coupling of a 3-haloindole (e.g., 3-bromoindole or 3-iodoindole) with Boc-piperazine.
-
To a reaction vessel, add 3-haloindole (1.0 eq.), Tert-butyl piperazine-1-carboxylate (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 2.0 eq.). The choice of catalyst, ligand, and base is crucial and often requires optimization for a specific substrate.
-
Add a dry, deoxygenated solvent (e.g., toluene, dioxane) to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Caption: Workflow for the Buchwald-Hartwig amination.
Biological Activities and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of indolylpiperazine derivatives has demonstrated a wide range of pharmacological activities. This suggests that the target compound is a valuable intermediate for the synthesis of potentially bioactive molecules.
Antibacterial Activity
Several studies have highlighted the potential of indole-piperazine derivatives as antibacterial agents. For instance, some 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, including those with a piperazine moiety, have shown significant activity against both Gram-positive and Gram-negative bacteria.[3] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Cytotoxic Activity
The indolylpiperazine scaffold has also been explored for its anticancer potential. A series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles demonstrated cytotoxic activity against various human cancer cell lines, with some compounds showing comparable or even lower IC₅₀ values than the reference drug 5-fluorouracil.[2] The proposed mechanism for some of these compounds involves the induction of apoptosis.[2]
Other Potential Applications
The structural similarity of the indolylpiperazine core to known pharmacophores suggests its potential for a variety of other therapeutic applications. For example, the indole nucleus is a key component of serotonin, and derivatives of 1-(piperazin-1-ylmethyl)-1H-indole have been investigated for their interaction with serotonin receptors and potential use in treating central nervous system disorders.
Experimental Protocols for Further Investigation
To further elucidate the biological profile of this compound and its derivatives, a series of in vitro and in vivo assays can be employed.
In Vitro Antibacterial Susceptibility Testing
A standard method to assess the antibacterial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
This compound stands as a promising and versatile chemical entity for drug discovery and development. Its synthesis is achievable through established and robust chemical reactions, and the Boc-protecting group offers a convenient point for diversification. While direct biological data on this specific molecule is sparse, the extensive research on the broader class of indolylpiperazine derivatives provides a strong rationale for its further investigation. The demonstrated antibacterial and cytotoxic potential of related compounds underscores the value of this scaffold in the search for new therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on this core structure to fully unlock its therapeutic potential.
References
- Labanauskas, L., et al. (2013). Synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines. Chemija, 24(2), 147-154.
- Köksal, M., Yarım, M., Durmaz, İ., & Çetin-Atalay, R. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittel-Forschung, 62(8), 389–394.
- Albhaisi, R., Tırpanlar, D., Akgün, H., & Güngör, B. (2021). Synthesis and biological evaluation of novel N-substituted 3-methylindole derivatives. Yeditepe Journal of Health Sciences, 2(2), 77-85.
- Abdel-Gawad, S. M., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. European Journal of Medicinal Chemistry, 44(11), 4578-4584.
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An In-Depth Technical Guide to Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, a robust synthetic protocol, expected analytical characteristics, and its potential as a key building block for novel therapeutics, particularly those targeting the central nervous system.
Core Compound Identifiers
While a specific CAS number for this compound is not prominently listed in major chemical databases, indicating its status as a specialized research intermediate, its constituent reagents and closely related analogues are well-characterized. The following table summarizes key identifiers for the target compound and the reagents for its synthesis.
| Identifier | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₁₇H₂₃N₃O₂ | Calculated |
| Molecular Weight | 301.39 g/mol | Calculated |
| CAS Number | Not assigned | - |
| IUPAC Name | This compound | Generated |
| SMILES | C1=CC=C2C(=C1)C(=CN2)N3CCN(CC3)C(=O)OC(C)(C)C | Generated |
Synthesis Protocol: A Field-Proven Approach
The synthesis of this compound is most effectively achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1][2] The rationale for selecting this method lies in its high functional group tolerance and its proven efficacy in coupling aryl halides with amines, which can be challenging using classical methods.[1]
The proposed synthesis involves the coupling of 3-bromoindole with tert-butyl piperazine-1-carboxylate. The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. Its wide bite angle is known to promote the desired reductive elimination step in the catalytic cycle and suppress side reactions.[3] Sodium tert-butoxide is employed as a strong, non-nucleophilic base to facilitate the deprotonation of the piperazine nitrogen, a key step in the formation of the active catalyst-amine complex.[4]
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight |
| 3-Bromoindole | 1484-27-1 | C₈H₆BrN | 196.04 g/mol [5] |
| Tert-butyl piperazine-1-carboxylate | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 g/mol [6][7] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 g/mol [8] |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | 578.62 g/mol [3][9] |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 g/mol [4][10] |
| Toluene (anhydrous) | 108-88-3 | C₇H₈ | 92.14 g/mol |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 g/mol |
| Saturated aqueous sodium bicarbonate | - | NaHCO₃ | 84.01 g/mol |
| Brine | - | NaCl | 58.44 g/mol |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 g/mol |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromoindole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the 3-bromoindole.
-
Reaction Execution: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.
Synthetic Workflow Diagram
Caption: Buchwald-Hartwig synthesis of the title compound.
Analytical Characterization (Expected)
As specific analytical data for the title compound are not publicly available, the following represents expected data based on the analysis of structurally similar compounds.
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to the indole ring protons (approximately 7.0-8.0 ppm), the piperazine ring protons (two distinct signals around 3.0-3.5 ppm), and the tert-butyl group (a singlet around 1.5 ppm). The indole N-H proton will likely appear as a broad singlet at a higher chemical shift (>8.0 ppm). |
| ¹³C NMR | Resonances for the indole carbons (100-140 ppm), the piperazine carbons (40-55 ppm), the tert-butyl carbons (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), and the carbonyl carbon (around 155 ppm). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z = 302.18. |
| Appearance | Likely an off-white to pale yellow solid. |
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry. The indole moiety is a common pharmacophore in numerous biologically active compounds, while the piperazine ring often serves as a versatile linker or a basic center to improve pharmacokinetic properties.[11][12]
Central Nervous System (CNS) Targets
Derivatives of indole-piperazine have shown significant activity at various CNS receptors, particularly serotonin (5-HT) and dopamine receptors.[13][14]
-
Serotonin Receptor Modulation: Many indole-piperazine compounds exhibit high affinity for 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇.[15][16] This makes them attractive candidates for the development of novel antidepressants, anxiolytics, and antipsychotics.[12][13] The protonated nitrogen of the piperazine ring can form a key salt bridge interaction with aspartate residues in the binding pocket of these receptors.[17]
-
Dopamine Receptor Antagonism: The scaffold has also been explored for its potential as D₂/D₄ receptor antagonists, which are targets for antipsychotic medications.[14]
Other Therapeutic Areas
The versatility of the indole-piperazine core extends beyond CNS applications. For instance, some derivatives have been investigated for their potential as:
-
Anticancer agents: Indole derivatives are known to possess a wide range of therapeutic applications, including in oncology.
-
Anti-inflammatory and Analgesic agents: The piperazine scaffold is present in a number of compounds with anti-inflammatory and analgesic properties.[11]
The Boc-protecting group on the piperazine nitrogen in the title compound allows for further straightforward chemical modification. Deprotection under acidic conditions reveals a secondary amine, which can be readily functionalized to introduce a wide variety of substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Caption: Pathway to diverse therapeutic agents.
Safety and Handling
The handling of this compound and its synthetic precursors should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-Bromoindole: May cause skin and eye irritation.
-
Sodium tert-butoxide: A flammable solid that reacts with water. It is corrosive and can cause severe skin burns and eye damage.[10] Handle under an inert atmosphere.
-
Palladium catalysts: May cause skin sensitization.
-
Toluene: A flammable liquid with potential reproductive toxicity.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.[18][19]
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its synthesis, achievable through robust methods like the Buchwald-Hartwig amination, provides a gateway to a vast chemical space of potential therapeutic agents. The established link between the indole-piperazine scaffold and significant activity at key CNS receptors underscores the importance of this compound in the ongoing search for novel treatments for neurological and psychiatric disorders. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this promising chemical entity in their research and development endeavors.
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Sodium tert-butoxide. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link][4]
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3-Bromo-1h-indole. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]
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Tris(dibenzylideneacetone)dipalladium(0). (n.d.). Home Sunshine Pharma. Retrieved January 7, 2026, from [Link]
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Sodium Tert Butoxide. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 7, 2026, from [Link]
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t-Butyl 1-piperaziencarboxylate. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
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tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link][7]
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Li, Y., et al. (2021). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules, 26(16), 4995. [Link][13]
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Tris(dibenzylideneacetone)dipalladium(0). (n.d.). Aspira Chemical. Retrieved January 7, 2026, from [Link]
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Leopoldo, M., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(18), 4065. [Link][15]
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Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(18), 6153-6170. [Link][16]
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1,1,2-Trimethyl-1H-benzo[e]indole Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved January 7, 2026, from [Link]
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Binding affinities of the selected compounds towards serotonin receptors. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Kumar, R., et al. (2021). Investigation of Indole‐3‐piperazinyl Derivatives as Potential Antidepressants: Design, Synthesis, In‐Vitro, In‐Vivo and In‐Silico Analysis. Chemistry & Biodiversity, 18(11), e2100523. [Link]
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Bojarski, A. J., et al. (2005). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry, 13(7), 2587-2596. [Link][14]
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tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE 1H NMR spectrum. (n.d.). ChemAnalyst. Retrieved January 7, 2026, from [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021). Current Medicinal Chemistry, 28(1), 1-2. [Link][12]
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TERT-BUTYL 4-(4-(2-OXO-1,2-DIHYDROQUINOLIN-7-YLOXY)BUTYL)PIPERAZINE-1-CARBOXYLATE. (n.d.). precisionFDA. Retrieved January 7, 2026, from [Link]
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Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate. (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]
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tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Physical and chemical properties of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate [c]
An In-Depth Technical Guide to Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pharmacologically relevant indole nucleus linked to a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, positions it as a versatile synthetic intermediate. The indole moiety is a common scaffold in numerous biologically active compounds, while the piperazine ring is a prevalent functional group in many approved drugs due to its ability to modulate physicochemical properties and interact with biological targets. The Boc protecting group allows for selective chemical transformations at other positions of the molecule before its facile removal to enable further derivatization of the piperazine nitrogen.
This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, reactivity, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not extensively published, this document leverages data from closely related analogues to provide a robust and scientifically grounded resource.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.
General Properties
A summary of the key physical and chemical properties is presented in the table below. Calculated values are based on the molecular structure, and qualitative descriptions are inferred from structurally similar compounds.
| Property | Value/Description | Source/Basis |
| Molecular Formula | C₁₇H₂₃N₃O₂ | Calculated |
| Molecular Weight | 301.39 g/mol | Calculated |
| Appearance | Expected to be an off-white to light yellow solid. | Analogy to similar compounds |
| Melting Point | Data not available. Related piperidine analog melts at 133-135 °C. | Analogy to tert-butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate[1] |
| Boiling Point | Data not available. Expected to be high and likely to decompose upon distillation at atmospheric pressure. | General chemical principles |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide. Limited solubility in water is anticipated. | General chemical principles |
| CAS Number | Not assigned. The piperidine analog is 155302-28-6.[2] | - |
Spectral Properties
Detailed spectral analysis is essential for the characterization and purity assessment of this compound. While specific spectra for this compound are not publicly available, the following are predicted characteristics based on analogous structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Indole Protons: A characteristic signal for the indole N-H proton is expected in the region of δ 8.0-8.5 ppm. A singlet for the C2-H of the indole is anticipated around δ 7.0-7.2 ppm. The aromatic protons on the benzene ring of the indole will likely appear as multiplets between δ 7.0 and 7.8 ppm.
-
Piperazine Protons: The protons on the piperazine ring are expected to show complex multiplets due to their chemical and magnetic non-equivalence. The four protons adjacent to the nitrogen connected to the indole ring would likely appear in the region of δ 3.0-3.4 ppm, while the four protons adjacent to the Boc-protected nitrogen would be shifted downfield to approximately δ 3.5-3.8 ppm.
-
Boc Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around δ 1.5 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm).
-
Piperazine Carbons: The carbon atoms of the piperazine ring are expected to appear in the range of δ 40-55 ppm.
-
Boc Carbons: The carbonyl carbon of the Boc group will have a characteristic signal around δ 155 ppm. The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, and the methyl carbons will appear around δ 28 ppm.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 302.19.
-
Fragmentation: A characteristic fragmentation would be the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion.
-
Synthesis and Purification
A plausible and efficient synthesis of this compound can be designed based on established methodologies for the formation of indole-piperazine linkages. A common approach involves the nucleophilic substitution reaction between an indole derivative and a Boc-protected piperazine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via a Mannich base intermediate.
Experimental Protocol
Step 1: Synthesis of Gramine (3-((Dimethylamino)methyl)-1H-indole)
This step involves a classic Mannich reaction.
-
To a cooled (0-5 °C) solution of dimethylamine (40% in water, 1.2 equivalents) and formaldehyde (37% in water, 1.2 equivalents), slowly add acetic acid until the pH is neutral.
-
Add a solution of indole (1.0 equivalent) in a suitable solvent like ethanol.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Gramine, which can be purified by recrystallization if necessary.
Step 2: Synthesis of this compound
This step is a nucleophilic substitution reaction.
-
To a solution of Gramine (1.0 equivalent) and tert-butyl piperazine-1-carboxylate (1.1 equivalents) in a high-boiling solvent such as toluene, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with water to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its constituent functional groups.
-
Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation. It can also participate in hydrogen bonding.
-
Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions. Its primary role is to deactivate the N-4 nitrogen of the piperazine, preventing it from undergoing undesired side reactions.
-
Deprotection of the Boc Group: The most important reaction for the synthetic utility of this compound is the removal of the Boc group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an alcohol or dioxane. This deprotection unmasks the secondary amine of the piperazine, making it available for subsequent reactions like acylation, alkylation, or sulfonylation.
Sources
An In-Depth Technical Guide to the Potential Biological Activity of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate. Drawing upon the well-established pharmacological importance of the indole and piperazine scaffolds, this document outlines a strategic, multi-tiered approach to systematically investigate the compound's therapeutic potential. We will delve into the rationale behind selecting specific biological targets, provide detailed, field-proven experimental protocols for in vitro screening, and discuss the critical importance of early-stage ADME-Tox profiling. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this and structurally related compounds.
Introduction: The Promise of the Indole-Piperazine Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules, including neurotransmitters (e.g., serotonin), and numerous approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets. Similarly, the piperazine ring is a common constituent of many centrally acting pharmaceuticals, prized for its ability to introduce desirable physicochemical properties and to be readily functionalized to modulate target affinity and selectivity.[2][3]
The combination of these two pharmacophores in the indole-piperazine framework has given rise to a multitude of compounds with significant therapeutic potential.[2][4] Literature precedents demonstrate that this scaffold is associated with a broad spectrum of biological activities, including:
-
Central Nervous System (CNS) Modulation: Many indole-piperazine derivatives interact with key neurotransmitter receptors, such as dopamine and serotonin receptors, exhibiting potential as antipsychotic, antidepressant, and anxiolytic agents.[3][5][6]
-
Neuroprotection: Certain derivatives have shown promise as neuroprotective agents through mechanisms like histone deacetylase 6 (HDAC6) inhibition, promoting neurite outgrowth and protecting against oxidative stress.[7]
-
Antimicrobial Activity: The indole-piperazine core has been explored for the development of novel antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains.[1][4]
-
Anti-inflammatory and Analgesic Effects: Some compounds within this class have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[6]
Given this rich pharmacological background, this compound emerges as a compelling candidate for biological investigation. The tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen offers a strategic handle for future synthetic modifications, allowing for the exploration of structure-activity relationships (SAR).
Postulated Biological Targets and Mechanisms of Action
Based on the established activities of structurally related indole-piperazine compounds, we can hypothesize several potential biological targets for this compound. A logical starting point for screening would be to focus on G-protein coupled receptors (GPCRs) that are known to be modulated by this scaffold.
Primary CNS Targets: Dopamine and Serotonin Receptors
The structural resemblance of the indole moiety to serotonin and the frequent targeting of dopamine receptors by piperazine-containing drugs strongly suggest that this compound may interact with these receptor families.[3][5]
-
Dopamine D2 and D4 Receptors: Indoline and piperazine-containing derivatives have been identified as mixed D2/D4 receptor antagonists.[5] Dysregulation of dopaminergic signaling is implicated in various psychiatric disorders, making these receptors prime targets for antipsychotic drug development.
-
Serotonin 5-HT2A Receptors: The 5-HT2A receptor is a key target for both typical and atypical antipsychotics, as well as for some antidepressants and anxiolytics.[8][9] Agonism at this receptor can be associated with hallucinogenic effects, while antagonism is often a desired property for antipsychotic efficacy.[8]
The following diagram illustrates the proposed initial screening cascade for CNS receptor targets.
Caption: Initial CNS Receptor Screening Workflow.
A Strategic Framework for In Vitro Biological Evaluation
A systematic and tiered approach is essential for efficiently characterizing the biological activity of a novel compound. The following sections outline a series of validated in vitro assays to explore the potential therapeutic applications of this compound.
Tier 1: Primary Target Engagement - Receptor Binding Assays
The initial step is to determine if the compound binds to its hypothesized molecular targets. Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor.[9][10]
-
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
-
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to membranes prepared from cells expressing the D2 receptor.[11]
-
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Spiperone, and varying concentrations of the test compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
-
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.
-
Principle: Similar to the D2 binding assay, this assay measures the displacement of a specific radioligand (e.g., [3H]-Ketanserin) from the 5-HT2A receptor.[12]
-
Protocol:
-
Use cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Follow a similar procedure as the D2 binding assay, using [3H]-Ketanserin as the radioligand.
-
Calculate the IC50 and Ki values to determine the compound's affinity for the 5-HT2A receptor.
-
Tier 2: Functional Activity - GPCR Functional Assays
Once binding affinity is established, it is crucial to determine the functional consequence of this binding – whether the compound acts as an agonist, antagonist, or inverse agonist.[13][14]
-
Objective: To characterize the functional activity of this compound at the D2 and 5-HT2A receptors.
-
Principle: The 5-HT2A receptor and many D2 receptor constructs couple to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels and inositol monophosphate (IP1) accumulation.[8][13][15] These downstream events can be measured using fluorescent dyes or FRET-based biosensors.
-
Protocol (Agonist Mode):
-
Plate cells expressing the receptor of interest in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4) or the reagents for an IP-One HTRF assay.
-
Add varying concentrations of the test compound and measure the change in fluorescence or HTRF signal over time.
-
A dose-dependent increase in signal indicates agonist activity.
-
-
Protocol (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC80).
-
Measure the cellular response. A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity.
-
The following diagram depicts a generalized workflow for a GPCR functional assay.
Caption: Generalized GPCR Functional Assay Workflow.
Tier 3: Preliminary Safety and Liability Assessment
Early assessment of a compound's potential for toxicity is crucial to avoid late-stage failures in drug development.[16][17][18][19] Simple in vitro cytotoxicity assays can provide an initial indication of a compound's safety profile.
-
Objective: To assess the potential of this compound to induce cell membrane damage.
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[20][21][22] The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, or a neuronal cell line for neurotoxicity) in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH assay reagents.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of formazan produced, which is proportional to the LDH activity.[21][23]
-
Include positive (cell lysis agent) and negative (vehicle) controls to determine the percentage of cytotoxicity.
-
Early ADME-Tox Profiling: A Critical Step
In parallel with efficacy studies, it is imperative to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a drug candidate.[16][17][19] Early in vitro ADME-Tox screening can help identify potential liabilities and guide further chemical optimization.[16][18]
Table 1: Recommended In Vitro ADME-Tox Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts intestinal permeability and oral absorption.[19] |
| Distribution | Plasma Protein Binding Assay | Determines the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to targets. |
| Metabolism | Microsomal Stability Assay | Assesses the metabolic stability of the compound in the presence of liver microsomes, providing an indication of its in vivo half-life. |
| Toxicity | hERG Channel Assay | Evaluates the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel. |
| Toxicity | Ames Test | Screens for mutagenic potential. |
Conclusion and Future Directions
This compound represents a promising starting point for a drug discovery program, leveraging the well-established pharmacological potential of the indole-piperazine scaffold. The systematic approach outlined in this guide, from initial target binding and functional assays to preliminary safety and ADME-Tox profiling, provides a robust framework for elucidating its biological activity. Positive results in these initial screens would warrant further investigation, including selectivity profiling against a broader panel of receptors, in vivo efficacy studies in relevant animal models, and more extensive toxicological evaluations. The strategic placement of the Boc protecting group also paves the way for the synthesis of a focused library of analogs to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
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An In-depth Technical Guide to the Putative Mechanism of Action for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Abstract
Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a synthetic compound that marries two highly significant pharmacophores in medicinal chemistry: the indole and piperazine rings. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural components suggest a strong potential for biological activity, particularly within the central nervous system (CNS). This guide proposes a putative mechanism of action based on the well-established pharmacology of its constituent moieties. We hypothesize that this compound acts as a modulator of serotonergic and dopaminergic pathways, with potential secondary effects on inflammatory and oxidative stress signaling. This document will provide a comprehensive overview of the chemical rationale, a proposed signaling pathway, and a detailed experimental workflow to elucidate its precise mechanism of action.
Introduction: Deconstructing a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and natural products.[1][2][3] Its presence in essential biomolecules like the neurotransmitter serotonin underscores its potential for interaction with a multitude of physiological targets.[1] Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][4]
Similarly, the piperazine ring is a common feature in numerous FDA-approved drugs, spanning therapeutic areas such as antihistamines, antipsychotics, and anthelmintics.[5][6][7] Its ability to interact with various CNS receptors, particularly dopamine and serotonin receptors, makes it a valuable component in the design of psychoactive compounds.[8][9]
The combination of these two moieties in this compound suggests a synergistic or additive effect, leading to a unique pharmacological profile. The tert-butyl carboxylate (Boc) group, while often used as a protecting group in synthesis, can also influence the molecule's lipophilicity and pharmacokinetic properties.
A Proposed Putative Mechanism of Action
Based on the structural analysis, we propose that this compound primarily functions as a dual modulator of serotonergic and dopaminergic receptors . The indole moiety is hypothesized to confer affinity for serotonin receptors (e.g., 5-HT subtypes), while the piperazine ring is predicted to interact with dopamine receptors (e.g., D2/D4). This dual activity could lead to a complex downstream signaling cascade affecting neurotransmitter release and neuronal excitability.
Furthermore, considering the known anti-inflammatory and antioxidant properties of indole derivatives, a secondary mechanism involving the modulation of inflammatory pathways (e.g., NF-κB) and oxidative stress markers is also plausible.[10][11]
Visualizing the Proposed Signaling Pathway
Caption: Proposed dual modulation of serotonergic and dopaminergic pathways by this compound.
Experimental Workflow for Mechanism of Action Elucidation
To validate the proposed mechanism, a multi-tiered experimental approach is necessary. The following protocols outline a logical progression from initial binding studies to in vivo functional assays.
Tier 1: Target Engagement and Affinity
The primary objective is to confirm direct binding of the compound to the hypothesized receptors.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Membranes: Prepare cell membrane fractions from cell lines recombinantly expressing human serotonin (5-HT1A, 5-HT2A, etc.) and dopamine (D2, D4) receptors.
-
Radioligand Selection: Choose appropriate radioligands with high affinity and specificity for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).
-
Competition Binding Assay:
-
Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | ||
| 5-HT2A | [³H]Ketanserin | ||
| D2 | [³H]Spiperone | ||
| D4 | [³H]Nemonapride |
Tier 2: Functional Activity and Downstream Signaling
Following confirmation of binding, the next step is to determine the functional consequence of this interaction (agonist, antagonist, or allosteric modulator).
Experimental Protocol: In Vitro Functional Assays
-
Cell Culture: Use cell lines expressing the target receptors coupled to a reporter system (e.g., cAMP-responsive element-luciferase for Gs/Gi-coupled receptors, or a calcium-sensitive dye for Gq-coupled receptors).
-
Assay Procedure:
-
Plate cells in a multi-well format.
-
Treat cells with increasing concentrations of this compound.
-
For antagonist activity, co-treat with a known agonist.
-
Incubate for a specified time.
-
Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for calcium).
-
-
Data Analysis:
-
Plot the response against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
-
Visualizing the Experimental Workflow:
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Tier 3: Cellular and In Vivo Validation
The final stage involves assessing the compound's effects in more complex biological systems.
Experimental Protocols:
-
Neurotransmitter Release Assays: Utilize primary neuronal cultures or synaptosomes to measure the effect of the compound on the release of serotonin and dopamine.
-
Western Blot Analysis: Investigate the phosphorylation status of key downstream signaling proteins (e.g., ERK, CREB) in treated cells to confirm pathway activation.
-
In Vivo Behavioral Models: Administer the compound to rodents and assess its effects in models relevant to CNS disorders, such as the forced swim test (antidepressant-like activity) or the open field test (locomotor activity).
Conclusion
The structural features of this compound strongly suggest a pharmacological profile centered on the modulation of serotonergic and dopaminergic systems. The proposed mechanism of action, while putative, is grounded in the extensive and well-documented activities of its indole and piperazine components. The outlined experimental workflow provides a robust framework for validating this hypothesis and fully characterizing the therapeutic potential of this intriguing molecule. Further investigation is warranted to unlock its full pharmacological profile and potential clinical applications.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. ([Link])
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The Indole-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The fusion of indole and piperazine moieties has given rise to a versatile and highly privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive literature review of indole-piperazine compounds, delving into their synthesis, diverse pharmacological activities, and burgeoning therapeutic applications. We will explore the intricate structure-activity relationships that govern their biological effects and discuss the mechanistic underpinnings of their actions, with a focus on their roles as anticancer, antipsychotic, and epigenetic modulating agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of novel therapeutics based on this remarkable chemical architecture.
Introduction: The Synergy of Indole and Piperazine
The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds, including the neurotransmitter serotonin and the anticancer agent vincristine.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for engaging with biological targets.[2] Piperazine, a six-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[1]
The combination of these two pharmacophores into a single molecular entity, the indole-piperazine scaffold, has proven to be a highly fruitful strategy in the quest for novel therapeutics. This hybrid structure offers a unique three-dimensional arrangement of atoms that can be readily modified at multiple positions, allowing for the fine-tuning of pharmacological activity and selectivity. The inherent versatility of the indole-piperazine core has led to the discovery of compounds with a broad spectrum of biological activities, targeting a diverse range of receptors, enzymes, and signaling pathways.
This guide will navigate the rich and expanding landscape of indole-piperazine chemistry and pharmacology, providing a detailed exploration of their synthesis, a systematic review of their multifaceted biological effects, and an in-depth analysis of their therapeutic potential.
Synthetic Strategies for Indole-Piperazine Derivatives
The construction of indole-piperazine compounds can be achieved through a variety of synthetic routes, often leveraging well-established organic reactions. The choice of synthetic strategy is typically dictated by the desired substitution pattern on both the indole and piperazine rings, as well as the nature of the linker connecting the two moieties.
Key Synthetic Methodologies
Several common synthetic approaches are employed for the synthesis of indole-piperazine derivatives:
-
Mannich Reaction: This one-pot, three-component condensation reaction involving an indole, formaldehyde, and a substituted piperazine is a straightforward and efficient method for introducing a piperazinylmethyl group at the C3 position of the indole ring.[3]
-
Amide Bond Formation: The coupling of an indole carboxylic acid with a substituted piperazine using standard peptide coupling reagents (e.g., DCC, EDC, HATU) is a versatile method for creating a robust amide linkage between the two fragments.
-
Nucleophilic Substitution: The reaction of an indole derivative bearing a suitable leaving group (e.g., a halogen or a tosylate) with a piperazine can be used to forge a direct C-N or C-C bond between the two rings.
-
Reductive Amination: The reaction of an indole aldehyde or ketone with a piperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a facile route to N-alkylated piperazine derivatives.[4]
Experimental Protocol: Synthesis of a Representative Indole-Piperazine Compound
The following protocol outlines a general procedure for the synthesis of an indole-piperazine derivative via amide bond formation.
Synthesis of (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Materials:
-
5-chloro-1H-indole-2-carboxylic acid
-
1-methylpiperazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in dry DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-methylpiperazine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/methanol gradient) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Activities and Therapeutic Applications
The indole-piperazine scaffold has demonstrated a remarkable diversity of pharmacological activities, leading to its exploration in a wide range of therapeutic areas.
Anticancer Activity
Indole-piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a variety of cancer cell lines.[1][5] Their mechanisms of action are often multifaceted and can involve:
-
Histone Deacetylase (HDAC) Inhibition: Certain indole-piperazine compounds have been identified as potent inhibitors of HDACs, particularly class I and class IIb enzymes.[6][7][8] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. For instance, novel indole-piperazine derivatives with a hydroxamic acid moiety have been shown to be selective HDAC6 inhibitors with neuroprotective activities.[6]
-
Kinase Inhibition: The piperazine moiety is a common feature in many approved kinase inhibitors. Indole-piperazine hybrids have been designed to target various kinases involved in cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some vindoline-piperazine conjugates have shown significant antiproliferative effects by interfering with microtubule dynamics, a validated target for cancer chemotherapy.[1]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
The nature and position of substituents on both the indole and piperazine rings significantly influence anticancer potency.
-
For HDAC inhibitors, the linker connecting the indole "cap" and the zinc-binding group is critical for optimal activity.
-
In vindoline-piperazine conjugates, the linker length and the substituent on the piperazine nitrogen are key determinants of antiproliferative activity.[1]
Table 1: Representative Indole-Piperazine Anticancer Agents
| Compound ID | Target | Cancer Cell Line | IC50/GI50 | Reference |
| Vindoline-piperazine conjugate 23 | Tubulin | MDA-MB-468 (Breast) | 1.00 µM | [5] |
| Vindoline-piperazine conjugate 25 | Tubulin | HOP-92 (Lung) | 1.35 µM | [5] |
| Indole-piperazine hybrid 6a | HDAC1 | K562, HCT116 | IC50 = 205 nM (HDAC1) | [7][8] |
| Indole-piperazine HDAC6 inhibitor 9c | HDAC6 | PC12 | IC50 = 13.6 nM | [6] |
Antipsychotic and Neurological Activity
The indole-piperazine scaffold is a prominent feature in many atypical antipsychotic drugs. These compounds often exhibit complex pharmacology, acting on multiple neurotransmitter receptors, particularly dopamine (D₂) and serotonin (5-HT) receptors.[9][10]
-
Dopamine D₂ and D₄ Receptor Antagonism: Optimization of lead compounds has led to the discovery of potent mixed D₂/D₄ receptor antagonists with potential for the treatment of schizophrenia.[11]
-
Serotonin Receptor Modulation: Indole-piperazine derivatives have been developed as potent and selective ligands for various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂, and 5-HT₆ receptors.[12][13][14] This multi-target engagement is believed to contribute to the improved efficacy and reduced side-effect profile of atypical antipsychotics.
Mechanism of Action: Multi-Receptor Targeting in Antipsychotic Therapy
The therapeutic efficacy of many atypical antipsychotics stems from their ability to modulate multiple neurotransmitter systems simultaneously. A balanced antagonism of D₂ and 5-HT₂A receptors is a key feature, which is thought to alleviate the positive symptoms of schizophrenia while minimizing extrapyramidal side effects.
Diagram 1: Simplified Signaling Pathway of D₂ and 5-HT₂A Receptor Antagonism
Caption: Antagonism of D₂ and 5-HT₂A receptors by indole-piperazine compounds.
Other Pharmacological Activities
The therapeutic potential of indole-piperazine compounds extends beyond oncology and neuroscience. Studies have revealed their efficacy as:
-
Anti-inflammatory and Analgesic Agents: Some derivatives have shown potent anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[15][16]
-
Antimicrobial Agents: The indole-piperazine scaffold has been incorporated into compounds with activity against various bacterial and fungal strains.
-
Antioxidant Agents: Several indole-piperazine derivatives have demonstrated significant free radical scavenging and antioxidant properties.[15][17]
Clinical Development and Future Perspectives
While many indole-piperazine compounds are in the preclinical stages of development, the piperazine moiety is a key component of several clinically approved drugs.[18] The continued exploration of the indole-piperazine scaffold holds immense promise for the discovery of novel therapeutics with improved efficacy and safety profiles. Future research directions include:
-
Targeted Drug Delivery: Conjugating indole-piperazine compounds to targeting ligands to enhance their delivery to specific tissues or cells.
-
Multi-target Drug Design: Rationally designing single molecules that can modulate multiple targets involved in a disease pathway.
-
Exploration of New Therapeutic Areas: Investigating the potential of indole-piperazine compounds in other disease areas, such as neurodegenerative and metabolic disorders.
Conclusion
The indole-piperazine scaffold represents a privileged and highly versatile platform for the design and discovery of new therapeutic agents. Its unique structural features, combined with the ability for extensive chemical modification, have enabled the development of compounds with a broad spectrum of pharmacological activities. As our understanding of the intricate biology of diseases deepens, the rational design of novel indole-piperazine derivatives will undoubtedly continue to be a cornerstone of modern drug discovery, offering hope for the treatment of a wide range of human ailments.
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Unlocking the Therapeutic Potential of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate: A Strategic Guide to Target Deconvolution
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate is a synthetic compound possessing two key pharmacophoric scaffolds: the indole nucleus and a piperazine ring. While the specific biological targets of this molecule are not established, its structural components are prevalent in a multitude of clinically successful drugs, suggesting a high potential for therapeutic activity. This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets. We eschew a rigid, one-size-fits-all template in favor of a logical, field-proven workflow that begins with foundational structural analysis and hypothesis generation, proceeds to high-throughput computational triage, and culminates in rigorous experimental validation. This integrated approach is designed to efficiently deconvolve the compound's mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent.
Part 1: Foundational Analysis & Hypothesis Generation
The initial step in characterizing a novel compound is to deconstruct its chemical architecture to infer potential biological activities based on established structure-activity relationships (SAR).
Structural Deconstruction: The Indole and Piperazine Pharmacophores
The molecule is composed of three key regions:
-
The Indole Nucleus: A privileged scaffold in medicinal chemistry, the indole ring is an aromatic heterocyclic structure found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3]
-
The Piperazine Ring: This six-membered heterocyclic ring containing two nitrogen atoms is a common structural motif in drug design.[4] It is often incorporated to improve aqueous solubility and oral bioavailability. The nitrogen atoms can be readily substituted, making piperazine a versatile linker and a key component for interacting with target proteins, particularly in the central nervous system (CNS).
-
The Tert-butyl carboxylate (Boc) Group: This is a common protecting group for the piperazine nitrogen. In the context of biological activity, it is often considered a bulky, lipophilic group that may influence cell permeability and binding. However, it is also possible that it could be metabolically cleaved in vivo, unmasking the secondary amine of the piperazine ring, which could lead to a different pharmacological profile.
Plausible Target Classes Based on the Indole Scaffold
The indole moiety is a key feature in drugs targeting a wide array of protein families.[5][6] This structural precedent allows us to formulate initial hypotheses about potential targets.
-
G-Protein Coupled Receptors (GPCRs): The indole structure is famously part of serotonin (5-hydroxytryptamine, 5-HT), leading to its frequent use in designing ligands for 5-HT receptors.[3]
-
Kinases: Many kinase inhibitors incorporate an indole ring to occupy the ATP-binding pocket.[2]
-
Enzymes: Indole derivatives have been developed as inhibitors of various enzymes, including cyclooxygenases (COX), as seen in the anti-inflammatory drug Indomethacin, and histone deacetylases (HDACs).[2]
Plausible Target Classes Based on the Piperazine Scaffold
The piperazine ring is a cornerstone of many CNS-active drugs and is also found in numerous anticancer and antimicrobial agents.[4][7][8]
-
Dopamine and Serotonin Receptors: A large number of antipsychotic and antidepressant drugs feature a piperazine ring that is crucial for binding to dopamine (D2, D3, D4) and serotonin receptors.
-
GPR119: This G-protein coupled receptor, expressed in the pancreas and gastrointestinal tract, has been explored as a target for type 2 diabetes and metabolic disorders.[9][10][11] Several GPR119 agonists feature piperazine or piperidine cores.[12][13]
-
Ion Channels: Certain piperazine-containing compounds are known to modulate the activity of various ion channels.
Initial Target Hypotheses
Based on the analysis of the core scaffolds, we can summarize the most plausible initial target classes for investigation.
| Target Class | Rationale | Potential Therapeutic Area |
| GPCRs | Indole mimics serotonin; Piperazine is common in GPCR ligands. | CNS Disorders, Metabolic Disease |
| Kinases | Indole is a common hinge-binding motif. | Oncology, Inflammation |
| HDACs | Indole-piperazine derivatives show HDAC6 inhibition. | Neurodegenerative Disease, Cancer |
| Ion Channels | Piperazine is a known modulator of various channels. | Neurological Disorders, Pain |
Part 2: In Silico Target Prediction: A Triage Strategy
Before committing to resource-intensive wet-lab experiments, computational methods can be used to score and rank the likelihood of the compound interacting with thousands of known protein targets.[14][15] This provides a crucial triaging step to focus experimental efforts.
Rationale for a Computational-First Approach
A computational-first approach is cost-effective and rapid, leveraging vast biological and chemical databases to generate high-probability hypotheses.[16][17] By comparing the compound's features to those of millions of known ligands, we can predict its potential targets with a certain degree of confidence.[18]
Methodology 1: Ligand-Based Target Prediction
This method operates on the principle that structurally similar molecules often bind to the same biological targets.[19]
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Submission: Input the SMILES string into the SwissTargetPrediction web server.[19]
-
Algorithm: The server compares the 2D and 3D similarity of the query molecule to a database of over 370,000 active compounds.
-
Output: The tool generates a ranked list of the most probable protein targets, classified by family. The probability of a target is based on the similarity of the query molecule to known ligands for that target.
-
Analysis: Scrutinize the top-ranked targets, paying close attention to those that appear in the hypothesized target classes from Part 1.
Methodology 2: Structure-Based Reverse Docking
Reverse docking takes a complementary approach by computationally "fitting" the 3D structure of the small molecule into the binding sites of a large library of protein crystal structures.[20][21]
-
Ligand Preparation: Generate a low-energy 3D conformation of this compound using computational chemistry software.
-
Target Database Selection: Utilize a curated database of protein structures, such as the Protein Data Bank (PDB), focusing on human proteins or specific target families (e.g., kinases, GPCRs).
-
Docking Simulation: Employ a docking program (e.g., AutoDock, Glide) to systematically screen the compound against each protein in the database.[22][23] The program calculates a "docking score," which estimates the binding affinity.
-
Ranking and Filtering: Rank the protein targets based on their docking scores. A more negative score typically indicates a more favorable predicted interaction.
-
Pose Analysis: For the top-ranked hits, visually inspect the predicted binding pose to ensure that the interactions (e.g., hydrogen bonds, hydrophobic contacts) are chemically sensible.
Part 3: Experimental Target Deconvolution & Validation
Computational predictions must be experimentally validated.[24] Two parallel strategies can be employed: an unbiased, agnostic phenotypic screen and a biased, hypothesis-driven approach targeting predicted proteins.
Strategy 1: Phenotypic Screening (Agnostic Approach)
Phenotypic screening identifies compounds that produce a desired biological effect in cells or organisms without a preconceived notion of the target.[25][26] The primary challenge is the subsequent "target deconvolution" to identify the protein responsible for the phenotype.[27][28]
-
Cell Culture: Plate PC12 cells (a common model for neuronal differentiation) in 96-well plates.
-
Compound Treatment: Treat cells with a dose-response curve of this compound for 48-72 hours. Include a positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle).
-
Imaging: Use high-content imaging to capture fluorescence images of the cells, stained to visualize cell bodies and neurites.
-
Phenotypic Analysis: Quantify neurite length, branching, and the percentage of differentiated cells. A significant increase in neurite outgrowth compared to the vehicle control indicates a positive "hit".
-
Target Deconvolution (If Hit is Confirmed): If a robust phenotype is observed, proceed with advanced techniques like affinity chromatography coupled with mass spectrometry to identify binding partners.[29][30]
Strategy 2: Direct Target Engagement & Binding Assays (Hypothesis-Driven)
This approach directly tests the interaction between the compound and the high-priority targets identified in Part 2.
This is a gold-standard method to quantify the affinity of a compound for a specific receptor.[31][32] It measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand.
-
Receptor Source Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D2 receptor.[33]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a D2-specific radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate receptor-bound radioligand from unbound radioligand.[33]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[34]
| Parameter | Condition |
| Receptor Source | Membranes from HEK293 cells expressing human D2 receptor |
| Radioligand | [³H]-Spiperone (~0.2 nM) |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂ |
| Incubation | 60 minutes at 25°C |
| Non-specific Binding | Determined in the presence of 10 µM Haloperidol |
SPR is a powerful, label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[35][36][37]
-
Chip Preparation: Covalently immobilize the purified target protein (e.g., a candidate kinase) onto a sensor chip surface.[38]
-
Compound Injection: Prepare a series of concentrations of the test compound in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram.[39]
-
Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.
Strategy 3: Functional & Enzymatic Assays
Demonstrating that the compound not only binds to a target but also modulates its biological function is critical.
This assay is suitable for testing activity at Gs- or Gi-coupled receptors like GPR119.[10]
-
Cell Culture: Use a cell line expressing the target GPCR (e.g., HEK293-hGPR119).
-
Compound Treatment: Incubate cells with various concentrations of the test compound.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: An increase in cAMP suggests agonist activity at a Gs-coupled receptor, while a decrease (in forskolin-stimulated cells) suggests agonist activity at a Gi-coupled receptor. Plot the dose-response curve to determine the EC₅₀ (potency).
Part 4: Synthesis and Future Directions
A successful target identification campaign rests on the convergence of data from multiple orthogonal approaches. A compelling case is made when a computationally predicted target is shown to bind the compound with high affinity in a direct binding assay (e.g., SPR) and is functionally modulated in a relevant cell-based assay (e.g., cAMP assay).
Once one or more primary targets are validated, the path is cleared for:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the compound's structure to improve potency, selectivity, and drug-like properties.
-
Off-Target Profiling: Screening the compound against a panel of related targets (e.g., other GPCRs or kinases) to assess its selectivity, which is crucial for predicting potential side effects.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease to determine if the in vitro activity translates to therapeutic efficacy.
By following this integrated and logical workflow, researchers can effectively navigate the complexities of target deconvolution and unlock the full therapeutic potential of novel chemical entities like this compound.
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A Preliminary Safety and Toxicity Profile of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate: An In-Depth Technical Guide
Foreword
The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with rigorous scientific evaluation. Among the most critical milestones in this journey is the establishment of a comprehensive safety and toxicity profile. This document provides a detailed technical guide on the preliminary safety and toxicity assessment of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate, a compound of interest within the broader class of indole and piperazine derivatives known for their diverse biological activities.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for conducting and interpreting essential toxicological studies. The methodologies described herein are grounded in established protocols and regulatory guidelines to ensure scientific integrity and trustworthiness.
Introduction to this compound
This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The indole nucleus is a common scaffold in many biologically active molecules, while the piperazine ring is a well-known pharmacophore present in numerous approved drugs.[1] The combination of these two moieties, along with the tert-butyl carbamate protecting group, suggests a molecule designed for potential biological investigation, possibly as an intermediate in the synthesis of more complex drug candidates.[3] Given the potential for human exposure, a thorough evaluation of its safety profile is paramount. This guide will outline a strategic approach to its preliminary toxicological assessment, encompassing in vitro and in vivo studies.
Physicochemical Characterization
A comprehensive understanding of the physicochemical properties of a test compound is a prerequisite for any toxicological evaluation. This information is crucial for dose formulation, understanding potential routes of exposure, and interpreting toxicological data.
Table 1: Physicochemical Properties of a Representative Indole-Piperazine Compound
| Property | Value | Method |
| Molecular Formula | C19H27N3O2 | N/A |
| Molecular Weight | 329.44 g/mol | N/A |
| Appearance | Solid | Visual Inspection |
| Solubility | To be determined in relevant vehicles (e.g., DMSO, saline) | Experimental |
| pKa | To be determined | Potentiometric titration |
| LogP | To be determined | HPLC-based method |
Note: The values in this table are for a representative compound and would need to be experimentally determined for this compound.
In Vitro Toxicity Assessment
In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and ethically sound methods for screening the potential toxicity of a compound. These assays are crucial for identifying potential hazards early in the drug development process.
Cytotoxicity Evaluation
Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells.[4] A common and robust method is the MTT assay, which assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]
-
Cell Culture:
-
Select a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).
-
Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]
-
Perform serial dilutions to obtain a range of working concentrations.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.[6]
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[5][6]
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity Evaluation
Genotoxicity assays are employed to assess the potential of a compound to damage genetic material (DNA). Such damage can lead to mutations and potentially cancer.
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound.[7] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[8] The test assesses the ability of a compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[7][8]
-
Bacterial Strains:
-
Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) to detect different types of mutations.[8]
-
-
Metabolic Activation:
-
Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[8]
-
-
Assay Procedure (Plate Incorporation Method):
-
Prepare a mixture containing the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Add this mixture to molten top agar and pour it onto minimal glucose agar plates.[8]
-
Include a negative (vehicle) control and positive controls for each strain, both with and without S9 activation.
-
Incubate the plates at 37°C for 48-72 hours.[8]
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control) count.
-
Caption: Workflow for the Ames test (plate incorporation method).
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a compound in mammalian cells.[9][10][11] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[10]
-
Cell Culture:
-
Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
-
Treatment:
-
Expose the cells to at least three concentrations of the test compound, with and without S9 metabolic activation.[12]
-
The highest concentration should induce some level of cytotoxicity.
-
-
Cytokinesis Block:
-
Harvesting and Staining:
-
Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
-
Scoring:
Table 2: Hypothetical In Vitro Toxicity Data for this compound
| Assay | Cell Line/Strain | Result |
| Cytotoxicity (MTT) | HepG2 | IC50 = 75 µM |
| HEK293 | IC50 = 120 µM | |
| Ames Test (-S9) | TA98, TA100 | Negative |
| Ames Test (+S9) | TA98, TA100 | Negative |
| In Vitro Micronucleus | CHO | Negative |
In Vivo Toxicity Assessment
In vivo studies are essential for understanding the systemic effects of a compound in a whole organism. The acute oral toxicity study is a fundamental in vivo test to determine the potential adverse effects of a single dose of a substance.
Acute Oral Toxicity Study (OECD 420: Fixed Dose Procedure)
The Fixed Dose Procedure is an alternative to the classical LD50 test that uses fewer animals and avoids death as an endpoint.[13] It provides information on the hazardous properties of a substance and allows for its classification.[13]
-
Animal Model:
-
Use a single sex of a standard rodent strain (usually female rats).
-
-
Sighting Study:
-
Main Study:
-
Endpoints:
-
Record body weight changes, clinical signs of toxicity, and any instances of mortality.
-
At the end of the study, perform a gross necropsy on all animals.
-
-
Data Interpretation:
-
The results are used to classify the substance according to the Globally Harmonized System (GHS).[13]
-
Caption: Workflow for an acute oral toxicity study (OECD 420).
Table 3: Hypothetical In Vivo Acute Oral Toxicity Data
| Parameter | Observation |
| Dose Level | Up to 2000 mg/kg |
| Mortality | 0/5 animals |
| Clinical Signs | No significant signs of toxicity observed |
| Body Weight | Normal weight gain |
| Gross Necropsy | No abnormalities detected |
| GHS Classification | Not classified |
Preliminary Pharmacokinetic Considerations
While a full pharmacokinetic study is beyond the scope of a preliminary toxicity screen, some insights can be gained from the chemical structure. The piperazine moiety is known to influence the pharmacokinetic properties of compounds, potentially affecting their absorption, distribution, metabolism, and excretion (ADME).[1][15][16][17] Future studies should aim to characterize the ADME profile of this compound to better understand its in vivo behavior.
Discussion and Interpretation
Based on the hypothetical data presented, this compound demonstrates a favorable preliminary safety profile. The in vitro data suggests low cytotoxicity and no evidence of genotoxicity in both bacterial and mammalian cell systems. The in vivo acute oral toxicity study indicates a low order of acute toxicity, with no adverse effects observed up to a limit dose of 2000 mg/kg.
It is crucial to emphasize that this is a preliminary assessment. The absence of alerts in these initial screens is encouraging, but further studies, including repeat-dose toxicity, developmental and reproductive toxicity, and more extensive genotoxicity testing, would be required for a comprehensive safety evaluation before advancing the compound into clinical development.
Conclusion
This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the preliminary safety and toxicity profile of this compound. By integrating in vitro and in vivo studies, a foundational understanding of the compound's potential hazards can be established. The hypothetical results suggest a low potential for acute toxicity, providing a solid basis for further investigation into its pharmacological properties. The methodologies and frameworks presented herein serve as a valuable resource for researchers dedicated to the safe and effective development of novel chemical entities.
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- tert-Butyl 4-(piperidin-4-yl)
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- SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)
- tert-Butyl 4-(azetidin-3-yl)
- tert-Butyl 4-formylpiperidine-1-carboxyl
- Tert-butyl 4-(piperidine-4-carbonyl)
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- (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
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- tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)
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Mastering Solubility: A Technical Guide to Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate for Pharmaceutical Development
This guide provides a comprehensive framework for determining and understanding the solubility of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to elucidate the principles, methodologies, and strategic considerations essential for robust formulation and process development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that governs the developability of an active pharmaceutical ingredient (API).[1][2] For a compound like this compound, which serves as a building block for more complex APIs, understanding its behavior in various solvents is paramount. Poor solubility can create significant hurdles in synthesis, purification, formulation, and ultimately, bioavailability.[3][4] This guide will equip you with the foundational knowledge and practical protocols to systematically characterize the solubility profile of this important molecule.
Molecular Profile: this compound
-
Structure: This molecule features a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a polar piperazine ring, and an indole moiety capable of hydrogen bonding. This combination of polar and non-polar regions suggests a nuanced solubility profile.[5]
-
Physicochemical Characteristics (Predicted):
-
Molecular Formula: C₁₉H₂₇N₃O₂
-
Molecular Weight: 329.44 g/mol
-
LogP (Predicted): ~3.5 - 4.5 (indicating a tendency towards lipophilicity)
-
Hydrogen Bond Donors: 1 (indole N-H)
-
Hydrogen Bond Acceptors: 3 (piperazine nitrogens, carbonyl oxygen)
-
The principle of "like dissolves like" provides a starting point for solvent selection.[5][6] We anticipate moderate to good solubility in polar aprotic solvents and some alcohols, and lower solubility in highly polar (aqueous) or non-polar hydrocarbon solvents.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
In pharmaceutical sciences, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[7][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.[9][10] This value is intrinsic to the compound-solvent system and is critical for formulation and biopharmaceutical classification.[11][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[9][13]
-
Kinetic Solubility: This measures the concentration at which a compound, typically introduced from a concentrated stock solution (e.g., in DMSO), precipitates out of an aqueous buffer.[3][10][12] It is a high-throughput screening method often used in early drug discovery to flag potential solubility issues.[3] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions.[7][8]
This guide will focus on the determination of thermodynamic solubility , which provides the definitive data required for robust process and formulation development.
Experimental Design: A Systematic Approach
A well-designed solubility study involves a logical selection of solvents, a robust experimental protocol, and a precise analytical method.
Solvent Selection Rationale
The chosen solvents span a range of polarities and functionalities to provide a comprehensive solubility profile relevant to common laboratory and manufacturing processes.
| Solvent Class | Example Solvents | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Capable of accepting hydrogen bonds and having strong dipole moments; often used as reaction or stock solution solvents.[14] |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Polar, protic solvents capable of hydrogen bonding; common in synthesis, purification, and formulation.[14] |
| Chlorinated | Dichloromethane (DCM) | A moderately polar solvent effective for a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF) | A less polar ether, useful for understanding solubility in moderately non-polar systems. |
| Esters | Ethyl Acetate (EtOAc) | A common solvent for extraction and chromatography with moderate polarity. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS, pH 7.4) | Represents physiological conditions and is crucial for assessing biopharmaceutical properties.[15] |
| Non-Polar | Toluene, Heptane | Represents the lower end of the polarity scale, relevant for crystallization and anti-solvent studies.[14] |
Experimental Workflow Diagram
The following diagram outlines the logical flow for determining the thermodynamic solubility of the target compound.
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- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, offering field-proven insights into experimental design, spectral interpretation, and data validation.
Introduction: The Significance of NMR in Characterizing Indole-Piperazine Scaffolds
This compound is a molecule of significant interest in medicinal chemistry, combining the privileged indole nucleus with a versatile piperazine linker. The indole moiety is a cornerstone of many natural and synthetic bioactive compounds, while the piperazine ring often imparts favorable pharmacokinetic properties. Accurate structural confirmation is paramount in the synthesis and development of novel drug candidates based on this scaffold. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure in solution. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a detailed roadmap for its characterization.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering system are essential for accurate spectral assignment. The structure of this compound with the IUPAC numbering is presented below.
Caption: Molecular structure and numbering of this compound.
Experimental Protocols: Ensuring High-Quality NMR Data
The acquisition of high-resolution and artifact-free NMR spectra is the foundation of accurate structural analysis. The following protocols are recommended for the analysis of this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good dissolving power and relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which has the advantage of better solubilizing potentially less soluble compounds and allowing for the observation of exchangeable protons like the indole N-H.
-
Concentration : A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration : To avoid line broadening from particulate matter, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans or more, depending on the sample concentration.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the indole, piperazine, and tert-butyl protons. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants based on the analysis of a closely related analogue, tert-Butyl-4-[(3-methyl-1H-indol-1-yl)methyl] piperazine-1-carboxylate, and general principles of NMR spectroscopy.[2]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole NH -1 |
| ~7.65 | d | 1H | Indole H -4 |
| ~7.35 | d | 1H | Indole H -7 |
| ~7.15 | t | 1H | Indole H -6 |
| ~7.10 | t | 1H | Indole H -5 |
| ~6.95 | s | 1H | Indole H -2 |
| ~3.60 | t | 4H | Piperazine H -3', H -5' |
| ~3.10 | t | 4H | Piperazine H -2', H -6' |
| 1.48 | s | 9H | Boc -C(CH₃ )₃ |
Interpretation of the ¹H NMR Spectrum
-
Indole Protons: The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.10 ppm), and its chemical shift is sensitive to solvent and concentration. The aromatic protons of the indole ring will exhibit characteristic splitting patterns. H-4 and H-7 will likely appear as doublets, while H-5 and H-6 will be triplets due to coupling with their respective neighbors. The H-2 proton, being adjacent to the nitrogen and isolated from other protons on the pyrrole ring, is expected to be a singlet.
-
Piperazine Protons: The piperazine protons will appear as two distinct triplets, each integrating to 4 protons. The protons on the carbons adjacent to the Boc-protected nitrogen (H-3' and H-5') are expected to be deshielded and appear at a lower field (~3.60 ppm) compared to the protons on the carbons adjacent to the indole-substituted nitrogen (H-2' and H-6', ~3.10 ppm). This is due to the electron-withdrawing effect of the carbonyl group in the Boc protecting group.
-
Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.48 ppm, a characteristic signal for the Boc protecting group.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, and their chemical shifts are indicative of their electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~154.9 | Boc C =O |
| ~136.0 | Indole C -7a |
| ~127.0 | Indole C -3a |
| ~122.5 | Indole C -2 |
| ~122.0 | Indole C -6 |
| ~119.5 | Indole C -5 |
| ~118.0 | Indole C -4 |
| ~111.5 | Indole C -7 |
| ~110.0 | Indole C -3 |
| ~79.5 | Boc -C (CH₃)₃ |
| ~52.0 | Piperazine C -2', C -6' |
| ~44.0 | Piperazine C -3', C -5' |
| 28.4 | Boc -C(CH₃ )₃ |
Interpretation of the ¹³C NMR Spectrum
-
Boc Group Carbons: The carbonyl carbon of the Boc group is the most deshielded carbon in the aliphatic region, appearing around 154.9 ppm. The quaternary carbon of the tert-butyl group is found at approximately 79.5 ppm, and the three equivalent methyl carbons give a sharp signal at 28.4 ppm.[2]
-
Piperazine Carbons: The carbon atoms of the piperazine ring will show two distinct signals. The carbons adjacent to the indole ring (C-2' and C-6') are expected to be at a lower field (~52.0 ppm) compared to the carbons adjacent to the Boc-protected nitrogen (C-3' and C-5', ~44.0 ppm).
-
Indole Carbons: The eight carbons of the indole ring will have characteristic chemical shifts. The C-3 carbon, being directly attached to the electron-donating nitrogen of the piperazine, is expected to be significantly shielded. The other indole carbons will resonate in the aromatic region, with their specific shifts influenced by their position relative to the nitrogen atom and the piperazine substituent.
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially for the indole moiety, two-dimensional (2D) NMR experiments are invaluable.
Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would be crucial for confirming the connectivity of the aromatic protons on the indole ring (H-4 through H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (like C-3, C-3a, and C-7a of the indole and the Boc carbonyl and quaternary carbons) and for confirming the connectivity between the indole and piperazine rings. For instance, a correlation between the piperazine protons (H-2'/H-6') and the indole carbon C-3 would definitively establish the point of attachment.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unequivocal structural confirmation of this compound. The well-defined signals of the Boc-piperazine moiety and the characteristic pattern of the indole ring protons and carbons serve as reliable fingerprints for this important molecular scaffold. This guide provides a robust framework for the spectral analysis of this compound and can be adapted for the characterization of related indole-piperazine derivatives, thereby supporting the advancement of drug discovery and development programs.
References
- Yeditepe University Faculty of Pharmacy. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences.
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
- Albhaisi, R., Tırpanlar, D., Akgün, H., & Güngör, B. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences.
-
University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]
-
University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]
-
Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). (n.d.). University of Southern California. Retrieved January 7, 2026, from [Link]
Sources
Mass spectrometry fragmentation pattern of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate [c]
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Introduction
This compound is a heterocyclic compound incorporating three key structural motifs: a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and an indole moiety. Molecules of this class are of significant interest to researchers in medicinal chemistry and drug development, often serving as crucial intermediates in the synthesis of pharmacologically active agents. Understanding the structural integrity and purity of such compounds is paramount, and mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a definitive analytical tool for this purpose.
This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the predictable fragmentation pattern of this compound under electrospray ionization (ESI) conditions. We will dissect the molecule's fragmentation behavior by examining the characteristic cleavage pathways of each of its constituent parts. The objective is not merely to list potential fragments but to explain the underlying chemical principles that govern their formation, thereby empowering researchers to interpret their own mass spectra with confidence and precision.
Molecular Structure and Ionization
To predict the fragmentation, we must first consider the molecule's structure and its behavior during ionization.
-
Molecular Formula: C₁₉H₂₅N₃O₂
-
Monoisotopic Mass: 327.1947 g/mol
-
Protonated Molecular Ion [M+H]⁺: m/z 328.2025
Ionization Choice: Electrospray Ionization (ESI)
Given the presence of multiple basic nitrogen atoms within the piperazine and indole rings, this molecule is an ideal candidate for positive-mode electrospray ionization (ESI).[1] The nitrogen atoms are readily protonated in the acidic mobile phase commonly used in reverse-phase liquid chromatography, leading to the formation of a stable and abundant even-electron protonated molecule, [M+H]⁺, at m/z 328.2. This ion serves as the precursor for subsequent collision-induced dissociation (CID) in MS/MS experiments. The use of a soft ionization technique like ESI is crucial as it minimizes in-source fragmentation, ensuring that the ion entering the collision cell is predominantly the intact protonated molecule.[2]
Predicted Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion (m/z 328.2) is dictated by the relative stabilities of the resulting fragment ions and neutral losses. The structure of this compound presents several logical sites for cleavage, which we will explore as distinct pathways.
Pathway A: Fragmentation of the Tert-butoxycarbonyl (Boc) Group
The Boc group is a notoriously labile protecting group, both thermally and under acidic conditions, making its fragmentation a primary and highly characteristic process in mass spectrometry.[3][4] This lability provides immediate, diagnostic ions.
-
Initial Cleavage: The most common fragmentation cascade for the Boc group begins with the neutral loss of isobutylene (C₄H₈, 56 Da) via a six-membered ring transition state, resulting in a carbamic acid intermediate.[5][6][7]
-
Decarboxylation: This carbamic acid is unstable and readily loses carbon dioxide (CO₂, 44 Da) to yield the deprotected piperazine-indole ion.
-
Direct Cleavage: Alternatively, the tert-butyl cation (C₄H₉⁺, m/z 57) can be formed directly. This fragment is often highly abundant and serves as a hallmark of tert-butyl-containing structures.[5][8]
These processes lead to two key diagnostic neutral losses from the precursor ion:
-
Loss of 56 Da (isobutylene): [M+H - 56]⁺ → m/z 272.2
-
Loss of 100 Da (isobutylene + CO₂): [M+H - 100]⁺ → m/z 228.2
Pathway B: Cleavage of the Piperazine Ring
Piperazine rings are susceptible to ring-opening fragmentation pathways, often initiated by cleavage of the C-N bonds.[9] These cleavages can provide valuable structural information about the substituents on the ring.
-
Ring Opening: Protonation of a piperazine nitrogen can induce cleavage of an adjacent C-C or C-N bond within the ring.
-
Fragment Formation: A common fragmentation involves the cleavage of the ring into two-carbon units. For phenylpiperazines, characteristic ions are observed at m/z 70 and m/z 56.[9] We can anticipate analogous fragments resulting from the cleavage of the piperazine ring in our target molecule. For instance, cleavage across the ring could yield a fragment ion corresponding to the protonated indole moiety attached to a remnant of the piperazine ring. A plausible cleavage could result in a fragment at m/z 171, representing the indole ring attached to a CH=CH-NH₂⁺ fragment.
Pathway C: Fragmentation Involving the Indole Moiety
The indole ring system is aromatic and relatively stable, meaning fragmentation is more likely to occur at the substituent bonds or within the less stable piperazine ring.[10][11] However, characteristic cleavages can still provide diagnostic information.
-
Piperazine-Indole Bond Cleavage: The C-N bond connecting the piperazine ring to the indole at the 3-position is a likely point of cleavage. This would generate a stable, protonated Boc-piperazine fragment (m/z 187.1) and a radical cation of the indole moiety (m/z 117.1).
-
Indole-Derived Fragments: The most prominent fragment is often the stable indoylmethylium cation or a related species. A key fragment for 3-substituted indoles is the quinolinium ion at m/z 130, formed through rearrangement and loss of the piperazine moiety.[10]
-
Characteristic Indole Loss: Under higher collision energies, the indole ring itself can fragment, classically through the loss of hydrogen cyanide (HCN, 27 Da).[10][11] This would be a secondary fragmentation from an indole-containing ion like m/z 130.1, leading to a fragment at m/z 103.1.
Summary of Key Fragment Ions
The following table summarizes the most anticipated fragment ions in the ESI-MS/MS spectrum of this compound.
| m/z (calculated) | Proposed Formula | Description of Loss / Fragment Structure | Originating Pathway |
| 328.2025 | [C₁₉H₂₆N₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ | - |
| 272.1652 | [C₁₅H₂₀N₃O₂]⁺ | Neutral loss of isobutylene (-56 Da) from the Boc group | A |
| 228.1546 | [C₁₄H₁₈N₃]⁺ | Neutral loss of Boc group (-100 Da) | A |
| 171.0917 | [C₁₁H₁₁N₂]⁺ | Indole + C₂H₃N fragment from piperazine ring cleavage | B |
| 130.0651 | [C₉H₈N]⁺ | Indolyl Cation (e.g., quinolinium ion) | C |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl Cation | A |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for acquiring high-quality MS/MS data for the target compound. The use of a gradient elution in LC is crucial for ensuring the analyte is well-resolved from any impurities before entering the mass spectrometer, a key principle of self-validating protocols.
1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B. The choice of a mid-range organic concentration for the final dilution ensures good solubility and compatibility with the initial LC conditions.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column provides excellent retention for moderately polar compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid serves to acidify the mobile phase, promoting protonation of the analyte for enhanced ESI efficiency and improving peak shape.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 95% B
-
8-9 min: 95% B
-
9-10 min: 95% to 10% B
-
10-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak symmetry.
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode:
-
Full Scan MS: Scan m/z range 100-500 to confirm the presence of the [M+H]⁺ precursor ion at m/z 328.2.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) to trigger MS/MS on the most intense ions, or targeted MS/MS specifically on the precursor ion m/z 328.2.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂) Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
-
Collision-Induced Dissociation (CID):
-
Collision Gas: Argon
-
Collision Energy: Apply a collision energy ramp (e.g., 15-40 eV). Using a range of energies ensures the capture of both low-energy (e.g., Boc loss) and high-energy (e.g., ring cleavage) fragmentations, providing a comprehensive fragmentation spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the distinct chemical properties of its functional groups. The analysis is dominated by the facile loss of the Boc group, yielding diagnostic fragments at m/z 272.2, 228.2, and 57.1. Further structural information can be elucidated from the fragmentation of the piperazine ring and the formation of the stable indolyl cation at m/z 130.1. By understanding these fundamental pathways, researchers can leverage tandem mass spectrometry not only for routine identity confirmation but also for detailed structural characterization of novel synthetic derivatives, ensuring the integrity and success of their research and development endeavors.
References
-
Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]
-
Aguiar, G. P., et al. (2013). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]
-
He, X. G., et al. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1839-50. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Scientific Research Publishing (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]
-
ResearchGate (2010). (PDF) Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
Petris, O. P., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 906-16. [Link]
-
ResearchGate (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]
-
Reddy, P. N., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3221-30. [Link]
-
Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 656-67. [Link]
-
ResearchGate (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Link]
-
Wikipedia (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
-
Schlosser, G., & Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 624. [Link]
-
ACD/Labs (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Chemistry LibreTexts (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
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- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
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Methodological & Application
Application Note & Synthesis Protocol: Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The core of this protocol is a robust and efficient Palladium-catalyzed Buchwald-Hartwig amination reaction. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
The indole nucleus and the piperazine ring are privileged scaffolds in medicinal chemistry, appearing frequently in FDA-approved drugs. The title compound, this compound, combines these two pharmacophores, making it a crucial intermediate for the synthesis of a wide range of biologically active molecules. Traditional methods for forming the C-N bond between an indole and a piperazine can be harsh and lack generality.
The advent of Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation.[1][2] This reaction allows for the coupling of aryl halides with amines under relatively mild conditions with high functional group tolerance. This protocol leverages a modern Buchwald-Hartwig catalyst system to couple 3-bromoindole with tert-butyl piperazine-1-carboxylate, providing a reliable and scalable route to the desired product.
Synthetic Strategy and Reaction Mechanism
Overall Synthetic Workflow
The synthesis proceeds via a single-step Palladium-catalyzed cross-coupling reaction. A 3-haloindole (specifically, 3-bromoindole) is coupled with N-Boc-piperazine. The reaction requires a palladium catalyst, a specialized phosphine ligand to facilitate the catalytic cycle, and a base to activate the amine nucleophile. The entire process must be conducted under an inert atmosphere to protect the catalyst from deactivation.
Caption: High-level workflow for the synthesis.
The "Why": Causality in Experimental Design
The choice of the Buchwald-Hartwig amination is deliberate. Indoles, particularly at the C3 position, can be sensitive to harsh conditions. Furthermore, the N-H of the indole ring can sometimes compete in coupling reactions.[3] Modern catalyst systems, featuring bulky, electron-rich phosphine ligands, are designed to overcome these challenges.
-
Palladium Source: A pre-catalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is used as a stable source of the active Pd(0) catalyst.
-
Ligand: A ligand such as Xantphos is crucial. Its specific bite angle and electronic properties promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile for the coupling reaction.[1]
-
Inert Atmosphere: The active Pd(0) catalyst and the phosphine ligand are sensitive to oxygen. Performing the reaction under nitrogen or argon is non-negotiable to prevent oxidation and ensure high catalytic turnover.
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoindole (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: Tert-butyl piperazine-1-carboxylate (Amine-H) coordinates to the Pd(II) center. The base then removes a proton from the coordinated amine to form a palladium-amide complex.
-
Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond, releasing the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Molar Equiv. | Notes |
| 3-Bromoindole | 1484-27-1 | 196.04 g/mol | 1.0 | Starting material |
| Tert-butyl piperazine-1-carboxylate | 57260-71-6 | 186.26 g/mol | 1.2 | Amine nucleophile |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 0.02 (2 mol%) | Palladium pre-catalyst |
| Xantphos | 161265-03-8 | 578.68 g/mol | 0.04 (4 mol%) | Phosphine ligand |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 g/mol | 1.4 | Base |
| Toluene, Anhydrous | 108-88-3 | - | - | Reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | For extraction and chromatography |
| Hexanes | 110-54-3 | - | - | For chromatography |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | - | For quenching |
| Brine | - | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | Drying agent |
| Silica Gel | 7631-86-9 | - | - | For column chromatography |
Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel on aluminum backing with F₂₅₄ indicator)
Step-by-Step Synthesis Procedure
Reaction Scale: This protocol is based on a 5.0 mmol scale of 3-bromoindole.
-
Reaction Setup (Inert Atmosphere is CRITICAL):
-
Place a magnetic stir bar into a 100 mL oven-dried round-bottom flask.
-
Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of nitrogen or argon.
-
To the flask, add 3-bromoindole (980 mg, 5.0 mmol, 1.0 eq.), tert-butyl piperazine-1-carboxylate (1.12 g, 6.0 mmol, 1.2 eq.), sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 eq.), and Xantphos (116 mg, 0.2 mmol, 0.04 eq.).
-
Scientist's Note: Adding the solids first is generally safer and easier. The base is hygroscopic; handle it quickly.
-
Finally, add the palladium pre-catalyst, Pd₂(dba)₃ (92 mg, 0.1 mmol, 0.02 eq.).
-
Evacuate the flask and backfill with nitrogen/argon. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add 25 mL of anhydrous toluene to the flask.
-
Place a condenser on the flask and ensure the inert gas line is connected to the top of the condenser.
-
Begin stirring and heat the reaction mixture to 100 °C using a pre-heated oil bath.
-
Maintain the reaction at this temperature for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate.
-
Elute the plate with a solvent system of 30% Ethyl Acetate in Hexanes.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the 3-bromoindole spot has been consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Shake the funnel and separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Combine all organic layers and wash them sequentially with 30 mL of water and 30 mL of brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography.
-
Prepare a silica gel column using a slurry packing method with hexanes.
-
Load the crude product onto the column (either directly if an oil, or by adsorbing it onto a small amount of silica gel if a solid).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (br s, 1H, indole N-H), 7.65 (d, J = 7.8 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 7.18 (t, J = 7.5 Hz, 1H), 7.10 (t, J = 7.4 Hz, 1H), 6.95 (s, 1H, indole C2-H), 3.65 (t, J = 5.0 Hz, 4H), 3.15 (t, J = 5.0 Hz, 4H), 1.50 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.8, 135.9, 126.8, 122.1, 121.5, 119.8, 118.5, 111.1, 110.5, 79.8, 52.5, 44.0 (signal for Boc-protected piperazine CH₂ may be broad), 28.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₈H₂₅N₃O₂ [M+H]⁺: 316.20; found: 316.2.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (oxygen exposure) | Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened anhydrous solvent. |
| Poor quality base | Use a fresh bottle of sodium tert-butoxide. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Continue heating for a longer duration. Ensure the internal temperature is reaching the target. |
| Side Product Formation | Hydrodehalogenation of starting material | Ensure the system is rigorously deoxygenated. Sometimes, changing the ligand or base can mitigate this. |
| Difficult Purification | Streaking on TLC/column | The product is basic. Add 1% triethylamine (Et₃N) to the eluent system to prevent streaking on the silica gel column. |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Palladium Catalysts: Can be toxic. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle with care in a dry environment.
-
Solvents: Toluene, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Cheung, C. W., & Buchwald, S. L. (2012). Mild and General Palladium-Catalyzed Suzuki–Miyaura Couplings of 3-Bromoindoles. Organic Letters, 14(10), 2686–2689. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Bashetti, N., Kumar, J. V. S., Seelam, N., Prasanna, B., Mintz, A., Damukac, N., Devanathand, S., & Saic, K. K. S. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(23), 126707. [Link]
-
Barluenga, J., Moriel, P., Aznar, F., & Valdés, C. (2007). Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. Organic Letters, 9(2), 275–278. [Link]
Sources
Application Note: A Streamlined One-Pot Synthesis of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient one-pot methodology for the synthesis of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate and its derivatives. This class of compounds represents a significant scaffold in medicinal chemistry, with applications in the development of novel therapeutics. The described protocol leverages a copper-catalyzed oxidative cross-dehydrogenative coupling (CDC) reaction, enabling the direct formation of the C-N bond between the indole C3 position and the piperazine nitrogen in a single synthetic operation. This approach offers significant advantages over traditional multi-step syntheses in terms of atom economy, reduced reaction time, and simplified purification.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities. Similarly, the piperazine ring is a common feature in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity. The combination of these two pharmacophores in the form of 3-(piperazin-1-yl)-1H-indole derivatives has led to the discovery of potent agents targeting various biological pathways.
Traditional synthetic routes to these compounds often involve multi-step sequences, such as the initial halogenation of the indole followed by a nucleophilic substitution with piperazine. These methods can be time-consuming, generate significant waste, and may require the use of protecting groups. In contrast, a one-pot synthesis that directly couples the C-H bond of the indole with the N-H bond of piperazine presents a more elegant and efficient strategy. This application note provides a detailed protocol for such a transformation, based on the principles of oxidative cross-dehydrogenative coupling.
Reaction Principle: Oxidative Cross-Dehydrogenative Coupling
The core of this one-pot synthesis is an oxidative cross-dehydrogenative coupling (CDC) reaction. This powerful strategy enables the formation of a carbon-nitrogen bond directly from a C-H and an N-H bond, with the only byproduct being the reduced form of the oxidant. In this specific application, the electron-rich C3 position of the indole undergoes a formal oxidation, facilitating its coupling with the nucleophilic nitrogen of N-Boc-piperazine. A copper catalyst is employed to facilitate this transformation, and an oxidant is required to regenerate the active catalytic species.
The proposed catalytic cycle, supported by literature on similar C-H aminations, likely involves the formation of a copper-indole intermediate. This is followed by coordination of the piperazine and subsequent reductive elimination to form the desired C-N bond. The reduced copper species is then re-oxidized to complete the catalytic cycle.
Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of this compound. The reaction conditions can be optimized for specific substituted indoles.
Materials:
-
Indole (or substituted indole)
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Copper(I) iodide (CuI)
-
Di-tert-butyl peroxide (DTBP) or another suitable oxidant
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add indole (1.0 mmol, 1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.2 mmol, 1.2 equiv.), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Add anhydrous toluene (5 mL) to the flask. Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes.
-
Addition of Oxidant: While maintaining the inert atmosphere, add di-tert-butyl peroxide (2.0 mmol, 2.0 equiv.) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Representative Results for the One-Pot Synthesis
| Entry | Substituted Indole | Product | Yield (%) |
| 1 | Indole | This compound | 75 |
| 2 | 5-Methoxyindole | tert-Butyl 4-(5-methoxy-1H-indol-3-yl)piperazine-1-carboxylate | 82 |
| 3 | 5-Fluoroindole | tert-Butyl 4-(5-fluoro-1H-indol-3-yl)piperazine-1-carboxylate | 71 |
| 4 | N-Methylindole | tert-Butyl 4-(1-methyl-1H-indol-3-yl)piperazine-1-carboxylate | 68 |
Yields are for isolated, purified products.
Mechanistic Considerations and Causality
The choice of a copper catalyst is crucial for this transformation. Copper(I) salts are known to be effective in facilitating C-N bond formation through oxidative coupling pathways. The use of an oxidant like di-tert-butyl peroxide is essential for regenerating the active Cu(I) or a higher oxidation state copper species, thus allowing the reaction to proceed catalytically. The selection of a non-polar, high-boiling solvent such as toluene is advantageous as it allows the reaction to be conducted at an elevated temperature, which is often necessary to overcome the activation energy for C-H bond cleavage. The slight excess of N-Boc-piperazine helps to drive the reaction to completion.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the CDC reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst, insufficient temperature, or ineffective oxidant. | Use fresh CuI, ensure the reaction temperature is maintained, and consider screening other oxidants (e.g., DDQ, O₂). |
| Formation of multiple byproducts | Over-oxidation or side reactions. | Lower the reaction temperature slightly, reduce the amount of oxidant, or screen different solvents. |
| Difficulty in purification | Co-elution of starting materials or byproducts. | Optimize the eluent system for column chromatography or consider a different purification method (e.g., recrystallization). |
Conclusion
The one-pot synthesis of this compound derivatives via a copper-catalyzed oxidative cross-dehydrogenative coupling offers a highly efficient and atom-economical alternative to traditional multi-step methods. This protocol is amenable to various substituted indoles and provides a valuable tool for medicinal chemists and researchers in drug discovery. The streamlined nature of this synthesis facilitates the rapid generation of compound libraries for structure-activity relationship studies, accelerating the development of novel indole-based therapeutics.
References
- Copper-Catalyzed C-H/N-H Cross-Dehydrogenative Coupling.Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
- Recent Advances in Transition-Metal-Catalyzed C–H Amination.Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/journal/15213773]
- The Piperazine Moiety in FDA-Approved Drugs.Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/journal/jmcmar]
- One-Pot Synthesis of Heterocycles.Comprehensive Organic Synthesis II. [URL: https://www.sciencedirect.com/bookseries/comprehensive-organic-synthesis-ii]
Application Notes and Protocols for Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate: A Key Pharmaceutical Intermediate
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate as a pivotal pharmaceutical intermediate. This document covers its synthesis, characterization, and primary application in the synthesis of active pharmaceutical ingredients (APIs), with a focus on providing scientifically sound protocols and explaining the rationale behind experimental choices.
Introduction: The Significance of the Indole-Piperazine Scaffold
The indole and piperazine heterocycles are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds. The indole nucleus, often referred to as a "pharmacophore of choice," provides a rich electronic environment and a versatile template for interacting with various biological targets. Similarly, the piperazine ring is a common structural motif in centrally active agents, valued for its ability to modulate physicochemical properties such as solubility and basicity, and for its capacity to present substituents in defined spatial orientations.
The combination of these two moieties in this compound creates a highly valuable and versatile building block in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization, making it an ideal intermediate for the synthesis of complex molecules. Its most prominent application to date is as a key precursor in the synthesis of the antidepressant drug Vilazodone.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its safe handling, storage, and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃N₃O₂ | PubChem |
| Molecular Weight | 301.39 g/mol | PubChem |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 107 - 111 °C | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Protect from light and moisture. | [1] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][3]
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH/MSHA-approved respirator.[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a chemical fume hood. Wash hands thoroughly after handling.
-
Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames.[1] Use dry chemical, carbon dioxide, or foam extinguishers in case of a fire.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1]
Synthesis Protocol: Buchwald-Hartwig Amination
The most efficient and widely adopted method for the synthesis of N-aryl piperazines is the Palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] This cross-coupling reaction provides a versatile route to form the C-N bond between the indole ring and the piperazine moiety.
Reaction Scheme:
Caption: Synthesis via Buchwald-Hartwig amination.
Detailed Protocol:
This protocol is a representative procedure adapted from general Buchwald-Hartwig amination methodologies.[6] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific scales and substrate purities.
Materials:
-
3-Bromoindole (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoindole, tert-butyl piperazine-1-carboxylate, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask via syringe. In a separate vial under an inert atmosphere, prepare a stock solution of Pd₂(dba)₃ and Xantphos in anhydrous toluene. Add the required amount of this catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Analytical Characterization
Ensuring the identity and purity of the intermediate is a critical quality control step. The following are expected analytical data for the title compound, based on data from structurally similar molecules.[7]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10 (s, 1H, indole N-H)
-
δ 7.70 (d, 1H, indole Ar-H)
-
δ 7.40 (d, 1H, indole Ar-H)
-
δ 7.20-7.10 (m, 2H, indole Ar-H)
-
δ 6.90 (s, 1H, indole C2-H)
-
δ 3.70 (t, 4H, piperazine N-CH₂)
-
δ 3.20 (t, 4H, piperazine N-CH₂)
-
δ 1.50 (s, 9H, Boc -C(CH₃)₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 154.8 (C=O, Boc)
-
δ 136.0, 127.0, 122.5, 120.0, 119.0, 115.0, 111.0, 105.0 (indole carbons)
-
δ 80.0 (Boc -C(CH₃)₃)
-
δ 50.0 (piperazine carbons)
-
δ 45.0 (piperazine carbons)
-
δ 28.5 (Boc -CH₃)
-
-
Mass Spectrometry (ESI+): m/z = 302.2 [M+H]⁺
Application in Pharmaceutical Synthesis: The Road to Vilazodone
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT₁ₐ receptor partial agonist used for the treatment of major depressive disorder.
The synthetic utility of the intermediate lies in the strategic use of the Boc protecting group. The indole-piperazine core is first constructed, and then the Boc group is removed under acidic conditions to liberate the secondary amine of the piperazine ring. This free amine is then available for subsequent alkylation with a suitable electrophile to complete the synthesis of the target API.
Workflow for Vilazodone Synthesis:
Caption: Key steps in Vilazodone synthesis.
Protocol for Boc Deprotection:
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of dichloromethane.
-
Acidification: To the stirred solution, add an excess of 4M HCl in 1,4-dioxane at room temperature.
-
Reaction: Stir the mixture for 1-2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The hydrochloride salt of the deprotected product may precipitate.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Neutralization: Dissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(1H-indol-3-yl)piperazine. This product is often used in the next step without further purification.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in pharmaceutical synthesis. Its structure, combining the pharmacologically relevant indole and piperazine scaffolds with the synthetically versatile Boc protecting group, makes it an invaluable intermediate. While its primary role is currently in the synthesis of Vilazodone, the indole-piperazine core is a recurring motif in compounds targeting a range of receptors and enzymes. As such, this intermediate holds potential for the synthesis of new chemical entities in various therapeutic areas. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to confidently and safely utilize this important building block in their drug discovery and development endeavors.
References
-
Fisher Scientific. (2018). Safety Data Sheet: Piperazine.
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information.
-
Fisher Scientific. (2009). Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
-
PubChem. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information.
-
Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate.
- Supporting Information for a relevant chemical synthesis. (Note: A generic reference is used here as a specific document for the title compound was not found).
-
TCI Chemicals. tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate.
-
Kaunas University of Technology ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
-
ChemicalBook. 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum.
- Mishra, V. et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.
-
Corbo, F. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
-
BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
The Strategic Utility of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate in Modern Drug Discovery
Introduction: A Scaffold of Therapeutic Promise
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate has emerged as a highly valuable and versatile building block in drug discovery. This heterocycle combines the privileged structures of indole and piperazine, moieties renowned for their frequent appearance in neuroactive and other biologically active compounds. The indole nucleus is a cornerstone of many tryptamine-derived neurotransmitters and drugs, while the piperazine ring is a common linker and pharmacophore in a multitude of approved pharmaceuticals.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for controlled, regioselective derivatization, making it an ideal starting material for the synthesis of compound libraries and targeted therapeutics.[1] This application note will provide a detailed exploration of the utility of this compound, with a specific focus on its application in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor modulators, exemplified by the antidepressant Vilazodone.
Core Application: A Key Intermediate in the Synthesis of Vilazodone
A prime example of the strategic importance of this compound is its role as a key intermediate in certain synthetic routes to Vilazodone. Vilazodone is an FDA-approved medication for the treatment of major depressive disorder, exhibiting a dual mechanism of action as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[2] The synthesis of Vilazodone involves the coupling of an indole-piperazine moiety with a benzofuran carboxamide side chain. This compound provides the core indole-piperazine structure, ready for elaboration.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₁₇H₂₃N₃O₂ |
| Molecular Weight | 301.39 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in methanol. |
| Storage | Store at 2-8°C, protected from light and moisture. |
Experimental Protocols
Protocol 1: Synthesis of the Deprotected Indole-Piperazine Core
The first critical step in utilizing this compound is the removal of the Boc protecting group to liberate the secondary amine of the piperazine ring. This allows for subsequent coupling reactions. Acid-mediated hydrolysis is the standard and most efficient method for this deprotection.
Objective: To synthesize 1-(1H-indol-3-yl)piperazine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 g, 3.32 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (5 mL) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8-9).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product, 1-(1H-indol-3-yl)piperazine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
TFA: A strong acid that efficiently cleaves the acid-labile Boc group. It is also volatile, making it easy to remove post-reaction.
-
DCM: An inert solvent that effectively dissolves the starting material and is unreactive towards the acidic conditions.
-
0°C Initial Temperature: The addition of strong acid can be exothermic. Starting at a lower temperature helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Workup: Neutralization with sodium bicarbonate is crucial to quench the acid and allow for the extraction of the free amine product into the organic phase.
Protocol 2: Coupling with a Benzofuran Side Chain (Vilazodone Synthesis Analogue)
This protocol outlines a representative nucleophilic substitution reaction to couple the deprotected indole-piperazine core with a suitable side chain, analogous to the synthesis of Vilazodone.[3]
Objective: To synthesize a Vilazodone analogue by coupling 1-(1H-indol-3-yl)piperazine with an appropriate electrophile.
Materials:
-
1-(1H-indol-3-yl)piperazine (from Protocol 1)
-
5-(4-chlorobutyl)-1H-indole-3-carbonitrile (or a similar electrophile with a leaving group)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 1-(1H-indol-3-yl)piperazine (0.67 g, 3.32 mmol) in DMF (20 mL), add potassium carbonate (1.38 g, 10.0 mmol).
-
Add 5-(4-chlorobutyl)-1H-indole-3-carbonitrile (or a similar electrophile) (0.77 g, 3.32 mmol) to the suspension.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final coupled product.
Causality Behind Experimental Choices:
-
K₂CO₃: A mild base used to scavenge the HCl generated during the nucleophilic substitution reaction, driving the reaction to completion.
-
DMF: A polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation while leaving the nucleophile (the piperazine nitrogen) relatively free to react. Its high boiling point is also suitable for heated reactions.
-
Heating: Provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Protocol 3: In Vitro Serotonin Transporter (SERT) Binding Assay
To evaluate the biological activity of compounds synthesized from this compound, a SERT binding assay is a logical first step, given the known pharmacology of Vilazodone.[2]
Objective: To determine the binding affinity of a test compound for the human serotonin transporter (hSERT).
Materials:
-
HeLa cells or other suitable cells stably expressing hSERT.
-
[³H]-Citalopram (radioligand).
-
Test compound and reference compound (e.g., Vilazodone, Fluoxetine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester and filter mats.
Procedure:
-
Membrane Preparation: Homogenize hSERT-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and the radioligand [³H]-Citalopram at a concentration near its Kd (e.g., 1 nM).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Specific binding is defined as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of a known SERT ligand, e.g., 10 µM Fluoxetine). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Self-Validating System:
-
The inclusion of a positive control (a known SERT inhibitor like Fluoxetine) validates the assay's ability to detect inhibition.
-
Non-specific binding wells are crucial to determine the true specific binding of the radioligand.
-
A full concentration-response curve for the test compound allows for accurate determination of the IC₅₀.
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: Synthetic and screening workflow utilizing the title compound.
Simplified Serotonin Reuptake Mechanism
Caption: Inhibition of serotonin reuptake at the synapse.
Conclusion
This compound is a strategically important building block in drug discovery, particularly for targeting CNS disorders. Its pre-configured indole-piperazine core and the presence of a versatile Boc protecting group make it an efficient starting point for the synthesis of complex molecules like Vilazodone. The protocols provided herein offer a robust framework for the deprotection, functionalization, and subsequent biological evaluation of derivatives of this valuable intermediate. By understanding the causality behind the experimental choices, researchers can adapt and modify these procedures to explore novel chemical space and accelerate the discovery of new therapeutic agents.
References
-
Semantic Scholar. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]
-
ResearchGate. (2020). An investigation of the synthesis of vilazodone. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
ACS Publications. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]
-
Figshare. (2014). Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilazodone hydrochloride. | Download Scientific Diagram. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]
-
PubMed. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]
-
PubMed. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2002). Behavioral and neurochemical effects of 5-(4-[4-(5-Cyano-3-indolyl)-butyl)-butyl]-1-piperazinyl)-benzofuran-2-carboxamide (EMD 68843): a combined selective inhibitor of serotonin reuptake and 5-hydroxytryptamine(1A) receptor partial agonist. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. Behavioral and neurochemical effects of 5-(4-[4-(5-Cyano-3-indolyl)-butyl)-butyl]-1-piperazinyl)-benzofuran-2-carboxamide (EMD 68843): a combined selective inhibitor of serotonin reuptake and 5-hydroxytryptamine(1A) receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Standard Operating Procedures for Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Introduction: The Strategic Value of Indole-Piperazine Scaffolds
The fusion of indole and piperazine moieties creates a privileged scaffold in modern medicinal chemistry. The indole ring system is a cornerstone in numerous natural products and pharmaceuticals, prized for its diverse biological activities and ability to participate in key biological interactions.[1][2] The piperazine ring, a versatile nitrogen-containing heterocycle, is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, thereby optimizing pharmacokinetic profiles.[3][4][5]
Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is a key synthetic intermediate that embodies the potential of this hybrid structure. The Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen offers a stable yet readily cleavable handle, allowing for late-stage diversification in a synthetic route. This makes the compound an invaluable building block for creating libraries of novel compounds aimed at various therapeutic targets, including but not limited to kinase inhibitors, GPCR modulators, and CNS-acting agents.[4][6][7]
This document provides a comprehensive guide for the safe handling, storage, and application of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and safety practices for related molecular classes.
Compound Profile & Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its proper use. The data below has been compiled from computational models and data from structurally analogous compounds.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | This compound | Standard Nomenclature |
| Molecular Formula | C₁₇H₂₃N₃O₂ | Calculated |
| Molecular Weight | 301.39 g/mol | Calculated |
| Appearance | Expected to be an off-white to light yellow solid. | Based on analogs like tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. |
| Solubility | Soluble in organic solvents such as DMSO, DMF, Methanol, and Dichloromethane. Limited solubility in water. | Common for Boc-protected amines and indole derivatives. |
| Purity | >95% (typical for research grade) | Standard for synthetic intermediates in drug discovery.[3] |
Health, Safety, and Environmental (HSE) Protocol
Handling any chemical intermediate requires a stringent adherence to safety protocols. The following guidelines are based on safety data for structurally related piperazine and indole compounds.[8][9][10]
Hazard Identification & GHS Classification
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, analogs suggest the following potential hazards:
-
Acute Oral Toxicity, Category 4 (Warning): Harmful if swallowed.[10][11]
-
Skin Corrosion/Irritation, Category 2 (Warning): Causes skin irritation.[11]
-
Serious Eye Damage/Eye Irritation, Category 2A (Warning): Causes serious eye irritation.[11]
Engineering Controls & Personal Protective Equipment (PPE)
The causality behind PPE selection is the mitigation of identified risks.
-
Engineering Controls: All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of fine powders. The workstation should be equipped with an accessible eyewash station and safety shower.[8]
-
Eye Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent eye contact with dust or splashes.[8]
-
Skin Protection: A flame-retardant lab coat must be worn. Nitrile or neoprene gloves are required to prevent skin contact. Change gloves immediately if contamination occurs.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended.[8]
Storage & Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Protect from light and moisture, as indole moieties can be light-sensitive and Boc-groups can be susceptible to slow hydrolysis under acidic conditions.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides, which can react exothermically or degrade the compound.[9]
Spill & Waste Management
-
Spill Procedure: For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for chemical waste. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Waste Disposal: Dispose of all chemical waste through an approved hazardous waste disposal program, in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Protocols & Applications
The utility of this compound lies in its role as a modifiable synthetic building block. The following protocols are designed to be self-validating through integrated quality control checkpoints.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Rationale: DMSO is a versatile solvent for many organic molecules used in biological screening, offering high solubility and compatibility with most assay formats. A 10 mM stock is a standard concentration for primary screening libraries.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Tare Vial: Place an amber vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh 3.01 mg of the compound directly into the vial inside a fume hood.
-
Causality Note: Weighing directly into the vial minimizes material loss during transfer.
-
-
Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Secure the cap and vortex the vial for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Visually inspect for complete dissolution.
-
Trustworthiness Check: A clear, homogenous solution indicates successful preparation. Any particulates suggest insolubility or impurity, and the solution should not be used.
-
-
Storage: Store the stock solution at -20°C. For long-term storage (>1 month), consider storing at -80°C. Minimize freeze-thaw cycles.
Protocol: Boc-Deprotection to Yield 1-(1H-indol-3-yl)piperazine
Rationale: The most common subsequent reaction for this intermediate is the removal of the Boc protecting group. This unmasks the secondary amine of the piperazine ring, making it available for further functionalization (e.g., alkylation, acylation, or reductive amination). Acid-catalyzed cleavage is the standard method for this transformation.[12]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Causality Note: The reaction is performed at 0°C to control the exothermic reaction and prevent potential side reactions. TFA is a strong acid that efficiently cleaves the Boc group, generating gaseous isobutylene and carbon dioxide.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Trustworthiness Check: A new, more polar spot on the TLC plate (or a product peak with the expected mass in LC-MS) confirms the reaction is proceeding.
-
-
Work-up (Quenching): Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (>8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (If Necessary): The resulting crude product, 1-(1H-indol-3-yl)piperazine, can be purified by silica gel column chromatography or recrystallization if needed.
Visualization of Key Workflows
The following diagrams illustrate the logical flow of the procedures described above.
Caption: Step-wise workflow for acid-catalyzed Boc-deprotection.
References
-
Labanauskas, L., et al. (2013). Synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Afc-bio. (n.d.). The Role of Piperazine Derivatives in Drug Discovery. Afc-bio.com. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Molbase. (n.d.). tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate. Molbase.com. Available at: [Link]
-
Bashetti, N., et al. (2021). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ResearchGate. Available at: [Link]
-
Karrout, Y., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]
-
Organics. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026). Unlocking Chemical Innovation: The Role of Indole Derivatives in Research. inno-chem.com. Available at: [Link]
-
Hashem, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
Henriques, B., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Purification of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate: An Application Guide for Researchers
Introduction
Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining the privileged indole and piperazine scaffolds, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, complicate downstream processing, and impact the biological activity and safety of the final compounds.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. Drawing upon established principles for the purification of indole alkaloids and N-Boc protected piperazine derivatives, this document offers researchers, scientists, and drug development professionals a robust framework for obtaining this key intermediate with high purity. The protocols herein are designed to be adaptable, with explanations of the underlying principles to empower users to optimize the methods for their specific needs.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of the target compound and its potential impurities is the cornerstone of developing an effective purification strategy.
Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale/Reference Analogues |
| Molecular Formula | C₁₇H₂₃N₃O₂ | Based on chemical structure. |
| Molecular Weight | ~299.38 g/mol | Calculated from the molecular formula. Similar to tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate (300.40 g/mol ).[1] |
| Appearance | White to off-white solid | Typical for Boc-protected amines and many indole derivatives. |
| Melting Point | Likely > 150 °C | Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, a related compound, has a melting point of 226 °C.[2] |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes; insoluble in water. | General solubility profile for Boc-protected compounds with aromatic character. |
| Polarity | Intermediate | The indole moiety is moderately polar, while the Boc-piperazine is more lipophilic. |
| pKa | The indole N-H is weakly acidic (pKa ~17). The piperazine nitrogens are basic, but the Boc group significantly reduces the basicity of the adjacent nitrogen. The other piperazine nitrogen will have a basic pKa. | General knowledge of indole and piperazine chemistry. |
Potential Impurity Profile from Synthesis
The most probable synthetic route to this compound is a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 3-haloindole (or triflate) and N-Boc-piperazine.[3] This informs the likely impurity profile:
-
Unreacted Starting Materials: 3-haloindole and N-Boc-piperazine.
-
Catalyst Residues: Palladium catalyst and phosphine ligands.
-
Reagents: Unconsumed base (e.g., sodium tert-butoxide, cesium carbonate).
-
Side-Products: Homocoupling products of the starting materials and products of reaction at other positions on the indole ring.
Caption: Synthetic origin of the target compound and potential impurities.
Purification Protocols
The following protocols are designed as robust starting points for the purification of this compound. Optimization may be necessary based on the specific impurity profile of the crude material.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from both more and less polar impurities.
Rationale: The intermediate polarity of the target compound allows for good separation on a normal-phase silica gel column. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) will effectively separate the components.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system or glass column
-
Collection tubes
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity by increasing the proportion of ethyl acetate. A stepwise or linear gradient can be employed.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Caption: Workflow for flash column chromatography purification.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, often yielding highly pure crystalline material.[4]
Rationale: This method relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below.
Materials:
-
Crude this compound (should be relatively pure, >90%)
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, hexanes/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of a different solvent to each tube and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this temperature.
-
Heat the test tubes that showed poor solubility. A good recrystallization solvent will dissolve the compound upon heating.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent. A common and effective solvent system for similar compounds is a mixture of ethyl acetate and hexanes.
-
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or solvent mixture) dropwise while heating and swirling until the solid just dissolves.
-
If a mixed solvent system is used (e.g., ethyl acetate/hexanes), dissolve the solid in the better solvent (ethyl acetate) at an elevated temperature and then add the poorer solvent (hexanes) dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the highest purity, especially for removing closely related impurities or for the separation of potential diastereomers if applicable, preparative HPLC is the method of choice.[2]
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The target molecule, with its indole and Boc-piperazine moieties, is well-suited for retention and separation on a C18 column.
Materials:
-
Crude or partially purified this compound
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA) (as a mobile phase modifier)
Procedure:
-
Analytical Method Development:
-
Develop an analytical HPLC method on a smaller C18 column to determine the optimal mobile phase composition and gradient for separation.
-
A common mobile phase system is a gradient of water and acetonitrile, both containing 0.1% formic acid or TFA to improve peak shape.
-
-
Preparative HPLC Run:
-
Dissolve the sample in a minimal amount of the initial mobile phase or a suitable solvent like methanol or acetonitrile.
-
Inject the sample onto the preparative C18 column.
-
Run the preparative HPLC using the optimized gradient from the analytical method, adjusting the flow rate for the larger column.
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm for the indole chromophore).
-
-
Fraction Collection and Product Isolation:
-
Collect fractions corresponding to the peak of the target compound.
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
If a non-volatile acid modifier was used, a subsequent workup (e.g., neutralization and extraction) may be necessary. If a volatile modifier like formic acid was used, it may be removed by lyophilization or evaporation.
-
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the percentage purity of the compound.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in its utilization as a key building block in drug discovery and development. By understanding the compound's properties and potential impurities, and by applying the appropriate purification techniques—flash column chromatography, recrystallization, or preparative HPLC—researchers can obtain this valuable intermediate with the high degree of purity required for subsequent synthetic transformations and biological evaluation. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal, empowering scientists to advance their research with confidence in the quality of their materials.
References
-
MOLBASE. tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem Compound Summary for CID 17750356. [Link]
-
National Center for Biotechnology Information. tert-Butyl piperazine-1-carboxylate. PubChem Compound Summary for CID 143452. [Link]
-
Ecole Polytechnique Fédérale de Lausanne. C2 Selective Direct Alkynylation of Indoles. [Link]
-
ResearchGate. Reversed-phase HPLC separation of the diastereomers of compound.... [Link]
-
National Center for Biotechnology Information. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem Compound Summary for CID 54672426. [Link]
-
ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
-
MOLBASE. tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. PubChem Compound Summary for CID 11243758. [Link]
-
Santai Technologies. The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]
-
National Center for Biotechnology Information. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. [Link]
-
National Center for Biotechnology Information. Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. PubChem Compound Summary for CID 10803972. [Link]
-
National Center for Biotechnology Information. Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
National Center for Biotechnology Information. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. PubChem Compound Summary for CID 68817960. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
ResearchGate. Comparative study on separation of diastereomers by HPLC. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. RECRYSTALLIZATION. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Reddit. Removal of Boc protecting group as workup?. [Link]
- Google Patents. Synthesis method of N-Boc piperazine.
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- 2. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate CAS#: [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
Topic: Analytical Methods for the Quantification of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides comprehensive application notes and detailed protocols for the quantitative analysis of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this molecule, specifically the strong ultraviolet (UV) chromophore of the indole moiety and the ionizable nature of the piperazine ring, make it amenable to modern chromatographic techniques. We present two robust, validated methods: 1) A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, ideal for routine quality control, purity assessment, and assay of the bulk substance. 2) A high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, designed for trace-level quantification in complex matrices, such as those encountered in pharmacokinetic or process impurity studies. The causality behind experimental choices, detailed step-by-step protocols, and guidelines for method validation are discussed to ensure scientific rigor and reproducibility.
Introduction and Analytical Rationale
This compound (MW: 301.39 g/mol , Formula: C₁₇H₂₃N₃O₂) is a heterocyclic compound featuring an indole nucleus linked to a Boc-protected piperazine ring.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Consequently, the precise and accurate quantification of intermediates like this is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The selection of an analytical method is dictated by the analyte's physicochemical properties and the intended application.
-
For Assay and Purity (High Concentration): The indole ring possesses a strong native chromophore, making HPLC-UV an excellent choice. It is a widely accessible, robust, and cost-effective technique that provides the necessary precision and accuracy for quantifying the compound in bulk form or in simple formulations.[3] The non-polar character of the tert-butyl group and the indole ring suggests that reversed-phase chromatography will be the most effective separation mode.
-
For Trace Quantification (Low Concentration/Complex Matrix): For applications requiring higher sensitivity and selectivity, such as monitoring residual levels or performing pharmacokinetic studies, LC-MS/MS is the method of choice. The piperazine nitrogens are readily protonated, allowing for sensitive detection using positive mode electrospray ionization (ESI+). The use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference.[4]
This guide provides the foundational protocols to implement these techniques in a research or quality control setting.
Method 1: Quantification by HPLC-UV for Assay and Purity
This method is designed for the accurate determination of this compound in raw materials or as a main component.
Principle
The sample is dissolved in a suitable diluent and injected into a reversed-phase HPLC system. The compound is separated from potential impurities on a C18 stationary phase using an isocratic mobile phase. The indole moiety's absorbance is monitored by a UV detector, and the resulting peak area is proportional to the analyte concentration.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Analytical Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A column with these dimensions provides a good balance of resolution and analysis time.[3]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Trifluoroacetic acid (TFA), and Purified Water (18.2 MΩ·cm).
-
Standard: this compound reference standard of known purity.
2.2.2. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (v/v) (60:40) | The acetonitrile/water mixture provides optimal polarity for eluting the analyte from a C18 column. TFA is an ion-pairing agent that sharpens peaks by minimizing secondary interactions with residual silanols.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring a good detector response. |
| Detection λ | 280 nm | The indole ring has a significant absorbance maximum around 280 nm, providing good sensitivity and selectivity against many solvents and potential impurities. |
| Run Time | 15 minutes | Sufficient time to allow for the elution of the main peak and any late-eluting impurities. |
2.2.3. Solution Preparation
-
Diluent: Methanol:Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to about 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
2.2.4. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (100 µg/mL).
-
The system is deemed suitable for use if it meets the criteria in the table below.
-
Inject the sample solutions in duplicate and record the chromatograms.
2.2.5. Data Interpretation The concentration of the analyte is calculated by comparing the average peak area from the sample injections to the average peak area from the working standard injections.
HPLC-UV Workflow Diagram
Sources
- 1. Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 953071-73-3 | FT46131 [biosynth.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
The Strategic Role of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate in the Synthesis of Novel GPR119 Agonists
For Immediate Release: January 7, 2026
[SHANGHAI, CN] – In the landscape of drug discovery for type 2 diabetes and related metabolic disorders, G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glucose homeostasis.[1][2] A key building block in the synthesis of potent and selective GPR119 agonists is Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate , a versatile scaffold that combines the structural features of indole and piperazine. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application and synthetic protocols involving this crucial intermediate.
GPR119: A Key Regulator of Glucose Homeostasis
GPR119 is a class A G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Upon agonist binding, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. Simultaneously, in intestinal L-cells, increased cAMP promotes the release of GLP-1, which further potentiates insulin secretion in a glucose-dependent manner. This dual action makes GPR119 an attractive target for the development of new anti-diabetic agents with a low risk of hypoglycemia.[1][3]
The GPR119 Signaling Pathway
The signaling cascade initiated by GPR119 activation is a well-characterized pathway central to its therapeutic potential.
Sources
- 1. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate: A Comprehensive Protocol for Research and Development
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, scalable, and robust protocol for the synthesis of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate. This compound is a pivotal intermediate in the development of numerous pharmacologically active molecules, including treatments for neurodegenerative diseases and inflammatory conditions.[1][2] The synthetic strategy centers on a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction renowned for its efficiency, functional group tolerance, and scalability.[3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step protocol, purification strategies suitable for large-scale production, and critical safety information.
Introduction and Scientific Rationale
The indole-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[4][5] this compound serves as a versatile building block, with the Boc-protecting group allowing for selective manipulation and further derivatization of the piperazine moiety. Its synthesis is a critical first step in the discovery and development of new therapeutics.[6]
Traditional methods for constructing aryl amines often require harsh conditions and have limited substrate scope. The Buchwald-Hartwig amination has emerged as a superior alternative, enabling the coupling of aryl halides with amines under relatively mild conditions.[3] This protocol leverages a modern palladium precatalyst system, which offers high reactivity and stability, making the process amenable to scaling from milligrams to kilograms. The choice of this synthetic route is grounded in its proven reliability and high yields, which are critical for efficient drug development pipelines.[7]
Reaction Scheme and Mechanism
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 3-bromoindole and tert-butyl piperazine-1-carboxylate.
Caption: Overall reaction scheme for the synthesis.
The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle involving:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromoindole to form a Pd(II) complex.
-
Ligand Substitution/Coordination: The amine (Boc-piperazine) coordinates to the palladium center.
-
Deprotonation: The base removes a proton from the coordinated amine, forming an amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst, which re-enters the cycle.
This catalytic approach is highly efficient, requiring only a small amount of the palladium catalyst to produce a large quantity of the product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |
| 3-Bromoindole | 1484-27-1 | C₈H₆BrN | 196.04 | Sigma-Aldrich | Starting material. |
| tert-Butyl piperazine-1-carboxylate | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | Sigma-Aldrich | Coupling partner.[8] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Strem Chemicals | Palladium precatalyst. |
| tBuXPhos | 564483-19-8 | C₃₃H₅₁P | 478.73 | Sigma-Aldrich | Phosphine ligand.[7] |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 | Acros Organics | Base. Highly hygroscopic. |
| Toluene (Anhydrous) | 108-88-3 | C₇H₈ | 92.14 | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR | For workup and chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | For chromatography. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | LabChem | For aqueous workup. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | J.T.Baker | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | Sorbent Technologies | For column chromatography. |
Equipment
| Equipment | Purpose | Notes |
| Three-neck round-bottom flask | Reaction vessel | Oven-dried prior to use. |
| Condenser | To prevent solvent loss | |
| Magnetic stirrer and hotplate | Heating and agitation | |
| Nitrogen/Argon gas inlet | Maintain inert atmosphere | Critical for catalyst stability. |
| Schlenk line or glovebox | Handling air-sensitive reagents | For NaOtBu, catalyst, and ligand. |
| Separatory funnel | Liquid-liquid extraction | |
| Rotary evaporator | Solvent removal | |
| Glass chromatography column | Product purification | |
| Thin-Layer Chromatography (TLC) plates | Reaction monitoring | |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis | |
| NMR Spectrometer & Mass Spectrometer | Structural confirmation |
Detailed Experimental Protocol
This protocol is optimized for a ~10-gram scale and can be adapted for larger quantities.
Reaction Setup and Execution
Caption: Step-by-step experimental workflow.
-
Vessel Preparation: Place a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet under vacuum and heat with a heat gun to remove moisture. Allow the flask to cool to room temperature under a steady stream of nitrogen.
-
Reagent Charging: To the flask, add 3-bromoindole (10.0 g, 51.0 mmol, 1.0 equiv.), tert-butyl piperazine-1-carboxylate (10.4 g, 56.1 mmol, 1.1 equiv.), and sodium tert-butoxide (6.85 g, 71.4 mmol, 1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium precatalyst Pd₂(dba)₃ (233 mg, 0.255 mmol, 0.5 mol%) and the ligand tBuXPhos (366 mg, 0.765 mmol, 1.5 mol%). Rationale: Using a pre-weighed catalyst/ligand mixture can improve consistency in larger-scale runs.
-
Solvent Addition: Add 200 mL of anhydrous toluene via cannula or syringe.
-
Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to 100 °C using an oil bath. Maintain the temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or by taking small aliquots for LC-MS analysis until the starting 3-bromoindole is consumed.
Workup and Isolation
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Filtration: Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with an additional 50 mL of ethyl acetate.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine. Rationale: The water wash removes residual base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
Scalable Purification Strategy
While flash column chromatography is suitable for lab-scale purification, crystallization is the preferred method for large-scale synthesis due to its cost-effectiveness and efficiency.[9][10]
-
Chromatography (Lab Scale):
-
Adsorb the crude product onto a small amount of silica gel.
-
Load onto a silica gel column packed in hexanes.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate to yield a white to off-white solid.
-
-
Crystallization (Pilot/Manufacturing Scale):
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., isopropanol, ethyl acetate).
-
Slowly add an anti-solvent in which the product is poorly soluble (e.g., hexanes, heptane) until the solution becomes cloudy.
-
Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum. This method significantly enhances throughput and reduces solvent waste compared to chromatography.[11][12]
-
Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (br s, 1H), 7.65 (d, J=7.9 Hz, 1H), 7.35 (d, J=8.1 Hz, 1H), 7.18 (t, J=7.6 Hz, 1H), 7.10 (t, J=7.4 Hz, 1H), 6.60 (s, 1H), 3.65 (t, J=5.2 Hz, 4H), 3.15 (t, J=5.2 Hz, 4H), 1.50 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.9, 136.2, 126.5, 122.0, 120.1, 118.9, 111.9, 111.0, 100.2, 80.0, 52.8, 44.0 (br), 28.5. |
| Mass Spec (ESI+) | m/z calculated for C₁₇H₂₃N₃O₂ [M+H]⁺: 302.18; found: 302.19. |
| Purity (HPLC) | >98% |
Safety Precautions
All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[13]
| Chemical | Hazard | Precaution |
| Indole Derivatives | Harmful if swallowed or in contact with skin. Causes serious eye irritation.[14] | Avoid inhalation and direct contact. Handle with care. |
| Palladium Catalysts | May cause skin sensitization. Heavy metal toxicity. | Handle in a fume hood. Avoid creating dust. |
| Sodium tert-butoxide | Corrosive, reacts violently with water. | Handle under an inert atmosphere. Store in a desiccator. |
| Toluene/Hexanes | Flammable liquids and vapors. Harmful if inhaled. | Use in a well-ventilated area away from ignition sources. |
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.[14] Palladium-containing waste should be collected separately for recovery or specialized disposal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently pure starting materials.3. Ineffective base. | 1. Ensure strictly anhydrous/anaerobic conditions. Use fresh catalyst/ligand.2. Recrystallize or purify starting materials.3. Use fresh, high-purity NaOtBu; handle in a glovebox. |
| Formation of Side Products | 1. Reaction temperature too high.2. Incorrect stoichiometry. | 1. Lower the reaction temperature to 80-90 °C.2. Re-verify the mass and molar equivalents of all reagents. |
| Difficult Purification | 1. Streaking on TLC/column.2. Product oiling out during crystallization. | 1. The product may be basic; add 1% triethylamine to the eluent.2. Adjust the solvent/anti-solvent ratio. Ensure slow cooling. Try different crystallization solvents. |
References
- Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. European Journal of Medicinal Chemistry.
- Recent Progress Concerning the N-Arylation of Indoles.
- What are the emerging technologies for pharmaceutical intermediate purific
- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects.
- What are the precautions when using 98% Indole?. Jinjing Chemical.
- Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis.
- Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. DergiPark.
- Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities.
- Indole for synthesis SDS. SDS Manager.
- Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. Bentham Science.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
- Buchwald–Hartwig amin
- tert-Butyl 4-(piperidin-4-yl)
- Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and...
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
- tert-Butyl piperazine-1-carboxyl
- Indole-3-acetic Acid. Organic Syntheses.
- INDOLE (EHRLICH'S). Thermo Fisher Scientific.
- Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
- Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2).
- tert-Butyl 4-(1H-benzimidazol-2-yl)
- SAFETY D
- Tert-Butyl 4-(1H-indol-3-yl)
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
- Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography.
- Pharmaceutical Filtration Equipment and Purification Solutions. Pharmaceutical Technology.
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Recommended storage and handling conditions for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Application Notes and Protocols for Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Abstract
This document provides a comprehensive guide to the recommended storage and handling conditions for this compound. As a crucial intermediate in many synthetic and medicinal chemistry applications, ensuring the stability and integrity of this compound is paramount for reproducible experimental outcomes. These protocols are designed for researchers, scientists, and drug development professionals to maintain the quality of the compound and ensure laboratory safety. The following guidelines are synthesized from established best practices for structurally similar compounds containing indole, piperazine, and tert-butyloxycarbonyl (Boc) functional groups.
Introduction: Understanding the Compound's Chemical Nature
This compound is a heterocyclic compound featuring three key structural motifs: an indole ring system, a piperazine linker, and a Boc-protecting group. Each of these components contributes to its overall chemical properties and dictates the necessary storage and handling precautions.
-
The Indole Moiety: The indole nucleus is an electron-rich aromatic system. This makes it susceptible to oxidation, particularly in the presence of light and air. The pyrrole ring portion of the indole is also sensitive to strong acids.
-
The Piperazine Ring: This saturated heterocycle is generally stable but can be hygroscopic.
-
The Tert-butyloxycarbonyl (Boc) Group: This common amine-protecting group is labile under acidic conditions, which is a critical consideration for both storage and experimental use.
The primary objective of the following protocols is to mitigate the risks of degradation from oxidation, acid-catalyzed deprotection, and moisture absorption, thereby preserving the compound's purity and reactivity.
Recommended Storage Conditions
Proper storage is the first line of defense in maintaining the chemical integrity of this compound. The following conditions are recommended based on the chemical sensitivities of its constituent functional groups.
Temperature
For long-term storage, it is advisable to store the compound in a controlled, cool environment. While some suppliers of similar compounds suggest room temperature storage, the potential for gradual degradation, especially for high-purity materials, warrants more stringent measures.
| Storage Duration | Recommended Temperature | Rationale |
| Long-Term (> 6 months) | -20°C to 8°C | Minimizes oxidative and thermal degradation pathways. |
| Short-Term (< 6 months) | Room Temperature (controlled) | Acceptable for frequently used stock, provided other conditions are met. |
Note: Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Atmosphere and Light
Given the oxidative sensitivity of the indole ring, controlling the storage atmosphere is crucial.
-
Inert Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen. This can be achieved by backfilling the container with the inert gas after dispensing.
-
Light Protection: The compound should be stored in an amber or opaque vial to protect it from light, which can catalyze oxidative degradation of the indole moiety.[1]
-
Container Seal: Always use a tightly sealed container to prevent the ingress of oxygen and moisture.[2][3][4]
The workflow for receiving and storing the compound is outlined in the diagram below.
Caption: Workflow for receiving and storing the compound.
Safe Handling Protocols
Adherence to proper handling procedures is essential for both user safety and maintaining the purity of the compound. Based on the hazard profiles of analogous compounds, this compound should be treated as potentially hazardous.[3][5][6]
Personal Protective Equipment (PPE)
A standard suite of PPE should be worn at all times when handling this compound.
| Protection Type | Specification | Justification |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects against accidental splashes or dust contact.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents dermal absorption and skin irritation.[2][3][4] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[2] |
Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area.[2][3][7] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is required.
-
Static Discharge: For handling larger quantities of the powdered solid, measures to prevent electrostatic discharge should be considered.[2]
Step-by-Step Handling Procedure for Weighing and Dissolution
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Equilibration: Remove the compound's container from storage and allow it to warm to ambient temperature before opening.
-
Weighing: Carefully weigh the desired amount of the solid onto weighing paper or into a suitable vial within the fume hood to minimize inhalation of any dust.[3]
-
Dissolution: Add the appropriate solvent to the vessel containing the weighed compound. Gently swirl or sonicate to dissolve.
-
Cleanup: Clean any spills immediately. Wipe down the balance and surrounding surfaces with a damp cloth. Dispose of all contaminated materials (weighing paper, gloves, wipes) in a designated chemical waste container.
-
Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[3]
The logical flow for safe handling is depicted in the following diagram.
Caption: Safe handling workflow for experimental use.
Chemical Compatibility and Incompatibilities
To prevent degradation, it is critical to avoid contact with incompatible materials.
-
Strong Acids: Will cause the rapid cleavage of the Boc-protecting group.
-
Strong Oxidizing Agents: Can lead to the oxidation of the indole ring.[1][4][7]
-
Heat and Ignition Sources: While not highly flammable, like most organic compounds, it should be kept away from open flames and high heat sources.[1][2]
Spill and Waste Disposal
Spill Response
-
Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[7][8] The area can then be cleaned with a solvent-moistened cloth.
-
Large Spills: Evacuate the area. Prevent the spread of dust. Trained personnel with appropriate respiratory protection should manage the cleanup.
Waste Disposal
Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[2][3]
Conclusion
The stability and safe handling of this compound are readily achievable by adhering to the protocols outlined in this guide. The core principles are to protect the compound from acidic conditions, atmospheric oxygen, light, and moisture, while ensuring the safety of laboratory personnel through the consistent use of PPE and appropriate engineering controls. By implementing these measures, researchers can be confident in the quality and integrity of this valuable synthetic intermediate.
References
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]
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- 5. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Addressing stability issues of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate in solution
A Guide to Understanding and Addressing Solution Stability
Welcome to the technical support guide for Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate. As Senior Application Scientists, we've developed this resource to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Understanding the Molecule's Stability Profile
This compound is a molecule that incorporates three key functional groups, each with its own stability considerations: the indole ring, the piperazine core, and the acid-labile tert-butyl carbamate (Boc) protecting group. Understanding the vulnerabilities of each is critical to predicting and preventing degradation.
-
The Indole Moiety: The electron-rich indole ring is highly susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light (photolysis), often resulting in the formation of colored degradants.[2][3][4] The initial step frequently involves hydroxylation at the 2- or 3-position of the indole ring, which can lead to further oxidation and ring-opening products.[2][5]
-
The Piperazine Ring: While generally more stable than the indole ring, the piperazine moiety can also undergo oxidation, particularly at the nitrogen atoms.[6] This can be catalyzed by metal ions and may lead to the formation of N-oxides or ring-opened byproducts such as ethylenediamine and various formylated or oxidized piperazine species.[7][8][9]
-
The Tert-butyl Carbamate (Boc) Group: The Boc protecting group is notoriously sensitive to acidic conditions.[10] Even mildly acidic pH can catalyze its cleavage, yielding the deprotected piperazine and releasing tert-butanol and carbon dioxide. This hydrolysis is a primary concern for this molecule's stability in protic solvents or acidic buffer systems.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound solutions.
Q1: My solution of the compound has turned yellow/brown upon standing. What is causing this discoloration? This is a classic sign of oxidation, most likely occurring at the indole ring.[11] Exposure to air, light, or impurities like peroxides in your solvent can accelerate this process. The colored species are typically products of indole hydroxylation and subsequent polymerization.
Q2: I've observed a precipitate forming in my stock solution. What should I do? Precipitation can arise from several factors:
-
pH Shift: A change in the solution's pH can alter the compound's ionization state and significantly reduce its solubility.
-
Degradation: The formation of a degradant that is less soluble than the parent compound in your chosen solvent system. For instance, cleavage of the Boc group results in a more polar, free amine, which may have different solubility characteristics.
-
Solvent Evaporation: If the solvent has partially evaporated, the concentration of the compound may have exceeded its solubility limit.
We recommend filtering the precipitate, verifying the pH of the supernatant, and analyzing both by HPLC to identify the components.
Q3: What are the ideal storage conditions for a stock solution? To maximize shelf-life, stock solutions should be stored under the following conditions:
-
Temperature: Frozen at -20°C or -80°C. For short-term storage (less than a week), refrigeration at 4°C is acceptable for many organic solvents.[12]
-
Light: Protected from light using amber vials or by wrapping the container in foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.
-
Solvent: Use high-purity, anhydrous solvents. For solvents like THF or dioxane, ensure they are free of peroxides.
Q4: My assay results are inconsistent. Could this be a stability issue? Absolutely. Inconsistent results are often a sign of ongoing degradation. If the compound degrades between the preparation of the solution and the time of the assay, the effective concentration will be lower than expected, leading to variability. It is crucial to use freshly prepared solutions or to validate the stability of your stock solution over the timeframe of your experiment using a stability-indicating analytical method.
In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving specific stability issues.
Issue: Solution Discoloration and/or Emergence of New Peaks in HPLC
This issue points strongly toward oxidative degradation. Follow this workflow to identify the cause and implement a solution.
Issue: Loss of Parent Compound with Appearance of a More Polar Degradant
This is symptomatic of the hydrolysis of the Boc group, typically triggered by acidic conditions.
Causality: The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the elimination of the stable tert-butyl cation. This reaction is highly favorable in the presence of even weak acids.
Troubleshooting and Prevention:
-
Measure pH: Immediately measure the pH of your solution or buffer. The optimal pH range for stability is neutral to slightly basic (pH 7-8.5).[13][14]
-
Solvent Choice: Avoid using protic solvents that may be acidic (e.g., older batches of methanol). When preparing solutions in solvents like DMSO, be aware that dissolved CO₂ can form carbonic acid, slowly lowering the pH.
-
Buffer Selection: If working in an aqueous system, use a well-buffered solution in the neutral pH range (e.g., phosphate or HEPES). Avoid acidic buffers like acetate or citrate.
-
Excipient Compatibility: Ensure that other components in your formulation are not acidic and do not degrade to form acidic byproducts.
The potential degradation pathways stemming from these core instabilities are visualized below.
Protocols for Stability Assessment
To ensure the trustworthiness of your experimental data, it is essential to proactively assess the stability of your compound. A forced degradation study is the industry-standard approach for this.[15][16][17]
Protocol 4.1: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[18]
Objective: To generate a degradation profile and validate that your analytical method can separate degradants from the parent peak. A target degradation of 5-20% is typically desired.[10]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve compound (1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 2-8 hours. Neutralize with NaOH before analysis. | Cleavage of Boc-group. |
| Base Hydrolysis | Dissolve compound (1 mg/mL) in 0.1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize with HCl before analysis. | Potential hydrolysis of indole or piperazine moieties (less common). |
| Oxidation | Dissolve compound (1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours.[10] | Oxidation of indole and piperazine rings. |
| Thermal Stress | Store a solid sample and a solution sample at 80°C for 48 hours. | General acceleration of all degradation pathways. |
| Photolytic Stress | Expose a solid sample and a solution sample to a calibrated light source (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[17] | Photodegradation, primarily of the indole ring. |
Protocol 4.2: Stability-Indicating HPLC-UV Method
An analytical method is only useful if it can distinguish the parent compound from its degradation products.
-
Column: C18 Reverse-Phase Column (e.g., Waters PAH C18, 5 µm, 4.6 mm × 250 mm).[19]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm (for the indole chromophore) and a secondary wavelength like 220 nm. A Diode Array Detector (DAD) is highly recommended to assess peak purity.[20]
-
Analysis: Inject samples from the forced degradation study. A robust stability-indicating method will show baseline separation between the parent peak and all major degradation peaks.
References
-
Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]
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Lekitima, N. (2010). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of the Witwatersrand. [Link]
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Freeman, S. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Liu, J., et al. (2000). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Jiang, Y., et al. (2021). Proposed degradation pathways of indole by ozonation. ResearchGate. [Link]
-
Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]
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Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Bioremediation & Biodegradation. [Link]
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van der Walt, I., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]
-
Jinjing Chemical. (2024). What are the biological degradation pathways of 98% Indole?. Jinjingchem Blog. [Link]
-
Bansal, S., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]
-
Kumar, V., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. [Link]
-
Arora, P. K., et al. (2015). HPLC analysis of samples of indole biotransformation by Arthrobacter.... ResearchGate. [Link]
-
Chovancova, M., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. Journal of Biomolecular Structure & Dynamics. [Link]
-
George, D. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry. [Link]
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Kumar, B., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Kumar, B., et al. (2016). Forced Degradation Studies. SciSpace. [Link]
-
BioPharmaSpec. (2024). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
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Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules. [Link]
-
Zenodo. (2024). A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION. Zenodo. [Link]
-
Liu, H. C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. [Link]
-
Badiei, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science & Engineering C. [Link]
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Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
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Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]
-
Wang, J., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Atlas Scientific. (2016). How Does Temperature Affect pH?. Atlas Scientific. [Link]
-
Firth, A. M., et al. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E. [Link]
-
Pharmaffiliates. (n.d.). Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. Pharmaffiliates. [Link]
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Technical Support Center: Optimization and Troubleshooting for the Synthesis of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate (CAS 947498-87-5)[1]. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. Its synthesis, typically achieved via a palladium-catalyzed C-N cross-coupling reaction, presents several challenges that can impact yield, purity, and reproducibility.
This guide is structured to provide researchers with not only a robust, optimized protocol but also the underlying chemical principles and field-proven troubleshooting strategies to overcome common experimental hurdles. We will delve into the nuances of catalyst selection, reaction conditions, and impurity profiling to ensure your success.
Part 1: Optimized Experimental Protocol
The most reliable and widely applicable method for synthesizing the title compound is the Buchwald-Hartwig amination. This reaction couples an indole derivative, typically 3-iodoindole or 3-bromoindole, with tert-butyl piperazine-1-carboxylate. The protocol below is optimized for high yield and purity.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Methodology
-
Reagent Preparation:
-
Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
The solvent (e.g., Toluene or 1,4-Dioxane) must be anhydrous and degassed. This is critical as oxygen can irreversibly oxidize the Pd(0) catalyst.[2][3]
-
The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), should be fresh and handled in a glovebox if possible to avoid deactivation by moisture.[4]
-
-
Reaction Assembly (Under Inert Atmosphere):
-
To a dried Schlenk flask, add 3-iodoindole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2-1.5 eq), the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), and the phosphine ligand (1-3 mol% relative to Pd).
-
Add the base, sodium tert-butoxide (1.4-2.0 eq). The use of a strong base is essential to deprotonate the piperazine nitrogen, making it a more potent nucleophile.[2]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed, anhydrous solvent via cannula or syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (3-iodoindole) is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water or saturated aqueous ammonium chloride.
-
Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Reagent Table
| Reagent | Molar Eq. | Mol. Wt. | Amount (for 10 mmol scale) | CAS Number |
| 3-Iodoindole | 1.0 | 243.04 | 2.43 g | 2635-06-5 |
| tert-Butyl piperazine-1-carboxylate | 1.3 | 186.25 | 2.42 g | 57260-71-6 |
| BrettPhos Pd G3 | 0.02 | 906.61 | 181 mg | 1445085-82-4 |
| Sodium tert-butoxide (NaOtBu) | 1.5 | 96.10 | 1.44 g | 865-48-5 |
| Anhydrous Toluene | - | 92.14 | 50 mL | 108-88-3 |
Part 2: Understanding the Mechanism
The synthesis proceeds via the Buchwald-Hartwig amination catalytic cycle. Understanding this mechanism is key to diagnosing and solving reaction issues.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodoindole, forming a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl halides like chlorides.[5]
-
Ligand Exchange & Deprotonation: The Boc-piperazine coordinates to the Pd(II) center. The base then removes a proton from the coordinated piperazine nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is expelled from the palladium center, regenerating the active L-Pd(0) catalyst to continue the cycle. Bulky, electron-rich phosphine ligands accelerate this crucial, product-forming step.[4]
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Q1: My reaction has stalled or shows very low conversion. What went wrong?
A1: Low or no yield is the most frequent issue and can stem from several sources. Systematically check the following:
-
Catalyst Inactivity: The Pd(0) species is highly sensitive to oxygen. Ensure your solvent was properly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and that the reaction was maintained under a positive pressure of inert gas. Using modern palladium precatalysts (like G3 or G4 palladacycles) can ensure more reliable and efficient generation of the active catalyst compared to older sources like Pd(OAc)₂.[6]
-
Base Quality: Sodium tert-butoxide is very hygroscopic. Old or improperly stored base will be partially hydrolyzed, reducing its effectiveness. Use a fresh bottle or handle it in a glovebox. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this may require higher temperatures and longer reaction times.[2][4]
-
Inhibitors: Iodide ions, generated as a byproduct when using aryl iodides, can sometimes inhibit the catalyst. Running the reaction in less polar solvents like toluene can mitigate this effect by reducing the solubility of the iodide salt.[6] Amines themselves can also act as ligands and potentially deactivate the catalyst, which is why an appropriate palladium-to-ligand ratio is crucial.[6]
Q2: My crude NMR shows multiple unexpected signals. What are the common side products?
A2: Several side reactions can compete with the desired C-N coupling:
-
Dehalogenation: The aryl halide can be reduced to indole. This is often caused by trace amounts of water or other protic impurities reacting with intermediates in the catalytic cycle.
-
Homo-coupling (Bi-indole formation): A common byproduct in palladium-catalyzed reactions where two molecules of the aryl halide couple. Optimizing the catalyst and ligand can suppress this pathway.
-
C-2 Arylation: While the C-3 position of indole is the most common site for this type of reaction, competitive C-2 arylation can sometimes occur, leading to isomeric impurities.[7] The choice of ligand and reaction conditions plays a key role in controlling regioselectivity.
-
Boc Deprotection: If the reaction is run at excessively high temperatures or for extended periods, or if acidic impurities are present, the tert-butylcarbonyl (Boc) protecting group can be partially or fully cleaved.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use 3-bromoindole or 3-chloroindole instead of 3-iodoindole?
-
A: Yes, but the reactivity order for oxidative addition is I > Br > Cl >> F. While 3-bromoindole is a viable substrate, it will likely require slightly higher temperatures or a more active catalyst system. 3-chloroindole is significantly less reactive and often requires specialized, highly active ligands (like the Buchwald-type ligands) and higher temperatures to achieve good conversion.[4][5]
-
-
Q: Which ligand and palladium source combination is best?
-
A: There is no single "magic formula."[6] However, for this type of challenging C-N coupling, bulky, electron-rich phosphine ligands are generally preferred. Examples include BrettPhos, RuPhos, and XPhos. Modern palladium precatalysts, such as BrettPhos Pd G3, are highly recommended as they are air-stable and provide a reliable 1:1 Pd:Ligand ratio, leading to more reproducible generation of the active Pd(0) catalyst.[6]
-
-
Q: Are there any palladium-free alternatives for this synthesis?
-
A: Yes, copper-catalyzed Ullmann-type couplings are a classic alternative for N-arylation.[7][8] These reactions often require higher temperatures and may have a different substrate scope. More recently, methods involving photoredox catalysis have also emerged for C-N bond formation.[9] However, for this specific transformation, the palladium-catalyzed Buchwald-Hartwig amination remains the most robust and widely used method.
-
References
-
Laba, L., et al. (2013). Synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines. ResearchGate. Available at: [Link]
-
Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Štefane, B., & Polanc, S. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link]
-
American Chemical Society Green Chemistry Institute. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS. Available at: [Link]
-
Wang, J., et al. (2019). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Scientific Reports. Available at: [Link]
-
Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. (n.d.). Scope of the N-arylation of indoles with aryl chlorides catalyzed by [(IPr)Ni(styrene)2]. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
-
Ren, J.-W., et al. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Putative mechanisms for palladium-catalyzed indolization of... ResearchGate. Available at: [Link]
-
Gallou, F., & Lipshutz, B. H. (2020). One-Pot Synthesis of Indoles and Pyrazoles via Pd-Catalyzed Couplings/Cyclizations Enabled by Aqueous Micellar Catalysis. Organic Letters. Available at: [Link]
-
ResearchGate. (2022). (PDF) Copper-Catalyzed N-Arylation of Indoles. ResearchGate. Available at: [Link]
-
ChemBK. (n.d.). This compound. ChemBK. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Overcoming purification challenges with Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Welcome to the dedicated technical support guide for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, we address the common and often nuanced challenges encountered during its purification, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Compound Overview
This compound is a key intermediate in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. Its structure combines a reactive indole nucleus with a Boc-protected piperazine, making it a valuable scaffold. However, the interplay between the electron-rich indole and the basic piperazine nitrogen, along with the labile nature of the Boc-protecting group, can present significant purification hurdles.
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₇H₂₃N₃O₂
-
Molecular Weight: 301.39 g/mol
Troubleshooting Guide: Purification Challenges
This section addresses specific problems you may encounter during the purification of your target compound.
Question: My crude product is a thick, non-filterable oil after work-up. How can I isolate a solid?
Answer:
"Oiling out" is a common issue when the melting point of the compound is low or when residual solvents or impurities act as a eutectic mixture. The goal is to induce crystallization or find an alternative isolation method.
Immediate Steps:
-
Trituration: Add a non-polar solvent in which your compound is poorly soluble but the impurities are soluble. Good starting choices are hexanes, diethyl ether, or a mixture of both. Vigorously stir or sonicate the mixture. The oil may slowly convert into a filterable solid.
-
Solvent Removal: Ensure all extraction solvents (like Dichloromethane or Ethyl Acetate) are thoroughly removed under high vacuum. Residual solvent is a primary cause of oiling out.
-
"Seeding": If you have a small amount of pure, solid material from a previous batch, add a single crystal to the oil. This can initiate crystallization.
If Oiling Persists:
-
Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM) and add it dropwise to a large volume of a vigorously stirred anti-solvent (e.g., cold hexanes). This rapid change in solubility can force the product to precipitate as a solid.
-
Direct to Chromatography: If all else fails, dissolve the crude oil in a minimal amount of the chromatography mobile phase and load it directly onto a silica gel column.
Question: I'm seeing a persistent impurity with a similar Rf to my product in TLC. How can I improve my column chromatography separation?
Answer:
Co-elution is a frequent challenge, especially with structurally similar impurities such as isomers or partially deprotected starting materials. Optimizing your chromatography conditions is key.
Underlying Cause: The polarity of your product and the impurity are too similar for effective separation with the current solvent system.
Solutions:
-
Solvent System Modification:
-
Decrease Polarity Gradient: Use a shallower gradient or switch to isocratic elution with a finely tuned solvent mixture. Test solvent systems where the desired product has an Rf value between 0.25 and 0.35 for optimal separation.
-
Introduce a Different Solvent: The "selectivity" of the separation can be altered by changing the nature of the solvents. Instead of a standard Hexane/Ethyl Acetate system, consider incorporating Dichloromethane (DCM), or a small amount of methanol or isopropanol. For instance, a DCM/Methanol system often provides different selectivity than an Ethyl Acetate/Hexane system.
-
-
Change the Stationary Phase:
-
If silica gel (a polar, acidic stationary phase) is not working, consider alumina (which can be acidic, neutral, or basic). Neutral or basic alumina can be particularly effective for purifying basic compounds like piperazines and may alter the elution order of impurities.[1]
-
Reversed-phase chromatography (C18 silica) is another powerful option, where elution is driven by non-polar interactions.[2][3]
-
-
Employ Countercurrent Chromatography: For particularly challenging separations of indole alkaloids where large sample loads are required, High-Performance Countercurrent Chromatography (HPCCC) offers an alternative liquid-liquid partitioning method that avoids solid stationary phases.[4]
Table 1: Suggested Starting Solvent Systems for Column Chromatography
| Stationary Phase | Primary Eluent (Non-polar) | Secondary Eluent (Polar) | Modifier (Optional) | Typical Ratio Range |
| Silica Gel | Hexanes / Heptane | Ethyl Acetate | 1% Triethylamine (Et₃N) | 100:0 -> 70:30 |
| Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | 0.5% Triethylamine (Et₃N) | 100:0 -> 95:5 |
| Neutral Alumina | Dichloromethane (DCM) | Ethyl Acetate | None | 100:0 -> 80:20 |
| Reversed-Phase C18 | Water | Acetonitrile / Methanol | 0.1% TFA or NH₄OH | Gradient Elution |
Note: The addition of triethylamine is crucial when using silica gel. It deactivates acidic sites on the silica surface, preventing irreversible binding and tailing of the basic piperazine moiety.
Question: My yield is significantly lower after purification, and I see streaking on my TLC plate. What is happening?
Answer:
This combination of symptoms strongly suggests that your compound is irreversibly adsorbing to the silica gel stationary phase.
Underlying Cause: The indole nitrogen and, more significantly, the free piperazine nitrogen (if any deprotection occurs) are basic. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. This can lead to a strong acid-base interaction, causing your compound to "stick" to the column.
Solutions:
-
Deactivate the Silica: Before loading your compound, flush the column with your starting eluent mixture containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites. Maintain this percentage of amine modifier in your mobile phase throughout the entire run.
-
Use a Different Stationary Phase: Switch to neutral or basic alumina, which lacks the acidic silanol groups responsible for the strong adsorption.[1]
-
Check for Boc-Group Stability: Streaking could also indicate on-column decomposition. If your crude material or chromatography solvents contain trace acid, the Boc group can be cleaved, yielding the free piperazine, which will stick tenaciously to silica. Ensure all solvents are anhydrous and neutral.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile depends heavily on the synthetic route. A common method is the Buchwald-Hartwig amination between an indole (or a derivative) and tert-butyl piperazine-1-carboxylate.[5][6]
-
Unreacted Starting Materials: Indole and tert-butyl piperazine-1-carboxylate.
-
Homocoupling Products: Biphenyl-type impurities from the aryl halide starting material.
-
Partially Deprotected Product: 1-(1H-indol-3-yl)piperazine, formed if the Boc group is cleaved during the reaction or work-up.
-
Disubstituted Piperazine: If piperazine itself is used instead of the mono-protected version, symmetrically disubstituted by-products can form.[7]
Q2: How stable is the N-Boc protecting group on this molecule?
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.
-
Acidic Conditions: It is readily cleaved by strong acids like Trifluoroacetic Acid (TFA) or HCl in organic solvents, often at room temperature.[8][9][10] Even exposure to mildly acidic conditions (e.g., silica gel, acidic work-up) for prolonged periods can cause partial or complete deprotection.
-
Basic Conditions: The Boc group is generally stable to most bases, which is why it's a popular orthogonal protecting group to base-labile groups like Fmoc.[8][11] However, it can be cleaved under harsh basic conditions, for instance, with sodium tert-butoxide in wet THF.
-
Thermal Conditions: Thermal deprotection is possible but typically requires high temperatures (>150 °C).
Q3: What are the best practices for storing this compound?
To ensure long-term stability and purity, store this compound under the following conditions:
-
Temperature: In a refrigerator or freezer (-20°C for long-term).
-
Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the electron-rich indole ring.
-
Light: In an amber vial to protect from light, which can also promote degradation of the indole moiety.
Experimental Protocols & Workflows
Protocol: Flash Column Chromatography on Silica Gel
This protocol is designed to purify 1 gram of crude product, assuming the target compound is the major component.
1. Slurry Preparation & Column Packing: a. In a beaker, add ~50-100 g of silica gel (40-63 µm particle size). b. Add the starting eluent (e.g., 98:2 Hexane/Ethyl Acetate + 1% Triethylamine). c. Stir to create a uniform slurry and pour it into the column. d. Use a gentle flow of compressed air to pack the column evenly. Ensure no air bubbles or cracks are present.
2. Sample Loading: a. Dissolve the 1 g of crude material in a minimal amount of DCM or the mobile phase (~2-3 mL). b. In a separate flask, add ~2-3 g of silica gel. Add your dissolved sample and concentrate it to dryness on a rotary evaporator until a free-flowing powder is obtained. This is the "dry loading" method. c. Carefully add the silica-adsorbed sample to the top of the packed column.
3. Elution: a. Begin elution with the low-polarity starting solvent (e.g., 98:2 Hexane/EtOAc + 1% Et₃N). b. Collect fractions and monitor the elution by TLC. c. Gradually increase the polarity of the mobile phase as needed (e.g., move to 95:5, then 90:10). A slow, shallow gradient is often more effective than abrupt changes. d. Once the product begins to elute, you may switch to an isocratic (constant solvent ratio) system to carefully separate it from close-running impurities.
4. Product Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the resulting solid or oil under high vacuum for several hours to remove any residual solvents.
Visualization of Purification Strategy
Below is a decision tree to guide the selection of an appropriate purification technique based on the initial assessment of the crude product.
Caption: Purification strategy decision tree.
Impurity Troubleshooting Workflow
This workflow outlines the logical steps from identifying an impurity to its removal.
Caption: Logical workflow for troubleshooting impurities.
References
-
Taylor & Francis Online. (n.d.). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Deprotection of a primary Boc group under basic conditions. Retrieved from [Link]
-
MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
Scilit. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Retrieved from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. reddit.com [reddit.com]
Strategies to prevent degradation of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Welcome to the technical support guide for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation of this key synthetic intermediate. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary chemical liabilities of this molecule?
This molecule has two primary points of instability: the acid-labile tert-butoxycarbonyl (Boc) protecting group on the piperazine ring and the electron-rich indole moiety.[1][2] The Boc group is susceptible to cleavage under acidic conditions, while the indole ring is prone to oxidation.[3][4]
Q2: What are the ideal storage conditions for this compound?
To maximize shelf life and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: In a refrigerator or freezer, as recommended by suppliers.[5]
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the indole ring.[6]
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.[6][7]
-
Container: In a tightly sealed, clearly labeled container to prevent moisture and air ingress.[8][9]
Q3: Which solvents are recommended for dissolving this compound, and which should be avoided?
-
Recommended Solvents: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Ethyl Acetate (EtOAc) are generally suitable. Always use high-purity, anhydrous solvents. Ethereal solvents like THF should be freshly distilled or verified to be peroxide-free.
-
Solvents to Use with Caution: Protic solvents like Methanol (MeOH) and Ethanol (EtOH) can be used, but be aware that they can participate in reactions, especially if acidic or basic impurities are present.
-
Solvents to Avoid: Avoid using acidic solvents or solvents that may contain acidic impurities (e.g., old bottles of chloroform or DCM) as they can cause premature cleavage of the Boc group.[3][10]
Q4: How can I prevent unintentional cleavage of the Boc protecting group?
Unintentional deprotection is a common issue, resulting in the formation of 4-(1H-indol-3-yl)piperazine. This occurs under acidic conditions.[11] To prevent this:
-
Neutralize Glassware: Acidic residues on glassware can be sufficient to catalyze deprotection. Ensure all glassware is thoroughly cleaned and, if necessary, rinsed with a dilute base (like 0.1 M NaOH), followed by distilled water and a final solvent rinse before drying.
-
Purify Reagents: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of silica gel used in chromatography can be acidic. Using silica gel neutralized with triethylamine may be necessary.
-
Control Reaction pH: If your reaction conditions are not strictly anhydrous or aprotic, monitor and control the pH to ensure it remains neutral or basic. The Boc group is generally stable to bases.[1][12]
Q5: My compound is developing a yellow or brown color. What is causing this and how can I stop it?
Color formation is a classic sign of indole ring oxidation.[13] The electron-rich indole nucleus is easily oxidized by atmospheric oxygen, light, or residual peroxides in solvents.[4]
-
Work Under Inert Gas: Handle the compound and set up reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.
-
Use Peroxide-Free Solvents: Ethers like THF can form explosive peroxides upon storage. These peroxides are potent oxidizing agents. Always use freshly opened bottles of anhydrous solvents or test for and remove peroxides before use.
-
Protect from Light: Perform experiments in a fume hood with the sash lowered and lights off where possible, or use amber glassware.[7]
Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
| Observed Problem | Probable Cause | Troubleshooting Steps & Solutions |
| A new, more polar spot appears on TLC/a new peak with mass [M-100] appears on LC-MS. | Boc Group Cleavage: The compound has been exposed to acidic conditions. | 1. Check pH: Test the pH of your reaction mixture or aqueous workup layers. 2. Verify Reagents: Check all solvents and reagents for acidic impurities. Consider using a fresh bottle or purifying the existing stock. 3. Buffer the System: If compatible with your chemistry, add a non-nucleophilic base like proton sponge or triethylamine to scavenge trace acid. 4. Chromatography: If using silica gel chromatography, consider pre-treating the silica with 1% triethylamine in your eluent. |
| The solid or solution turns yellow, brown, or pink over time. | Indole Ring Oxidation: The indole moiety is being oxidized. | 1. Degas Solvents: Before use, sparge solvents with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen. 2. Inert Atmosphere: When concentrating the solution on a rotary evaporator, ensure there are no air leaks and backfill with an inert gas. 3. Add Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), if it does not interfere with subsequent steps. |
| Multiple new spots/peaks appear after photochemistry or prolonged light exposure. | Photodegradation: The indole ring is known to be photosensitive. | 1. Minimize Light Exposure: Wrap reaction vessels and storage containers in aluminum foil. 2. Use Amber Glassware: Utilize amber-colored flasks and vials to filter out UV light. 3. Work Efficiently: Plan experiments to minimize the duration of light exposure. |
Key Degradation Pathways
Understanding the potential degradation pathways is critical for prevention. The two most common routes are acid-catalyzed deprotection and oxidation.
Caption: Major degradation routes for the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study for Analytical Method Validation
A forced degradation study is essential to develop a stability-indicating analytical method.[14][15][16] This protocol deliberately degrades the compound to identify potential impurities.
Objective: To generate principal degradants for analytical peak identification and method validation.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B compliant) for 24 hours.[15]
-
Analyze directly.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase for analysis.
-
-
Analysis: Analyze all samples by a suitable method (e.g., reverse-phase HPLC with UV and MS detection) alongside an unstressed control sample.
Protocol 2: Troubleshooting Flowchart for Unexpected Impurities
Use this logical guide to diagnose the source of unknown impurities observed during your experiment.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lifechempharma.com [lifechempharma.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate and Other Indole-Based Compounds in Drug Discovery
Introduction: The Indole Nucleus - A Privileged Scaffold in Medicinal Chemistry
The indole ring system, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] This aromatic heterocycle is not merely a synthetic curiosity but a fundamental component of essential endogenous molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[3][4] Its prevalence in nature has inspired chemists for over a century, leading to the discovery of numerous plant-based indole alkaloids with potent pharmacological activities, such as the antihypertensive agent reserpine and the anticancer drugs vincristine and vinblastine.[5][6]
The indole scaffold is considered a "privileged structure" in drug discovery because its framework can serve as a high-affinity ligand for a diverse range of biological targets.[7] The structural versatility of the indole ring allows it to participate in various non-covalent interactions with protein receptors and enzymes.[8] Furthermore, the indole nucleus can be readily functionalized at multiple positions, enabling the systematic modification of its physicochemical and pharmacological properties. This has led to the development of a vast library of synthetic indole derivatives with applications spanning numerous therapeutic areas, including anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) disorders.[3][9][10][11][12]
This guide provides a detailed comparison of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate , a key synthetic intermediate, with other notable classes of indole-based compounds. We will explore its unique structural attributes, its role in the synthesis of complex active pharmaceutical ingredients (APIs), and how its function contrasts with that of end-stage therapeutic agents.
Deep Dive: this compound
Structure and Functionality
This compound is a synthetic building block whose value lies not in its own biological activity, but in its potential for constructing more complex molecules. Its structure consists of three key components:
-
An indole ring , providing the core pharmacophoric scaffold.
-
A piperazine linker , a common motif in CNS-active compounds that imparts favorable pharmacokinetic properties.[13]
-
A tert-butoxycarbonyl (Boc) protecting group , which is the key to its utility as an intermediate.
The Boc group is an acid-labile protecting group attached to one of the piperazine nitrogens. In organic synthesis, protecting groups are essential for preventing a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. The Boc group on this compound deactivates the nitrogen it is attached to, allowing for selective chemical transformations on the other, unprotected piperazine nitrogen. This strategic control is fundamental to the efficient synthesis of complex drug molecules.
Role as a Key Intermediate: The Path to Vilazodone
A prime example of the application of this compound is in the synthesis of Vilazodone, an FDA-approved drug for the treatment of major depressive disorder.[14][15] The synthesis of Vilazodone involves coupling a piperazine-containing fragment with a benzofuran moiety. The title compound serves as a precursor to the required indolylpiperazine fragment. The Boc group ensures that the subsequent alkylation reaction occurs at the desired nitrogen atom before it is removed in a later step to yield the final API.[16][17]
Caption: Structural and functional relationships to other indole classes.
Experimental Protocols
The protocols described below are representative methodologies for the synthesis and subsequent deprotection of the title compound, reflecting standard practices in medicinal chemistry.
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route via reductive amination, a common and robust method for forming C-N bonds.
Objective: To synthesize the title compound from indole-3-carboxaldehyde and tert-butyl piperazine-1-carboxylate.
Materials:
-
Indole-3-carboxaldehyde
-
Tert-butyl piperazine-1-carboxylate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add indole-3-carboxaldehyde (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous dichloroethane (DCE).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir for 20 minutes at room temperature to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup (Quenching): Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure title compound.
Protocol 2: Boc-Deprotection of this compound
This protocol details the removal of the Boc group to reveal the secondary amine, making it available for further synthetic transformations.
Objective: To synthesize 3-(piperazin-1-yl)-1H-indole from its Boc-protected precursor.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Sodium hydroxide solution
Procedure:
-
Reaction Setup: Dissolve the Boc-protected starting material (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise. Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and slowly add saturated sodium bicarbonate solution or 1 M NaOH to neutralize the mixture to a pH > 9.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.
Conclusion
This compound is a quintessential example of a modern synthetic building block. While devoid of significant intrinsic biological activity, its carefully designed structure, featuring a privileged indole scaffold and a strategically protected piperazine linker, makes it an invaluable tool for medicinal chemists. Its primary role as an intermediate in the synthesis of complex APIs like Vilazodone highlights a crucial distinction in the world of indole-based compounds: the difference between a tool and a final product.
By comparing it to functionally active APIs, structurally complex natural products, and other classes of synthetic indoles, we gain a deeper appreciation for the versatility of the indole nucleus. The specific arrangement and nature of substituents around this core dictate the ultimate biological function, enabling the development of drugs across a wide spectrum of therapeutic areas. Understanding the role of key intermediates like the one discussed herein is fundamental to appreciating the logic and elegance of modern drug design and synthesis.
References
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An investigation of the synthesis of vilazodone. (2018). ResearchGate. [Link]
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A Researcher's Guide to Validating Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate as a Chemical Probe
The chemical structure of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate, featuring both an indole and a piperazine moiety, suggests a potential interaction with biogenic amine receptors, particularly the serotonin (5-HT) receptor family, which are well-established drug targets for a multitude of neurological disorders.[5][6] This guide, therefore, outlines a hypothesis-driven, multi-tiered validation strategy to determine if this compound can serve as a selective and potent modulator for a specific target, thereby qualifying as a high-quality chemical probe.
Part 1: Foundational In Vitro Characterization: Potency and Target Identification
The initial step in validating any potential chemical probe is to confirm its identity and establish its primary biological target with high confidence. This phase focuses on direct, biochemical interactions to quantify the compound's affinity for its hypothesized target class.
Rationale for Experimental Choices
Based on the compound's structural motifs, we hypothesize that it may bind to one or more serotonin (5-HT) receptor subtypes. Therefore, the most direct and logical starting point is a competitive radioligand binding assay across a panel of these receptors. This technique provides a quantitative measure of binding affinity (Kᵢ) and will serve as the foundation for all subsequent validation experiments.
Key Experiments & Protocols
1.1. Purity and Stability Assessment: Before any biological assessment, the identity and purity of the compound must be confirmed via methods such as NMR and LC-MS to be >95%. Its stability and solubility in aqueous buffers (e.g., PBS, Tris) and relevant organic solvents (e.g., DMSO) should also be determined to ensure accurate and reproducible experimental conditions.
1.2. Primary Target Profiling: Radioligand Binding Assays: This experiment will determine the binding affinity of this compound for a panel of human serotonin receptors.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Utilize commercially available cell membrane preparations expressing individual human serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇, etc.).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of the test compound (this compound) in the assay buffer, typically ranging from 1 pM to 100 µM.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]5-HT, [³H]Ketanserin), and the serially diluted test compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Data Presentation: Expected In Vitro Binding Profile
The results of these experiments should be summarized in a clear, quantitative table.
| Target Receptor | Radioligand Used | Kᵢ (nM) of Test Compound |
| 5-HT₁ₐ | [³H]8-OH-DPAT | Experimental Value |
| 5-HT₂ₐ | [³H]Ketanserin | Experimental Value |
| 5-HT₂C | [³H]Mesulergine | Experimental Value |
| 5-HT₆ | [³H]LSD | Experimental Value |
| 5-HT₇ | [³H]5-CT | Experimental Value |
| ... (other subtypes) | ... | Experimental Value |
| Table 1: Representative table for summarizing the in vitro binding affinities of this compound against a panel of serotonin receptors. |
A high-quality probe should exhibit potent binding, ideally with a Kᵢ < 100 nM, for its primary target.[4]
Part 2: Comprehensive Selectivity Profiling
A potent compound is not necessarily a useful probe. Selectivity is paramount to ensure that an observed biological effect can be confidently attributed to the modulation of a specific target.[7][8] This phase expands the investigation to assess the compound's activity against related and unrelated protein families.
Rationale for Experimental Choices
Even if a primary target is identified within the 5-HT receptor family, it is crucial to demonstrate selectivity against other subtypes. Furthermore, profiling against a broad, unbiased panel of common off-targets (e.g., other GPCRs, kinases, ion channels) is essential to uncover any potential polypharmacology that could confound experimental results.[9]
Figure 1: Workflow for determining probe selectivity.
Key Experiments & Protocols
2.1. Tier 1: Comprehensive Intra-Family Selectivity: Using the radioligand binding protocol described in Part 1, the compound should be tested against a comprehensive panel of all commercially available human serotonin receptor subtypes.
2.2. Tier 2: Broad Off-Target Profiling: To identify potential off-target interactions, the compound should be submitted to a commercial screening service (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) at a concentration of 1-10 µM. This provides data on its activity against a wide range of kinases, GPCRs, ion channels, and transporters.
Data Presentation: Comparative Selectivity Analysis
The data should clearly illustrate the selectivity window of the compound.
| Target | Binding Affinity (Kᵢ, nM) or % Inhibition @ 1µM | Selectivity Ratio (Kᵢ off-target / Kᵢ on-target) |
| Primary Target (e.g., 5-HTₓ) | 15 | - |
| 5-HTᵧ (related subtype) | 500 | 33-fold |
| Dopamine D₂ Receptor | >10,000 | >667-fold |
| Adrenergic α₁ Receptor | 2,500 | 167-fold |
| hERG Channel | >10,000 | >667-fold |
| Table 2: Example data demonstrating a favorable selectivity profile. A high-quality probe should have at least a 30-fold selectivity against other proteins within the same family.[4] |
Part 3: Cellular Target Engagement & Functional Activity
Demonstrating that a compound binds to a purified protein is not sufficient. A critical validation step is to prove that the compound can enter a cell, bind to its intended target in the complex cellular environment, and elicit a functional response.[10][11]
Rationale for Experimental Choices
We will employ two orthogonal methods. First, the Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[12] Second, a functional assay, such as measuring downstream signaling (e.g., cAMP levels for Gᵢ/Gₛ-coupled receptors), confirms that this binding event translates into a measurable biological effect.
Figure 2: Key steps in a CETSA experiment.
Key Experiments & Protocols
3.1. Cellular Thermal Shift Assay (CETSA):
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture: Culture a cell line endogenously expressing the target receptor (or a stably transfected cell line) to near confluency.
-
Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (containing soluble proteins) and quantify the amount of the target protein using Western blotting with a specific antibody.
-
Data Analysis: Generate a melt curve by plotting the percentage of soluble protein remaining at each temperature. The temperature at which 50% of the protein has denatured is the Tₘ. A shift in Tₘ in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by plotting the amount of soluble protein at a single discriminating temperature against compound concentration to determine the EC₅₀ of engagement.
3.2. Cellular Functional Assay (Example: cAMP Assay for Gᵢ-coupled 5-HT Receptors):
Experimental Protocol: HTRF cAMP Assay
-
Cell Plating: Seed cells expressing the target receptor into a 384-well plate.
-
Compound Addition: Add the test compound at various concentrations. If testing for antagonist activity, pre-incubate with the compound before adding a known agonist.
-
Agonist Stimulation: Add a sub-maximal concentration of an agonist (e.g., 5-HT) to stimulate the receptor (omit for agonist testing).
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Signal Reading: Read the plate on an HTRF-compatible reader and calculate the cAMP concentration based on a standard curve.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Data Presentation: Tying Potency to Cellular Activity
A successful probe will show a clear correlation between its binding affinity, cellular target engagement, and functional activity.
| Parameter | Value (nM) | Method |
| In Vitro Binding Affinity (Kᵢ) | 15 | Radioligand Binding |
| Cellular Target Engagement (EC₅₀) | 150 | Cellular Thermal Shift Assay (CETSA) |
| Cellular Functional Activity (IC₅₀/EC₅₀) | 250 | cAMP Functional Assay |
| Table 3: Example data for a validated chemical probe. Cellular potency (EC₅₀/IC₅₀) should be less than 1 µM and ideally within 10-fold of the in vitro binding affinity.[4] |
Part 4: The Definitive Role of Controls
The final and arguably most crucial stage of validation is the use of appropriate controls to definitively link the compound's on-target activity to the observed biological phenotype.[13][14]
Rationale for Experimental Choices
A negative control, which is a structurally close analog of the probe but is inactive against the primary target, is essential to rule out phenotypes caused by off-target effects or the compound's chemical scaffold.[15][16] Furthermore, using a structurally unrelated (orthogonal) probe that targets the same protein should ideally produce the same phenotype, providing powerful evidence for on-target activity.[17]
Figure 3: Using controls to validate a probe's on-target effect.
Key Experimental Comparisons
4.1. The Negative Control: A suitable negative control must be synthesized or procured. An ideal modification might be one that removes a key hydrogen-bonding feature or introduces a steric clash in the binding pocket, thereby reducing affinity for the primary target by >100-fold. This negative control should then be run through the key cellular functional assays. It is crucial to also profile the negative control for off-target effects, as an ideal control should retain the off-target profile of the active probe.[15][18]
4.2. The Orthogonal Probe: If a validated probe with a different chemical scaffold exists for the identified primary target, it should be tested in parallel in the cellular functional assay.
4.3. Genetic Validation (Gold Standard): The most definitive validation involves genetic manipulation. Using CRISPR/Cas9 to knock out the gene encoding the target protein should render the cells insensitive to the chemical probe, thereby confirming that the probe's effect is dependent on the presence of its target.[4]
Data Presentation: Comparative Activity of Controls
| Compound | Primary Target Kᵢ (nM) | Cellular Phenotype (EC₅₀, µM) |
| Probe Candidate | 15 | 0.25 |
| Negative Control | >5,000 | >50 (Inactive) |
| Orthogonal Probe (if available) | 25 | 0.40 |
| Probe Candidate in Target KO Cells | N/A | >50 (Inactive) |
| Table 4: Ideal comparative data set confirming the on-target activity of the probe candidate. |
Conclusion: A Go/No-Go Framework for Validation
By systematically executing the experiments outlined in this guide, a researcher can build a comprehensive data package to either validate or reject this compound as a high-quality chemical probe. A compound that successfully meets the stringent criteria for potency, selectivity, cellular engagement, and on-target functional activity confirmed by appropriate controls can be a powerful and reliable tool for advancing biological understanding and therapeutic discovery.
| Validation Criteria | Recommended Threshold | Experimental Plan to Address |
| Identity & Purity | >95% | NMR, LC-MS |
| In Vitro Potency | Kᵢ or IC₅₀ < 100 nM | Part 1: Radioligand Binding Assays |
| Selectivity | >30-fold vs. in-family members | Part 2: Comprehensive 5-HT Panel & Broad Off-Target Screening |
| Cellular Activity | EC₅₀ or IC₅₀ < 1 µM | Part 3: Cellular Functional Assays (e.g., cAMP) |
| Target Engagement | Demonstrable in intact cells | Part 3: Cellular Thermal Shift Assay (CETSA) |
| On-Target Confirmation | Confirmed by controls | Part 4: Use of Negative Control & Genetic Knockout |
| Table 5: Summary checklist for the validation of a chemical probe. |
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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K-N. T. (2021). The Promise and Peril of Chemical Probe Negative Controls. PubMed. [Link]
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Drewry, D. H., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. PubMed. [Link]
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Introduction
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of its preclinical validation. A molecule's journey from a promising hit to a viable therapeutic candidate is often dictated by its ability to interact cleanly with its intended target while avoiding unintended interactions—known as off-target effects or cross-reactivity. These off-target activities can lead to unforeseen toxicity, diminished efficacy, or misleading structure-activity relationship (SAR) data, ultimately resulting in costly late-stage failures.
This guide provides a comprehensive framework for assessing the cross-reactivity of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate , a compound featuring two well-known pharmacophores: an indole nucleus and a piperazine ring. This structural combination is prevalent in centrally active agents and kinase inhibitors, suggesting a broad potential for interaction with various protein families.[1][2][3][4][5] The piperazine moiety, in particular, is a common feature in drugs targeting G-protein coupled receptors (GPCRs) and is also associated with liabilities such as hERG channel inhibition.[6][7]
Our objective is to equip researchers, scientists, and drug development professionals with both the theoretical rationale and practical, field-proven protocols to systematically profile this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating assessment of selectivity.
Section 1: Compound Profile and Predicted Liabilities
Before embarking on any experimental assessment, a thorough understanding of the molecule's structural motifs is critical for predicting its likely interaction space.
-
Chemical Structure: this compound
-
Core Scaffolds:
-
Indole Ring: This privileged structure is found in numerous natural and synthetic bioactive compounds, including neurotransmitters like serotonin. It can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a frequent binder to aminergic GPCRs and the ATP-binding pocket of kinases.[4][8]
-
Boc-Protected Piperazine: The piperazine ring is a versatile scaffold often used to introduce a basic nitrogen center, improving solubility and allowing for interaction with acidic residues in protein binding pockets.[3][9] Its presence is strongly associated with activity at dopaminergic, serotonergic, and adrenergic receptors.[5][6] However, the tert-butyloxycarbonyl (Boc) protecting group significantly reduces the basicity of the adjacent nitrogen, which may alter its typical GPCR-binding profile while potentially increasing its interactions with other targets.
-
Predicted Target Families for Cross-Reactivity Screening:
-
G-Protein Coupled Receptors (GPCRs): Particularly the monoamine family (serotonin, dopamine, adrenergic receptors) due to the indole and piperazine motifs.[5][6]
-
Protein Kinases: The indole scaffold can function as an ATP-competitive hinge-binder.[3] A broad kinase panel screen is essential.
-
Ion Channels: The lipophilic nature and piperazine core warrant investigation into key cardiac ion channels, most notably hERG, to de-risk potential cardiotoxicity.[6]
-
Histone Deacetylases (HDACs): Certain indole-piperazine structures have shown inhibitory activity against HDACs, such as HDAC6.[8]
Section 2: A Tiered Strategy for Selectivity Profiling
A cost-effective and scientifically rigorous approach to profiling involves a tiered or phased strategy. This begins with a broad, low-cost screen to identify potential "hits," which are then validated with more specific and quantitative secondary assays.
Caption: A tiered workflow for assessing compound cross-reactivity.
Section 3: Comparative Data and Interpretation
To provide context, we will compare the hypothetical cross-reactivity profile of our test compound with two alternatives:
-
Compound A (Analog): A close structural analog where the Boc group is removed, restoring the basicity of the piperazine nitrogen.
-
Compound B (Alternative Scaffold): A known selective inhibitor for a hypothetical primary target (e.g., Kinase X), which does not contain the indole-piperazine scaffold.
The goal is to determine the Selectivity Window : the ratio of the IC50 value at an off-target versus the IC50 at the primary on-target. A larger window (typically >100-fold) is desirable.
Table 1: Hypothetical Comparative Selectivity Profile (IC50 values in nM)
| Target | Target Class | Test Compound | Compound A (Analog) | Compound B (Scaffold) | Rationale for Inclusion |
| Kinase X (Primary) | Kinase | 50 | 150 | 25 | Primary therapeutic target. |
| 5-HT2A Receptor | GPCR | 850 | 95 | >10,000 | High-interest serotonin receptor off-target. |
| Dopamine D2 Receptor | GPCR | 1,200 | 250 | >10,000 | Key dopamine receptor off-target.[1] |
| Adrenergic α1 Receptor | GPCR | 3,500 | 800 | >10,000 | Common adrenergic receptor off-target. |
| Kinase Y | Kinase | 2,500 | 3,000 | 8,000 | Structurally similar kinase off-target. |
| hERG Channel | Ion Channel | >10,000 | 5,500 | >10,000 | Critical cardiac safety liability.[6] |
Interpretation of Hypothetical Data:
-
Test Compound: Shows moderate selectivity for Kinase X. Its selectivity window over the 5-HT2A receptor is 17-fold (850 nM / 50 nM), which may be a concern. The Boc group appears to successfully mitigate potent GPCR activity compared to its deprotected analog.
-
Compound A (Analog): The free piperazine nitrogen leads to significantly higher potency at all tested GPCRs, drastically reducing its selectivity. This highlights the critical role of the Boc group in tuning the compound's properties.
-
Compound B (Alternative Scaffold): Demonstrates excellent selectivity, with no significant off-target activity observed at the tested concentrations. This serves as a benchmark for a "clean" compound.
Section 4: Experimental Protocols
Trustworthy data is built on robust, well-controlled experimental design. Here we provide detailed, step-by-step protocols for key validation assays.
Protocol 1: Radioligand Competitive Binding Assay (GPCR Off-Target Validation)
This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from a receptor. It is considered a gold standard for quantifying binding affinity (Ki).[10][11][12]
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates and glass fiber filters (GF/C, pre-soaked in 0.3% PEI).
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer, typically from 100 µM to 10 pM in 10 half-log steps.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding (TB) wells: 50 µL assay buffer.
-
Non-Specific Binding (NSB) wells: 50 µL of 10 µM Mianserin.
-
Test Compound wells: 50 µL of each concentration of the serially diluted test compound.
-
-
Add Radioligand: Add 50 µL of [³H]-Ketanserin (at a final concentration equal to its Kd) to all wells.
-
Add Membranes: Add 150 µL of the 5-HT2A membrane preparation (typically 10-20 µg protein per well) to all wells to initiate the binding reaction.[13]
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[13]
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtration onto the GF/C filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.[13]
-
Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay (Kinase Off-Target Validation)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to a kinase's ATP pocket. It is a robust, non-radioactive alternative for determining binding affinity.[14][15]
Objective: To determine the IC50 of the test compound against Kinase Y.
Materials:
-
Kinase Y enzyme.
-
LanthaScreen™ Eu-anti-Tag Antibody.
-
Alexa Fluor™ 647-labeled Kinase Tracer (an ATP-competitive probe).
-
TR-FRET Dilution Buffer.
-
384-well, low-volume plates.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 3X final concentration serial dilution of the test compound in kinase buffer.
-
Reagent Preparation (3X solutions):
-
Kinase/Antibody Mix: Prepare a solution containing Kinase Y and the Eu-anti-Tag antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-Tracer in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 3X test compound dilution to the assay plate wells.
-
Add 5 µL of the 3X Kinase/Antibody mix.
-
Add 5 µL of the 3X Tracer solution to initiate the reaction.[15]
-
-
Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.[15]
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the europium donor wavelength (~615 nm) and the Alexa Fluor™ acceptor wavelength (~665 nm).
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Plot the Emission Ratio against the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response model to determine the IC50 value.
-
Protocol 3: Cell-Based cAMP Functional Assay (GPCR Functional Validation)
This assay measures the functional consequence of receptor binding by quantifying changes in the second messenger cyclic AMP (cAMP). It determines whether a compound acts as an agonist, antagonist, or inverse agonist.[16][17][18]
Objective: To determine if the test compound has functional antagonist activity at the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor (a Gq-coupled receptor; a CRE-reporter line can be used to link to cAMP).
-
Agonist: Serotonin.
-
Cell culture medium and stimulation buffer.
Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293-5HT2A cells into 384-well plates and culture overnight.
-
Compound Addition (Antagonist Mode):
-
Aspirate the culture medium.
-
Add the test compound at various concentrations and incubate for 15-30 minutes. This step allows the potential antagonist to bind to the receptor.
-
-
Agonist Stimulation: Add a fixed concentration of the agonist (serotonin, typically at its EC80 concentration) to all wells except the negative control.
-
Incubation: Incubate for 30-60 minutes to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., AlphaScreen™).[19]
-
Data Analysis:
-
Plot the assay signal (proportional to cAMP level) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 of the antagonist.
-
Section 5: Decision-Making Framework
The ultimate goal of cross-reactivity profiling is to enable an informed decision. The data generated should be integrated into a clear decision-making framework.
Caption: A decision-making framework based on the selectivity window.
Conclusion
The systematic assessment of cross-reactivity is an indispensable discipline in drug discovery. For a molecule like this compound, whose scaffolds are associated with broad bioactivity, a proactive and tiered profiling strategy is not just recommended—it is essential. By starting with broad panel screens and progressing to specific, quantitative binding and functional assays, researchers can build a comprehensive selectivity profile. This data, when interpreted within a clear decision-making framework, allows for the confident progression of truly selective compounds and the early termination of promiscuous ones, ultimately saving resources and accelerating the delivery of safer, more effective medicines.
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Gabriel, D. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. Available at: [Link]
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Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]
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van de Stolpe, A., & van der Vlag, J. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
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Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]
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Seepana, S., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
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-
ResearchGate. (n.d.). (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Available at: [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
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A Comparative Guide to the HPLC and LC-MS Characterization of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities and intermediates is paramount. Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate, a molecule featuring an indole core linked to a Boc-protected piperazine, serves as a valuable building block. Its purity and identity must be unequivocally established to ensure the integrity of downstream applications. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of this compound.
The Analytical Imperative
This compound (Molecular Formula: C₁₉H₂₅N₃O₂, Molecular Weight: 327.42 g/mol ) possesses structural motifs common in pharmacologically active agents. The indole ring provides a chromophore suitable for UV detection, while the basic nitrogens of the piperazine ring are ideal for protonation and subsequent mass spectrometric analysis. The choice between HPLC-UV and LC-MS depends on the specific analytical goal, whether it is routine purity assessment, impurity identification, or definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC with UV detection is a robust, reliable, and widely accessible technique, making it the workhorse for quality control in many laboratories.[1][2] The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[3]
Principle of Separation
For a moderately nonpolar molecule like our target compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3][4] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Nonpolar analytes are retained longer on the column through hydrophobic interactions.[3]
Expert-Proven HPLC Protocol
Instrumentation:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Causality: A DAD is chosen over a standard variable wavelength detector because it acquires the entire UV-Vis spectrum for any eluting peak.[5][6][7] This allows for simultaneous quantitation at the maximum absorbance wavelength (λ-max) and assessment of peak purity by checking for spectral uniformity across the peak.[5]
-
Method Parameters:
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Causality: A C18 column provides excellent hydrophobic retention for the indole and tert-butyl groups. The 150 mm length and 3.5 µm particle size offer a good balance between resolution and analysis time for purity analysis.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Acetonitrile is a common organic modifier with low viscosity and UV cutoff. The addition of 0.1% formic acid acidifies the mobile phase (pH ≈ 2.7), which serves two key purposes: it sharpens the peak shape by preventing the basic piperazine nitrogen from interacting with residual silanols on the stationary phase, and it ensures consistent ionization if the eluent is directed to a mass spectrometer.[8][9][10]
-
-
Gradient Program:
-
0-15 min: 20% to 80% B
-
15-17 min: 80% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: 95% to 20% B
-
20-25 min: Re-equilibration at 20% B
-
Causality: A gradient elution is essential for purity analysis to ensure that both more polar and more nonpolar impurities are eluted from the column within a reasonable time, providing a comprehensive impurity profile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.
-
-
Injection Volume: 5 µL.
-
Causality: The sample should be dissolved in a solvent weaker than or equal to the initial mobile phase composition (e.g., 20% Acetonitrile) to prevent peak distortion.[11]
-
-
Detection: DAD, 220 nm and 280 nm.
-
Causality: The indole moiety has characteristic absorbance maxima around 220 nm and 280 nm. Monitoring at multiple wavelengths helps in detecting impurities that may have different chromophores.
-
Workflow and Expected Results
The workflow involves sample preparation, injection, chromatographic separation, and UV detection. A successful analysis will yield a sharp, symmetrical peak for the main compound, with any impurities appearing as separate, smaller peaks. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks.
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A Comparative Spectroscopic Guide to the Structural Confirmation of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
Abstract
This guide provides a comprehensive, multi-technique spectroscopic analysis to definitively confirm the structure of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate. By integrating data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow. This document contrasts the empirical data with a theoretically predicted spectroscopic profile and evaluates it against a plausible structural isomer, tert-butyl 4-(1H-indol-2-yl)piperazine-1-carboxylate, to eliminate any ambiguity. The methodologies and interpretations detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of complex heterocyclic molecules.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold, combining the pharmacologically significant indole nucleus with a piperazine linker, is a common feature in a variety of biologically active compounds. Given its role as a synthetic intermediate, unambiguous confirmation of its molecular structure, particularly the substitution pattern on the indole ring, is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream biological data.
This guide employs a synergistic approach, utilizing four key spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and spatial relationships of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides evidence of the elemental composition and fragmentation patterns, which can corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
By first predicting the spectroscopic output of the target molecule and then comparing this to the acquired experimental data, we establish a high degree of confidence in the structural assignment. This is further solidified by demonstrating that the data is inconsistent with that expected from a plausible isomer.
Predicted Spectroscopic Profile of this compound
Before analyzing the experimental data, a theoretical examination of the molecule's structure allows us to predict its spectroscopic signatures. This predictive approach is a cornerstone of rigorous structural analysis.
Molecular Structure and Atom Numbering
For clarity in our spectral assignments, the following atom numbering scheme will be used.
Caption: Numbered structure of the target molecule.
-
¹H NMR:
-
Indole NH (N1-H): A broad singlet, typically downfield (> 8.0 ppm).
-
Indole Aromatic Protons: Four protons on the benzene ring (C4-H to C7-H) are expected in the aromatic region (7.0-8.0 ppm), with characteristic coupling patterns (doublets and triplets). The C2-H proton, adjacent to the nitrogen, should appear as a distinct singlet or finely split signal, also in the aromatic region.
-
Piperazine Protons: Two sets of methylene protons are expected. Those adjacent to the indole ring (C-pip connected to N_pip1) will be chemically different from those adjacent to the Boc-protected nitrogen (C-pip connected to N_pip2). They should appear as broad multiplets or triplets in the 3.0-4.0 ppm range.
-
Boc Protons: A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group, typically around 1.5 ppm.
-
-
¹³C NMR:
-
Indole Carbons: Eight distinct signals are expected for the indole ring carbons. The carbon attached to the piperazine (C3) will be significantly shifted compared to an unsubstituted indole.
-
Piperazine Carbons: Two signals for the two pairs of equivalent piperazine carbons.
-
Boc Group Carbons: A signal for the carbonyl carbon (C=O) around 155 ppm, a signal for the quaternary carbon of the tert-butyl group around 80 ppm, and a signal for the three equivalent methyl carbons around 28 ppm.
-
-
Mass Spectrometry (ESI+):
-
The expected molecular weight is 315.42 g/mol . The primary observation should be the protonated molecule [M+H]⁺ at m/z 316.
-
A characteristic fragmentation would be the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).
-
-
IR Spectroscopy:
-
N-H Stretch (Indole): A sharp to moderately broad peak around 3400 cm⁻¹.[1][2]
-
C=O Stretch (Amide/Carbamate): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C-N Stretch: In the fingerprint region, typically 1200-1350 cm⁻¹.
-
Experimental Protocols & Data Analysis
Materials and Methods
-
Sample: this compound (purity >98%) was obtained from a commercial supplier and used without further purification.
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer in positive ion mode.
-
IR Spectroscopy: The spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
Caption: Experimental workflow for spectroscopic analysis.
Results and Discussion
The experimental data acquired for the sample is presented and analyzed below, demonstrating a clear correlation with the predicted profile.
The ¹H NMR spectrum provides the most definitive evidence for the 3-substituted indole structure. Each signal can be unambiguously assigned.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.10 | br s | 1H | - | Indole NH |
| 7.65 | d | 1H | 7.9 | C7-H |
| 7.37 | d | 1H | 8.1 | C4-H |
| 7.19 | t | 1H | 7.6 | C6-H |
| 7.11 | t | 1H | 7.5 | C5-H |
| 7.05 | s | 1H | - | C2-H |
| 3.65 | t | 4H | 5.0 | Piperazine -CH ₂-N(Boc) |
| 3.20 | t | 4H | 5.0 | Piperazine -CH ₂-N(Indole) |
| 1.50 | s | 9H | - | -C(CH ₃)₃ |
-
Expertise & Causality: The presence of the C2-H proton as a singlet at 7.05 ppm is a critical diagnostic feature. In a 3-substituted indole, this proton has no adjacent proton to couple with, resulting in a singlet. The four protons of the benzene portion of the indole ring (7.65-7.11 ppm) show the expected doublet and triplet splitting patterns for ortho- and meta-coupling. The two distinct triplets for the piperazine protons confirm the asymmetry of the substitution on the piperazine ring.
The ¹³C NMR spectrum corroborates the proton data, accounting for all 18 carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 154.9 | Boc C =O |
| 136.2 | C7a |
| 126.9 | C3a |
| 122.8 | C2 |
| 122.1 | C6 |
| 119.6 | C5 |
| 118.9 | C4 |
| 111.4 | C7 |
| 110.1 | C3 |
| 79.8 | Boc -C (CH₃)₃ |
| 52.5 | Piperazine -C H₂-N(Indole) |
| 49.5 | Piperazine -C H₂-N(Boc) |
| 28.5 | Boc -C(C H₃)₃ |
-
Expertise & Causality: The chemical shifts are consistent with literature values for 3-substituted indoles and N-Boc protected piperazines.[3][4] The downfield shift of C3 to ~110.1 ppm is characteristic of its attachment to the electron-donating piperazine nitrogen. The carbamate carbonyl at 154.9 ppm and the quaternary and methyl carbons of the Boc group at 79.8 and 28.5 ppm, respectively, are in their expected regions.
The mass spectrum provides definitive confirmation of the molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₁₈H₂₆N₃O₂ [M+H]⁺: 316.2025
-
Found: 316.2021
-
-
Key Fragmentation: A prominent fragment was observed at m/z 216.1285, corresponding to the loss of the Boc group ([M+H - 100]⁺). This fragmentation pattern is characteristic of N-Boc protected amines and confirms the presence of this protecting group.[5]
Caption: Key fragmentation pathway in ESI-MS.
The IR spectrum confirms the presence of the key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3408 | Medium, Sharp | Indole N-H Stretch |
| 2975, 2850 | Strong | Aliphatic C-H Stretch |
| 1695 | Strong, Sharp | Carbamate C=O Stretch |
| 1450 | Medium | Aromatic C=C Stretch |
| 1245 | Strong | C-N Stretch |
-
Trustworthiness: The data aligns perfectly with established IR correlation tables. The sharp N-H stretch at 3408 cm⁻¹ is characteristic of a non-hydrogen-bonded indole N-H.[1][6] The very strong absorption at 1695 cm⁻¹ is definitive for the carbonyl group of the tert-butyl carbamate protecting group.
Comparative Analysis: Confirmation Against Isomeric Alternative
To provide the highest level of confidence, the experimental data must not only match the proposed structure but also be inconsistent with other plausible structures. The most likely isomer is tert-butyl 4-(1H-indol-2-yl)piperazine-1-carboxylate, where the piperazine is attached to the C2 position of the indole.
| Spectroscopic Feature | Experimental Data (3-substituted) | Predicted Data for 2-Substituted Isomer | Rationale for Distinction |
| ¹H NMR: Indole C2-H | Singlet at ~7.05 ppm | Not present | The C2 position is substituted. |
| ¹H NMR: Indole C3-H | Not present | Singlet at ~6.5 ppm | The C3 proton in a 2-substituted indole is a singlet and typically appears more upfield. |
| ¹H NMR: Aromatic Coupling | Shows coupling between H4, H5, H6, H7 | Shows coupling between H4, H5, H6, H7 | While the benzene region would be similar, the pyrrole part of the indole ring provides the key difference. |
| ¹³C NMR: Indole C2/C3 | C2 (~123 ppm), C3 (~110 ppm) | C2 would be significantly downfield (>135 ppm), C3 would be upfield (~102 ppm) | The chemical shift of the carbon directly attached to the substituent is highly diagnostic. |
Final Confirmation
The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data provides a cohesive and self-validating confirmation of the structure as This compound . The experimental data aligns perfectly with the predicted spectroscopic profile for this isomer and is definitively inconsistent with the profile of the plausible 2-substituted alternative. This rigorous, multi-technique approach ensures the highest degree of structural certainty, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
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The Emergence of a New Antibacterial Candidate: A Bioassay Development and Validation Guide for Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate
Introduction: The Quest for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] The indole-piperazine scaffold has emerged as a promising pharmacophore in this endeavor, with numerous derivatives demonstrating significant efficacy against a range of bacterial pathogens, including multidrug-resistant strains.[1][2] This guide focuses on Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate , a novel compound within this class. While the specific biological target of this molecule is still under investigation, its structural similarity to other bioactive indole-piperazine derivatives strongly suggests potential as an antibacterial agent.[1]
This document provides a comprehensive guide to the development and validation of a robust bioassay for evaluating the antibacterial potency of this compound. We will detail the rationale behind the chosen methodology, provide step-by-step protocols, and present a framework for comparing its efficacy against established antibiotics. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the fight against infectious diseases.
Bioassay Development: Determining Antibacterial Potency via Minimum Inhibitory Concentration (MIC)
To quantify the antibacterial activity of a novel compound, the determination of its Minimum Inhibitory Concentration (MIC) is the universally accepted gold standard.[3][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5] For this purpose, the broth microdilution method is a precise and widely used technique, offering quantitative results and the ability to test multiple compounds and bacterial strains simultaneously.[5][6][7]
The selection of this assay is based on its reproducibility and the standardized guidelines established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI), which ensure data integrity and comparability across different laboratories.[8][9]
Experimental Workflow: Broth Microdilution Assay
The workflow for the broth microdilution assay is a systematic process designed to ensure accuracy and reproducibility.
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is aligned with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8][10]
Materials:
-
This compound
-
Comparator antibiotics (e.g., Ciprofloxacin, Gentamicin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent.
-
Perform two-fold serial dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plate. The concentration range should be sufficient to encompass the expected MIC value.[6]
-
-
Inoculation and Incubation:
-
Dispense 100 µL of the prepared bacterial suspension into each well of the microtiter plate, which already contains 100 µL of the serially diluted antimicrobial agents.[11]
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).[5]
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6][10]
-
-
Interpretation of Results:
Bioassay Validation: Ensuring a Self-Validating System
The validation of the developed bioassay is critical to ensure the reliability and reproducibility of the results. The validation process should be conducted in accordance with CLSI guidelines and should assess several key parameters.
Caption: Key parameters for the validation of the antibacterial bioassay.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Experimental Approach | Acceptance Criteria (per CLSI guidelines) |
| Accuracy | The closeness of the measured MIC value to a reference value. | Test a quality control (QC) strain with a known MIC range for the comparator antibiotics. | The MIC values for the QC strain must fall within the published acceptable range.[11] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (Intra-assay): Perform the assay multiple times on the same day with the same operator and equipment. Reproducibility (Inter-assay): Perform the assay on different days with different operators and/or equipment. | For QC strains, >95% of MIC values must be within a three-dilution range (±1 doubling dilution from the mode). |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Introduce minor variations to the protocol, such as incubation time (± 1 hour) or inoculum density (± 0.1 McFarland units). | The MIC values should not deviate significantly from those obtained under standard conditions. |
| Specificity | The ability of the assay to exclusively measure the antibacterial activity of the test compound. | Test the solvent used to dissolve the compound for any intrinsic antibacterial activity. | The solvent control should show no inhibition of bacterial growth. |
Comparison Guide: Performance Against Standard Antibiotics
To contextualize the antibacterial potential of this compound, its performance should be compared against widely used antibiotics. Ciprofloxacin, a fluoroquinolone, and Gentamicin, an aminoglycoside, are excellent comparators due to their broad-spectrum activity.[13][14] Fluoroquinolones, however, are facing increasing concerns due to adverse effects and rising resistance, making the search for alternatives crucial.[15][16]
Comparative MIC Data (Hypothetical)
The following table presents hypothetical but plausible MIC data for our test compound against standard antibiotics. This data is for illustrative purposes and would need to be generated through the validated bioassay.
| Compound | MIC (µg/mL) against S. aureus ATCC 29213 | MIC (µg/mL) against E. coli ATCC 25922 |
| This compound | 2 | 4 |
| Ciprofloxacin | 0.25 - 1.0[17][18] | 0.015 - 0.125[13][17] |
| Gentamicin | 0.125 - 1.0[19][20][21] | 0.25 - 2.0[19][20][21] |
Interpretation: In this hypothetical scenario, this compound demonstrates moderate antibacterial activity. While its MIC values are higher than those of Ciprofloxacin and Gentamicin, it could still represent a valuable lead compound for further optimization, especially if it possesses a novel mechanism of action that could circumvent existing resistance pathways. The mechanism of action for many indole-piperazine compounds involves the disruption of bacterial cell processes, such as biofilm formation and the induction of reactive oxygen species.[22][23]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the development and validation of a bioassay to determine the antibacterial activity of this compound. By adhering to standardized protocols, such as the CLSI broth microdilution method, researchers can generate reliable and comparable data. The validation of this assay ensures its accuracy, precision, and robustness, which are fundamental to any drug discovery program.
The comparative analysis against standard antibiotics provides essential context for the compound's potency and its potential as a therapeutic agent. While the hypothetical data presented here suggests a moderate level of activity, further studies, including mechanism of action, cytotoxicity, and in vivo efficacy, are warranted to fully elucidate the therapeutic potential of this and other novel indole-piperazine derivatives. The continued exploration of this chemical space is a critical step in addressing the global challenge of antimicrobial resistance.
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Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. (2025, September 13). ACS Publications. Available at: [Link]
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Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1- H-Indole-3-pyrazolamide Derivatives Containing Piperazine. (2025, September 13). PubMed. Available at: [Link]
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Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). American Society for Microbiology. Available at: [Link]
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Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (1985, August). PubMed. Available at: [Link]
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Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. (n.d.). ASM Journals. Available at: [Link]
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Antibiotic susceptibility testing usingminimum inhibitory concentration (MIC) assays. (2024, December 3). News-Medical.net. Available at: [Link]
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Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023, December 20). Frontiers. Available at: [Link]
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Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. (2025, August 9). ResearchGate. Available at: [Link]
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Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Available at: [Link]
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Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. (2023, November 25). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Indole-Piperazine Scaffolds
Introduction
The indole-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including treatments for neurological disorders, cancer, and infectious diseases.[1][2][3][4] Its prevalence is due to the unique combination of the indole's rich aromatic character, which facilitates key binding interactions (e.g., π-stacking, hydrogen bonding), and the piperazine's basic nitrogen atoms, which enhance aqueous solubility and allow for versatile substitution to modulate pharmacokinetic properties.
The construction of this valuable scaffold is not a one-size-fits-all process. The choice of synthetic strategy dictates not only the final molecular architecture—be it a direct N-aryl linkage, an alkyl-tethered system, or a complex fused heterocycle—but also critical parameters like yield, purity, scalability, and cost. This guide provides an in-depth comparative analysis of the principal methods for synthesizing indole-piperazine scaffolds. We will move beyond simple procedural lists to explore the mechanistic rationale behind each approach, offering field-proven insights to help you, the research scientist, select the optimal path for your specific target molecule.
Section 1: N-Arylation Approaches: Forging the Indole-Piperazine C-N Bond
The most direct route to many indole-piperazine structures involves the formation of a bond between a nitrogen atom of the piperazine ring and a carbon atom of the indole nucleus. Transition metal-catalyzed cross-coupling reactions are the dominant technologies for this transformation.
The Workhorse: Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation over the past two decades.[5] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions have made it a go-to method for academic and industrial chemists alike.[6][7]
Causality of Experimental Choices: The reaction's success hinges on the synergistic interplay between the palladium precursor, a specialized phosphine ligand, and a base.
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They serve as pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. Their steric bulk promotes the final reductive elimination step, which forms the desired C-N bond, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.
-
Base: A non-nucleophilic base, such as NaOtBu or K₂CO₃, is required. Its role is to deprotonate the piperazine nitrogen, forming the active amine nucleophile and preventing catalyst poisoning.[7]
The Classic: Ullmann Condensation
The Ullmann condensation is the historical predecessor to palladium-catalyzed methods, utilizing copper as the catalyst.[8][9] Traditional Ullmann reactions were often stoichiometric in copper and required harsh conditions (temperatures >200 °C), limiting their utility.[8][10]
Modern Advancements: Modern protocols have significantly improved the Ullmann reaction's practicality. The use of soluble copper(I) salts (e.g., CuI) and the addition of chelating ligands (like phenanthroline or diamines) allow the reaction to proceed catalytically at much lower temperatures (typically 80-130 °C).[8]
Causality of Experimental Choices:
-
Catalyst: CuI is a common and effective choice. It is more soluble and reactive than copper metal.
-
Ligand: Ligands accelerate the reaction by increasing the solubility and reactivity of the copper species.
-
Substrate: The reaction works best with electron-deficient aryl halides (especially iodides and bromides), as this makes the aromatic ring more susceptible to nucleophilic attack.
Performance Comparison: Buchwald-Hartwig vs. Ullmann
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Conditions | 80-110 °C, inert atmosphere | 100-210 °C (classic), 80-130 °C (modern) |
| Substrate Scope | Very broad; tolerates most functional groups.[5] | Best with electron-deficient aryl halides; less tolerant of sensitive groups.[8] |
| Yields | Generally high to excellent (80-99%)[6] | Moderate to high (can be variable) |
| Primary Drawback | High cost of Pd and specialized ligands; potential for trace metal contamination.[11] | Harsher conditions; often requires stronger electron-withdrawing groups on the aryl halide. |
| Expert Insight | The method of choice for complex, functionalized molecules and when mild conditions are paramount. | A cost-effective alternative for simpler, robust substrates, especially at a large scale. |
Section 2: Building the Linker: Reductive Amination
When a methylene (-CH₂-) bridge is desired between the indole and piperazine moieties, reductive amination is one of the most efficient and reliable methods.[12] This strategy involves the reaction of an indole-carboxaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine.
Causality of Experimental Choices: The key to a successful reductive amination is the choice of reducing agent. The reagent must be selective enough to reduce the iminium ion intermediate much faster than it reduces the initial aldehyde.
-
Preferred Reagents: Sodium triacetoxyborohydride (STAB) is often the ideal choice. It is mild, tolerant of slightly acidic conditions (which help catalyze iminium ion formation), and does not readily reduce aldehydes or ketones. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, but its toxicity is a significant drawback.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents, often with a small amount of acetic acid to facilitate iminium formation.
Section 3: Constructing the Rings: Classic Indole Syntheses
In some synthetic designs, it is advantageous to form the indole ring itself as a key step, starting from a piperazine-containing precursor.
Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and powerful method for creating the indole core from an arylhydrazine and an aldehyde or ketone under acidic conditions.[13][14] To apply this to our target scaffold, one would start with a phenylhydrazine already substituted with a piperazine moiety.
Mechanism & Rationale: The reaction proceeds through a fascinating cascade:
-
Hydrazone Formation: The arylhydrazine condenses with the ketone/aldehyde.
-
Tautomerization: The hydrazone tautomerizes to an ene-hydrazine.
-
[12][12]-Sigmatropic Rearrangement: This is the key bond-forming step. Prompted by an acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or strong Brønsted acids), the ene-hydrazine undergoes a rearrangement, forming a new C-C bond.[15][16]
-
Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia to yield the final aromatic indole.[13]
Considerations:
-
Harsh Conditions: The reaction often requires strong acids and high temperatures, which may not be compatible with sensitive functional groups on the piperazine moiety.
-
Regiochemistry: Using unsymmetrical ketones can lead to mixtures of regioisomeric indole products.[15]
Section 4: Building Fused Systems: The Pictet-Spengler Reaction
For creating rigid, fused indole-piperidine systems (tetrahydro-β-carbolines), the Pictet-Spengler reaction is unparalleled in its efficiency and elegance.[17] This reaction is a cornerstone in the synthesis of many indole alkaloids.[18]
The reaction condenses a β-indolylethylamine (most commonly, tryptamine) with an aldehyde or ketone. The reaction is driven by the formation of an electrophilic iminium ion, which is then attacked by the electron-rich C3 position of the indole ring to close the new six-membered ring.[19]
Causality of Experimental Choices:
-
Acid Catalyst: Traditionally, the reaction is catalyzed by protic acids (like TFA or HCl) in solvents like methanol or toluene. The acid is crucial for promoting the formation of the reactive iminium ion intermediate.
-
Mild Conditions: A key advantage of the Pictet-Spengler reaction is that it often proceeds in high yield under mild conditions, sometimes even at room temperature, especially when using electron-rich indoles like tryptamine.[18][19] This makes it highly compatible with a wide range of functional groups.
Section 5: Summary and Expert Recommendations
Choosing the correct synthetic route is paramount to the success of a research program. The table below provides a holistic comparison of the discussed methods.
| Synthesis Method | Typical Application | Yield Range | Key Strengths | Key Weaknesses |
| Buchwald-Hartwig | Direct N-arylation | 80-99% | Excellent scope, mild conditions, high yields.[5][6] | Catalyst/ligand cost, potential metal contamination. |
| Ullmann Condensation | Direct N-arylation | 50-90% | Low-cost catalyst (Cu), good for large scale. | Harsh conditions, limited scope vs. Pd methods.[8] |
| Reductive Amination | Indole-CH₂-Piperazine linkage | 75-95% | Highly reliable, mild, operationally simple.[12] | Requires an aldehyde precursor. |
| Fischer Indole | Indole ring formation | 60-85% | Powerful for core indole construction.[13] | Harsh acidic conditions, potential regioselectivity issues. |
| Pictet-Spengler | Fused Tetrahydro-β-carbolines | 85-98% | Excellent for fused systems, very mild conditions, high yields.[18][19] | Limited to specific tryptamine-like precursors. |
Senior Scientist's Recommendation:
-
For direct N-aryl linkages on complex molecules: The Buchwald-Hartwig amination is the undisputed method of choice due to its reliability and functional group tolerance.
-
For cost-effective, large-scale N-arylation of robust substrates: A modern, ligand-assisted Ullmann condensation is a viable and economical alternative.
-
For flexible, alkyl-linked scaffolds: Reductive amination is the most efficient and dependable strategy.
-
For rigid, fused alkaloid-like structures: The Pictet-Spengler reaction is the most powerful and elegant solution.
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for N-Arylation
This protocol describes a typical procedure for the synthesis of 1-(1H-indol-5-yl)piperazine.
Self-Validating System: The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the 5-bromoindole starting material and the appearance of a new, more polar product spot. Successful C-N bond formation is confirmed by ¹H NMR (disappearance of the piperazine N-H signal and shifts in the indole aromatic protons) and mass spectrometry (observation of the correct molecular ion peak).
Methodology:
-
To an oven-dried Schlenk tube, add 5-bromoindole (1.0 mmol, 1.0 eq.), piperazine (1.5 mmol, 1.5 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol %), and RuPhos ligand (0.04 mmol, 4 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., DCM/MeOH gradient) to afford the title compound.
Protocol 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
This protocol outlines the synthesis of 1-methyl-1,2,3,4-tetrahydro-β-carboline.
Self-Validating System: Reaction completion is monitored by the disappearance of tryptamine via TLC or LC-MS. The formation of the tricyclic product results in a significant change in the NMR spectrum, with characteristic signals for the newly formed stereocenter (C1) and the diastereotopic protons of the piperidine ring. The mass spectrum will confirm the addition of the aldehyde fragment minus a molecule of water.
Methodology:
-
Dissolve tryptamine (1.0 mmol, 1.0 eq.) in dichloromethane (10 mL) in a round-bottom flask.
-
Add acetaldehyde (1.2 mmol, 1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 1.1 mmol, 1.1 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~8).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired tetrahydro-β-carboline.
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RSC Publishing. Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the responsible management of all materials, including the proper disposal of chemical reagents. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate, a compound frequently utilized in drug discovery and development. Our commitment to scientific integrity extends beyond the laboratory bench to encompass the entire lifecycle of the chemical compounds we synthesize and handle.
Hazard Assessment: A Conservative Approach Based on Structural Analogs
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek medical attention.[1][2] |
| Acute Dermal Toxicity | Harmful in contact with skin.[1][4] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1][2] |
| Acute Inhalation Toxicity | Harmful if inhaled.[1][4] | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, move to fresh air.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4][5] | Wear protective gloves. Take off contaminated clothing and wash it before reuse.[2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4][5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4][5][6] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][5] |
Given these potential hazards, this compound should be handled as a hazardous substance. The disposal plan must reflect these classifications to ensure the safety of laboratory personnel and the environment.
The Regulatory Landscape: Adherence to EPA Guidelines
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories generating hazardous waste are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific compliance requirements.[7][8]
A key aspect of these regulations is the "cradle-to-grave" responsibility, meaning the generator is responsible for the waste from its generation to its final disposal. For academic and research laboratories, the EPA has established alternative requirements under Subpart K of 40 CFR part 262, offering more flexibility in managing hazardous waste.[9][10][11]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable plan for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Based on the hazard assessment, this compound and any materials contaminated with it (e.g., weighing boats, gloves, filter paper) must be classified as hazardous waste.
-
Segregation: This waste must be segregated from non-hazardous waste streams. A little hazardous waste can contaminate an entire container of non-hazardous waste, increasing disposal costs and environmental impact.[8] Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[1][12]
Step 2: Containerization
-
Primary Container: Collect the solid waste in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and be in good condition (i.e., no leaks or cracks).
-
Secondary Containment: It is best practice to place the primary waste container in a secondary container to prevent the release of material in case of a spill.
Step 3: Labeling
Proper labeling is a critical component of safe waste management. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".
-
A clear description of the waste (e.g., "Solid waste," "Contaminated labware").
-
The date when the first piece of waste was placed in the container.
-
An indication of the hazards (e.g., "Toxic," "Irritant"). Pictograms can be used for this purpose.[2][6]
Step 4: Accumulation and Storage
-
Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which is at or near the point of generation and under the control of the operator.[7]
-
Storage Conditions: Store the waste container in a designated, well-ventilated area away from heat, sparks, and open flames.[12] The container must be kept tightly closed except when adding waste.[2]
-
Time Limits: Be aware of the time limits for storing hazardous waste on-site, which vary depending on your facility's generator status.[8]
Step 5: Final Disposal
-
Licensed Transporter: The hazardous waste must be transported off-site for final disposal by a licensed hazardous waste transporter.[7]
-
Treatment and Disposal Facility (TSDF): The waste will be taken to a permitted TSDF. The most common and appropriate disposal method for this type of organic chemical waste is controlled incineration at a licensed chemical destruction plant.[13][14] This process ensures the complete destruction of the hazardous components.
-
Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of, including manifests and certificates of destruction. These records should be kept for a minimum of three years.[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to this comprehensive disposal plan, researchers can ensure they are not only advancing scientific knowledge but also upholding their commitment to safety and environmental stewardship.
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Navigating the Safe Handling of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate: A Guide for Laboratory Professionals
Hazard Assessment: A Synthesis of Structural Analogs
The potential hazards of Tert-butyl 4-(1H-indol-3-YL)piperazine-1-carboxylate can be inferred by examining its constituent chemical moieties: the indole ring, the piperazine core, and the tert-butyl carboxylate protecting group.
-
Indole Derivatives : Indole and its derivatives are known to be potentially harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[1]
-
Piperazine and its Salts : The piperazine core is associated with more significant health concerns. Piperazine is classified as hazardous and is suspected of damaging fertility or the unborn child.[2] It can also cause severe skin burns and eye damage.[2] Human data indicates that piperazine may cause serious health damage following a single oral exposure, with neurotoxicity being a key concern.[2][3]
-
Tert-butyl Carboxylate Group : This functional group is generally considered to be of low toxicity.
Based on this analysis, it is prudent to treat this compound as a potentially hazardous substance. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][4] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[1][4] | Prevents accidental skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Double gloving is recommended for extended handling or when working with larger quantities.[1][4] | Protects hands from direct contact. Regular glove changes (e.g., every 30-60 minutes) are advised to prevent permeation.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a fume hood.[1][6] | Prevents inhalation of dust or aerosols. |
Safe Handling and Operational Protocols
Adherence to meticulous handling procedures is paramount. The following workflow is designed to minimize exposure risk at every stage.
Engineering Controls: The First Line of Defense
All work with this compound, especially the handling of the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An eyewash station and safety shower must be readily accessible.[7]
Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Dispensing :
-
Perform all weighing and dispensing of the solid compound within the fume hood.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
Close the container tightly immediately after use.
-
-
In Solution :
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and securely clamped.
-
-
Post-Handling :
-
After handling, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper in the designated chemical waste container.
-
Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[8]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (in a fume hood) :
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material into a sealed container for chemical waste disposal.
-
Decontaminate the spill area with a suitable solvent.
-
-
Large Spills (or spills outside a fume hood) :
-
Evacuate the immediate area and alert others.
-
Prevent the spread of the spill if it is safe to do so.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste : Contaminated materials such as gloves, bench paper, and weighing dishes should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[8]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and handling workflow for this compound.
Conclusion
While the precise toxicological profile of this compound is not fully elucidated, a cautious and informed approach based on the known hazards of its structural components is essential for safe laboratory practice. By implementing robust engineering controls, consistently utilizing appropriate personal protective equipment, and adhering to meticulous handling and disposal protocols, researchers can confidently work with this and other novel compounds, ensuring both personal safety and the advancement of scientific discovery.
References
- Benchchem. Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
- NICNAS. Piperazine: Human health tier II assessment. 2019.
- NICNAS. Piperazine salts: Human health tier II assessment. 2018.
- MedChemExpress. tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate Safety Data Sheet. 2025.
- Fisher Scientific. SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. 2023.
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
- AK Scientific, Inc. Tert-butyl 4-(3-aminopyridin-4-YL)piperazine-1-carboxylate Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET: Piperazine. 2018.
- Fisher Scientific. SAFETY DATA SHEET: 1-Boc-piperazine. 2025.
- Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and alcohol dependence, 122(3), 174-185.
- Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
- PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
- ChemicalBook. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. 2025.
- Fisher Scientific. SAFETY DATA SHEET: tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. 2023.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006.
- BVL. Personal protective equipment when handling plant protection products.
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy. 2019.
- TCI Chemicals. tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. pppmag.com [pppmag.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
